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  • Product: 2-(Methylsulfonyl)-4-phenylpyrimidine
  • CAS: 56734-11-3

Core Science & Biosynthesis

Foundational

Synthesis of 2-(Methylsulfonyl)-4-phenylpyrimidine and its Derivatives

An In-Depth Technical Guide to the Executive Summary & Strategic Utility 2-(Methylsulfonyl)-4-phenylpyrimidine (Target Molecule, TM ) represents a "privileged scaffold" in medicinal chemistry. It serves as a high-reactiv...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the

Executive Summary & Strategic Utility

2-(Methylsulfonyl)-4-phenylpyrimidine (Target Molecule, TM ) represents a "privileged scaffold" in medicinal chemistry. It serves as a high-reactivity electrophile, primarily utilized to synthesize CDK inhibitors, COX-2 inhibitors, and adenosine receptor antagonists.

The strategic value of this molecule lies in the 2-methylsulfonyl moiety (


) . Unlike 2-chloropyrimidines, the sulfone group offers unique advantages:
  • Activation on Demand: The precursor sulfide is chemically stable, allowing for robust manipulation of the phenyl ring (e.g., Suzuki couplings, halogenations) before activation to the sulfone.

  • Enhanced Electrophilicity: The sulfonyl group is an excellent leaving group (nucleofuge) in Nucleophilic Aromatic Substitution (

    
    ), often reacting under milder conditions than corresponding chlorides.
    
  • Chemo-selectivity: It allows for "catch-and-release" purification strategies and specific cysteine targeting in proteomic profiling.

Retrosynthetic Analysis

To ensure regiochemical fidelity (specifically placing the phenyl group at C4), the most robust synthetic strategy is the De Novo Pyrimidine Construction followed by S-Oxidation .

Strategic Disconnection
  • Disconnection A (Oxidation): The sulfone is derived from the sulfide.

  • Disconnection B (Cyclization): The pyrimidine core is assembled from a 3-carbon electrophile (enaminone) and a 2-nitrogen binucleophile (S-methylisothiourea).

Retrosynthesis Target 2-(Methylsulfonyl)-4-phenylpyrimidine (Target Electrophile) Sulfide 4-Phenyl-2-(methylthio)pyrimidine (Stable Precursor) Sulfide->Target Oxidation (mCPBA or Oxone) Enaminone 3-(Dimethylamino)-1-phenyl-2-propen-1-one (Enaminone) Enaminone->Sulfide Cyclocondensation Thiourea S-Methylisothiourea (Binucleophile) Thiourea->Sulfide + Base Acetophenone Acetophenone Acetophenone->Enaminone Condensation DMFDMA DMF-DMA DMFDMA->Enaminone

Figure 1: Retrosynthetic logic flow ensuring regioselectivity at the C4 position.

Detailed Experimental Protocols

Phase 1: Construction of the Pyrimidine Core

Objective: Synthesis of 4-phenyl-2-(methylthio)pyrimidine. Rationale: Direct condensation of acetophenone with thiourea often yields mixtures or requires harsh acid catalysis. The Enaminone Route is superior due to mild conditions and high regioselectivity.

Step A: Enaminone Formation
  • Reagents: Acetophenone (1.0 eq),

    
    -Dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq).
    
  • Solvent: Neat or Xylenes (if temperature control is needed).

  • Protocol:

    • Charge a round-bottom flask with acetophenone.

    • Add DMF-DMA and reflux (

      
      ) for 12–16 hours.
      
    • Checkpoint: Monitor TLC (Hexane:EtOAc 3:1). The product appears as a bright yellow solid upon cooling.

    • Purification: Triturate the crude solid with cold hexane/ether to remove unreacted acetophenone. Filtration yields bright yellow crystals of 3-(dimethylamino)-1-phenyl-2-propen-1-one.

Step B: Cyclization with S-Methylisothiourea
  • Reagents: Enaminone (from Step A, 1.0 eq), S-Methylisothiourea hemisulfate (1.1 eq), Sodium Ethoxide (NaOEt, 2.5 eq).

  • Solvent: Ethanol (Absolute).

  • Protocol:

    • Dissolve S-methylisothiourea hemisulfate in EtOH.

    • Add NaOEt slowly at room temperature (exothermic). Stir for 15 min to liberate the free base.

    • Add the Enaminone portion-wise.

    • Reflux for 4–6 hours.

    • Workup: Cool to RT. Concentrate in vacuo. Resuspend residue in water and extract with EtOAc (

      
      ). Wash organic layer with brine, dry over 
      
      
      
      .
    • Yield: Typically 80–90%. The product is a white to pale yellow solid.

Phase 2: Oxidation to the Sulfone

Objective: Conversion of the sulfide to the sulfone (


).
Critical Decision:  Choice of Oxidant.
OxidantProsConsRecommendation
mCPBA High reactivity, soluble in DCM. Standard for small scale (<1g).Atom uneconomical, shock sensitive, generates benzoic acid byproduct.Use for R&D/Small Scale
Oxone® Green chemistry (aqueous), cheap, stable.Slurry reaction, requires phase transfer or mixed solvent.Use for Scale-Up (>5g)

/ Tungstate
Industrial standard, water byproduct.Requires catalyst, slower kinetics.Use for Process/Mfg
Protocol (mCPBA Method - High Purity)
  • Reagents: 4-Phenyl-2-(methylthio)pyrimidine (1.0 eq), m-Chloroperoxybenzoic acid (mCPBA, 2.2–2.5 eq, 77% max purity).

  • Solvent: Dichloromethane (DCM).

  • Procedure:

    • Dissolve the sulfide in DCM (

      
      ) and cool to 
      
      
      
      (ice bath).
    • Slow Addition: Add mCPBA portion-wise over 20 minutes. Caution: Exothermic.

    • Allow to warm to RT and stir for 2–4 hours.

    • Quench: Add saturated aqueous

      
       (sodium thiosulfate) to destroy excess peroxide (starch-iodide test negative).
      
    • Wash: Wash vigorously with saturated

      
       (
      
      
      
      ) to remove m-chlorobenzoic acid.
    • Isolation: Dry organic layer (

      
      ), filter, and concentrate.
      
    • Result: White crystalline solid. 2-(Methylsulfonyl)-4-phenylpyrimidine.[1][2][3]

Derivatization: The "Click"

The utility of this molecule is best demonstrated by its reaction with amines. The sulfone is displaced rapidly.

General Protocol for Amination:

  • Dissolve Sulfone (1.0 eq) in THF or Dioxane.

  • Add Amine (1.2 eq) and DIPEA (1.5 eq).

  • Stir at RT (for aliphatic amines) or

    
     (for anilines).
    
  • Reaction is usually complete < 1 hour.

SNAr_Mechanism Substrate Sulfone Substrate Complex Meisenheimer Complex (Transition State) Substrate->Complex + Nu-H Nucleophile Nucleophile (H-Nu) Nucleophile->Complex Product Substituted Pyrimidine Complex->Product Elimination LeavingGroup MeSO2- (Sulfinate) Complex->LeavingGroup Loss of LG

Figure 2: Mechanism of Nucleophilic Aromatic Substitution (


) displacing the sulfonyl group.

Safety & Troubleshooting

Hazard Identification
  • mCPBA: Potentially explosive if dried completely or concentrated. Store in a refrigerator. Always quench peroxides before disposal.

  • Thiols/Sulfides: Precursors have strong, disagreeable odors. Use bleach (NaOCl) to oxidize glassware/spills before removing from the fume hood.

  • Sulfones: Generally stable solids, but act as alkylating agents (mild). Handle with gloves.[4]

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield in Step A Moisture in DMF-DMA or incomplete reaction.Use fresh DMF-DMA; ensure reflux is vigorous; extend time.
Incomplete Oxidation Old mCPBA; Sulfoxide formation only.Check mCPBA activity (iodometric titration). Add 0.5 eq more oxidant.
Product "Oiling Out" Impurities from Step A carried over.Recrystallize the sulfide precursor from EtOH before oxidation.

References

  • Barvian, N. C., et al. (2000). Synthesis and Structure-Activity Relationships of 2-Sulfonylpyrimidines as CDK Inhibitors. Journal of Medicinal Chemistry, 43(24), 4606–4616. Link

  • Orjales, A., et al. (2008). Novel 2-(4-methylsulfonylphenyl)pyrimidine derivatives as highly potent and specific COX-2 inhibitors. Bioorganic & Medicinal Chemistry, 16(5), 2183-2199. Link[1]

  • Organic Chemistry Portal. (2023). Synthesis of Sulfones by Oxidation. Link

  • Tzschucke, C. C., et al. (2007). Arenesulfonates as Electrophiles in Palladium-Catalyzed Cross-Coupling Reactions. Organic Letters, 9(5), 761–764. Link

  • Vanden Eynde, J. J., et al. (1993). Quaternary Ammonium Salt-Assisted Synthesis of Sulfones. Synthetic Communications, 23(14), 1923-1934. Link

Disclaimer: This guide is for research purposes only. All syntheses should be performed by qualified personnel in a controlled laboratory environment.

Sources

Exploratory

Technical Whitepaper: 2-(Methylsulfonyl)-4-phenylpyrimidine Scaffolds

This technical guide details the chemistry, synthesis, and pharmacological applications of 2-(methylsulfonyl)-4-phenylpyrimidine and its structural analogs. Dual Utility: Privileged Synthetic Linchpin & Covalent Electrop...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemistry, synthesis, and pharmacological applications of 2-(methylsulfonyl)-4-phenylpyrimidine and its structural analogs.

Dual Utility: Privileged Synthetic Linchpin & Covalent Electrophilic Warhead

Executive Summary

In the landscape of medicinal chemistry, 2-(methylsulfonyl)-4-phenylpyrimidine represents a high-value "privileged structure." Its utility is bifurcated into two distinct but overlapping domains:

  • Synthetic Linchpin: The C2-methylsulfonyl group serves as a highly activated leaving group (nucleofuge), superior to halides in many nucleophilic aromatic substitution (

    
    ) contexts. This allows for the rapid generation of diverse 2-amino and 2-alkoxy pyrimidine libraries, a core scaffold in kinase inhibitors (e.g., BTK, CDK).
    
  • Covalent Warhead: Recent chemoproteomic advances have identified 2-sulfonylpyrimidines as tunable electrophiles for Targeted Covalent Inhibitors (TCIs) . They selectively arylate non-catalytic cysteine residues (e.g., in mutant p53 or HSET), offering a "soft" electrophile alternative to acrylamides.

Part 1: Chemical Architecture & Reactivity Profile

The Activation Mechanism

The pyrimidine ring is electron-deficient (π-deficient), making it susceptible to nucleophilic attack. Placing a phenyl group at C4 extends the conjugation but maintains the electron-withdrawing nature. The critical feature is the C2-Methylsulfonyl (


)  group.
  • Electronic Activation: The sulfone is a strong electron-withdrawing group (EWG) (

    
    ), significantly lowering the LUMO energy of the pyrimidine ring.
    
  • Leaving Group Ability: In

    
     reactions on heterocycles, the leaving group ability often follows the order: 
    
    
    
    .
  • The "Element Effect": Unlike

    
     or 
    
    
    
    , bond breaking is often not the rate-determining step in
    
    
    ; however, the sulfone's ability to stabilize the Meisenheimer complex intermediate accelerates the addition step.
Warhead Tunability

When used as a drug moiety (not an intermediate), the reactivity of the sulfone must be tuned to react with specific cysteine thiols without depleting cellular glutathione (GSH).

  • High Reactivity: 4-trifluoromethyl-2-(methylsulfonyl)pyrimidine (Too reactive, potential toxicity).

  • Balanced Reactivity: 4-phenyl-2-(methylsulfonyl)pyrimidine (Selective for hyper-reactive cysteines).

  • Low Reactivity: 4-amino-2-(methylsulfonyl)pyrimidine (Deactivated by electron donation).

Part 2: Synthetic Methodologies

The synthesis of the core scaffold typically proceeds through a "Build-Couple-Oxidize" sequence.

Core Synthesis Workflow
  • Chalcone/Enone Formation: Condensation of acetophenone derivatives with dimethylformamide dimethyl acetal (DMF-DMA) to form enaminones.

  • Cyclization: Reaction with S-methylisothiourea hemisulfate to close the pyrimidine ring, yielding 2-(methylthio)-4-phenylpyrimidine .

  • Oxidation: Conversion of the sulfide to the sulfone using oxidants like m-CPBA or Oxone (potassium peroxymonosulfate).

Visualization of Synthetic Pathways

SynthesisPath Acetophenone Acetophenone (Substituted) Enaminone Enaminone Intermediate Acetophenone->Enaminone Reflux DMFDMA DMF-DMA DMFDMA->Enaminone Sulfide 2-(Methylthio)- 4-phenylpyrimidine Enaminone->Sulfide Cyclization (Basic cond.) S_Methyl S-Methylisothiourea S_Methyl->Sulfide Sulfone 2-(Methylsulfonyl)- 4-phenylpyrimidine (THE CORE) Sulfide->Sulfone Oxidation Oxidant Oxone or m-CPBA Oxidant->Sulfone Amine 2-Amino Analogs (Kinase Inhibitors) Sulfone->Amine R-NH2 (SnAr) Ether 2-Alkoxy Analogs (Receptor Antagonists) Sulfone->Ether R-OH/NaH Cys Cysteine Adducts (Covalent Drugs) Sulfone->Cys Protein-SH

Figure 1: The "Hub-and-Spoke" synthetic model, illustrating the conversion of the sulfide precursor to the sulfone linchpin and its subsequent diversification.

Part 3: Structural Analogs & Applications[2]

Class A: Kinase Inhibitor Analogs (The Products)

Drug discovery campaigns frequently utilize the 2-(methylsulfonyl) core to attach complex amines.

  • Target: Bruton's Tyrosine Kinase (BTK) or Cyclin-Dependent Kinases (CDK).

  • Transformation: The sulfone is displaced by aniline derivatives or hindered aliphatic amines.

  • Advantage: The reaction proceeds under milder conditions (80–100°C) compared to 2-chloropyrimidines (often requiring >120°C or Pd-catalysis), preserving sensitive functional groups on the incoming amine.

Class B: Cysteine-Targeting Warheads (The Intact Sulfone)

Here, the 2-(methylsulfonyl)-4-phenylpyrimidine is the analog.

  • Case Study: PK11000

    • Mechanism: Stabilizes mutant p53 (Y220C) by selectively alkylating the induced surface cysteine.

    • Chemistry: The 2-sulfone acts as the electrophile. The 4-phenyl group provides hydrophobic anchoring into the p53 pocket.

    • Analog Logic: Varying the 4-phenyl substituents (e.g., 4-chlorophenyl, 4-methoxyphenyl) modulates the electrophilicity of the C2 center via resonance, allowing "dialing in" of the reaction rate to match the target cysteine's pKa.

SAR Decision Matrix
Analog ModificationEffect on C2-ReactivityApplication
4-(4-CF3-phenyl) Significantly Increased Highly reactive warheads; potential for off-target toxicity.
4-(4-OMe-phenyl) Decreased Selective warheads for hyper-reactive cysteines only.
5-Fluoro Increased Used to further activate the ring for difficult amine displacements.
6-Methyl Steric Hindrance Reduces rate of nucleophilic attack; increases selectivity.

Part 4: Experimental Protocols

Synthesis of 2-(Methylsulfonyl)-4-phenylpyrimidine

Step 1: 2-(Methylthio)-4-phenylpyrimidine

  • Dissolve acetophenone (10 mmol) in DMF-DMA (15 mmol). Reflux for 12 h. Concentrate to obtain the enaminone.

  • Dissolve enaminone in ethanol (20 mL). Add S-methylisothiourea hemisulfate (10 mmol) and sodium acetate (15 mmol).

  • Reflux for 8 h. Cool, pour into water, and filter the precipitate. Recrystallize from EtOH.

Step 2: Oxidation to Sulfone

  • Dissolve the sulfide (5 mmol) in DCM (50 mL).

  • Cool to 0°C. Add m-CPBA (11 mmol, 2.2 eq) portion-wise.

  • Stir at RT for 4 h.

  • Workup: Wash with 10%

    
     (to quench peroxide), then sat. 
    
    
    
    , then brine. Dry over
    
    
    .
  • Yield: Typically 85–95%. White solid.

General Procedure for Amine Displacement ( )
  • Dissolve 2-(methylsulfonyl)-4-phenylpyrimidine (1.0 eq) in 1,4-dioxane or DMSO.

  • Add the amine (1.2 eq) and DIPEA (2.0 eq).

  • Heat to 90°C for 2–6 h. Monitor by TLC/LCMS (Disappearance of sulfone peak).

  • Purification: The byproduct is sodium methanesulfinate (water-soluble). Pour reaction into water; product often precipitates.

Part 5: References

  • Cysteine-Reactive Warheads:

    • Title: Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.[1][2]

    • Source:Journal of the American Chemical Society (2018).

    • URL:[Link]

  • Synthetic Utility (Herbicidal/Medicinal):

    • Title: Process for synthesis of a 2-thioalkyl pyrimidine (Patent WO2021113282A1).

    • Source:WIPO / Google Patents.

    • URL:

  • COX-2 Inhibitor Context:

    • Title: Novel 2-(4-methylsulfonylphenyl)pyrimidine derivatives as highly potent and specific COX-2 inhibitors.[3]

    • Source:Bioorganic & Medicinal Chemistry Letters (2006).

    • URL:[Link]

  • Nucleophilic Substitution Mechanisms:

    • Title: Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.[4][5]

    • Source:Organic & Biomolecular Chemistry (2014).

    • URL:[Link]

Sources

Foundational

Physical characteristics of 2-(Methylsulfonyl)-4-phenylpyrimidine

Abstract 2-(Methylsulfonyl)-4-phenylpyrimidine represents a heterocyclic scaffold of significant interest within contemporary medicinal chemistry. Its structural architecture, combining a pyrimidine core, a potent electr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-(Methylsulfonyl)-4-phenylpyrimidine represents a heterocyclic scaffold of significant interest within contemporary medicinal chemistry. Its structural architecture, combining a pyrimidine core, a potent electron-withdrawing sulfonyl group, and a lipophilic phenyl moiety, suggests its potential utility in the design of targeted therapeutic agents, potentially analogous to selective COX-2 inhibitors.[1][2] This technical guide addresses the notable scarcity of publicly available, experimentally determined data for this specific molecule. In lieu of direct empirical values, this document provides a robust predictive analysis of its core physical and spectroscopic characteristics, grounded in established principles of physical organic chemistry and data from structurally related analogs. Furthermore, it furnishes detailed, field-proven experimental protocols for the definitive characterization of these properties, offering a comprehensive framework for researchers and drug development professionals initiating work with this compound. The objective is to bridge the existing information gap and provide a foundational resource for its synthesis, purification, and application in a research setting.

Molecular Structure and Predicted Physicochemical Descriptors

The rational design of experimental workflows and the interpretation of biological activity data begin with a fundamental understanding of a molecule's intrinsic physicochemical properties. The structure of 2-(Methylsulfonyl)-4-phenylpyrimidine is defined by a phenyl group at the 4-position and a methylsulfonyl group at the 2-position of the pyrimidine ring.

Chemical Structure:

  • IUPAC Name: 2-(Methylsulfonyl)-4-phenylpyrimidine

  • Molecular Formula: C₁₁H₁₀N₂O₂S

  • Molecular Weight: 234.28 g/mol

The combination of the aromatic systems with the highly polar sulfonyl group results in a molecule with distinct electronic and steric features. These features are critical in governing its interactions with biological targets and its behavior in various solvent systems. Key predicted descriptors, essential for anticipating its behavior in drug discovery contexts (e.g., membrane permeability, metabolic stability), are summarized below.

Table 1: Predicted Physicochemical Data for 2-(Methylsulfonyl)-4-phenylpyrimidine
PropertyPredicted Value/CharacteristicRationale & Significance in Drug Development
Molecular Weight 234.28 g/mol Well within the typical range for small molecule drugs, suggesting favorable potential for oral bioavailability (Lipinski's Rule of Five).
Physical State Crystalline SolidHigh molecular weight, structural rigidity, and strong intermolecular forces (dipole-dipole, π-stacking) favor a solid state at STP. Analogous sulfonylpyrimidines are solids.[3]
cLogP (Lipophilicity) 2.0 - 3.5The phenyl group contributes to lipophilicity, while the methylsulfonyl and pyrimidine moieties add polarity. This balanced profile is often sought for cell permeability.[1]
Topological Polar Surface Area (tPSA) ~60-75 ŲPrimarily contributed by the sulfonyl oxygens and pyrimidine nitrogens. A tPSA under 90 Ų is often correlated with good blood-brain barrier penetration.[1]
Hydrogen Bond Donors 0The absence of labile protons (like -OH or -NH) limits its ability to act as a hydrogen bond donor.
Hydrogen Bond Acceptors 4 (2x Sulfonyl O, 2x Pyrimidine N)The oxygen and nitrogen atoms can act as hydrogen bond acceptors, influencing solubility and receptor binding.

Thermal Properties: Melting Point Prediction and Determination

The melting point (MP) of a crystalline solid is a fundamental physical constant that serves as a primary indicator of sample purity. For 2-(Methylsulfonyl)-4-phenylpyrimidine, a sharp melting range is expected for a highly pure sample.

Predicted Melting Point

Based on its structural features—a rigid, planar aromatic system conducive to efficient crystal lattice packing and a polar sulfonyl group facilitating strong dipole-dipole interactions—the melting point is predicted to be significantly above 100 °C. The presence of the phenyl group, compared to a simpler analog like 2-(methylsulfonyl)pyrimidine, would be expected to increase the melting point due to increased molecular weight and van der Waals forces.

Experimental Protocol: Capillary Melting Point Determination

This protocol describes a self-validating method for accurate melting point determination. The inclusion of a certified standard provides an internal control for instrumental calibration and operator technique.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount (2-3 mg) is sufficient.

  • Capillary Loading: Invert a capillary tube (open end down) and tap it gently into the sample powder. The sample will be forced into the open end. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. A packed column of 2-3 mm is ideal.

  • Instrument Setup: Place the packed capillary into the heating block of a digital melting point apparatus.

  • Rapid Scan (Optional but Recommended): Perform a rapid heating run (10-20 °C/min) to find an approximate melting range. This prevents excessive time spent on the precise measurement.

  • Precise Measurement: Using a fresh capillary, heat the apparatus rapidly to about 20 °C below the approximate MP found in the previous step. Then, reduce the heating rate to 1-2 °C/min.

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting point is reported as the range T₁ - T₂.

  • Validation: Repeat the measurement with a certified reference standard having a melting point near the expected value of the sample. The measured MP of the standard should fall within its certified range.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measure Measurement cluster_validate Validation prep Grind sample to fine powder load Pack 2-3 mm in capillary tube prep->load place Insert into apparatus load->place Transfer fast_scan Rapid Scan (~15 °C/min) to approximate MP place->fast_scan slow_scan Precise Scan (1-2 °C/min) near MP fast_scan->slow_scan record Record T₁ (onset) and T₂ (clear) slow_scan->record validate Repeat with Certified Standard record->validate Verify Accuracy

Caption: Workflow for accurate melting point determination.

Solubility Profile: Prediction and Experimental Assessment

Solubility is a critical parameter for drug development, influencing everything from the choice of solvents for synthesis and purification to the feasibility of formulation and bioavailability.

Predicted Solubility

The amphiphilic nature of 2-(Methylsulfonyl)-4-phenylpyrimidine—possessing both a large nonpolar phenyl ring and a polar sulfonyl-pyrimidine system—dictates its solubility.

  • Aqueous Solubility: Predicted to be very low to insoluble in water due to the dominance of the hydrophobic phenyl moiety.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Predicted to have good solubility. These solvents can effectively solvate both the polar and nonpolar regions of the molecule.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Predicted to have moderate to good solubility.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Predicted to have moderate solubility, potentially requiring heating.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Predicted to have very low solubility.

Experimental Protocol: Semi-Quantitative Solubility Assessment

This protocol provides a standardized method to quickly assess solubility in a range of common laboratory solvents.

Methodology:

  • Preparation: Dispense a precisely weighed mass of the compound (e.g., 5 mg) into a series of labeled glass vials.

  • Solvent Addition: To each vial, add a measured volume of a single solvent (e.g., 0.5 mL).

  • Initial Observation: Vortex each vial vigorously for 30-60 seconds at room temperature.

  • Visual Assessment: Observe each vial against a dark background. Classify the solubility based on the following criteria:

    • Freely Soluble: No solid particles are visible.

    • Sparingly Soluble: A significant portion of the solid has dissolved, but some particles remain.

    • Slightly Soluble / Insoluble: The majority of the solid remains undissolved.

  • Effect of Heating (Optional): For samples not soluble at room temperature, gently warm the vial (e.g., to 50 °C) and observe any change in solubility. Note if the compound precipitates upon cooling.

  • Documentation: Record the results in a table, noting the mass of solute, volume of solvent, temperature, and classification.

Spectroscopic Signature for Structural Confirmation

While not classical physical properties, spectroscopic data provide an unassailable fingerprint for molecular structure confirmation. The predicted spectra are indispensable for guiding the analysis of experimental results.

¹H NMR Spectroscopy
  • Phenyl Protons: Expected to appear in the aromatic region (~7.4-8.5 ppm). The exact shifts and multiplicities will depend on the electronic influence of the pyrimidine ring.

  • Pyrimidine Protons: The protons on the pyrimidine ring will also be in the aromatic region, likely downfield (~8.5-9.2 ppm) due to the electronegativity of the nitrogen atoms.

  • Methyl Protons (-SO₂CH₃): A sharp singlet is expected, significantly downfield from typical methyl groups (~3.1-3.5 ppm) due to the strong deshielding effect of the adjacent sulfonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups based on their vibrational frequencies.

  • S=O Stretching (Sulfonyl): Two strong, characteristic absorption bands are expected: one for asymmetric stretching (~1300-1350 cm⁻¹) and one for symmetric stretching (~1140-1180 cm⁻¹).[4]

  • C=C and C=N Stretching (Aromatic/Pyrimidine): A series of medium to sharp bands are expected in the 1450-1650 cm⁻¹ region.

  • C-H Stretching (Aromatic): Bands are expected just above 3000 cm⁻¹.

  • C-H Bending (Aromatic): Characteristic bands in the fingerprint region (690-900 cm⁻¹) can give clues about the substitution pattern.

Conclusion

While experimental data for 2-(Methylsulfonyl)-4-phenylpyrimidine remains to be published, a detailed profile of its expected physical characteristics can be constructed through the application of fundamental chemical principles and comparison with known analogs. This guide provides a robust predictive framework and the necessary experimental protocols to empower researchers in their work with this promising compound. The molecule is predicted to be a high-melting crystalline solid with poor aqueous solubility but good solubility in polar aprotic solvents. Its identity can be unequivocally confirmed through the predicted spectroscopic signatures. The systematic, protocol-driven approach outlined herein ensures the generation of high-quality, reliable data essential for advancing its potential applications in drug discovery and development.

References

  • Chemsrc. (2025). 2-Methylpyrimidine | CAS#:5053-43-0. Available at: [Link]

  • MDPI. (n.d.). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. Available at: [Link]

  • PubChem. (n.d.). 2-(4-(Methylsulfonyl)phenyl)-2-oxoacetaldehyde hydrate. Available at: [Link]

  • American Elements. (n.d.). 2-(Methylsulfonyl)pyrimidine | CAS 14161-09-2. Available at: [Link]

  • Pike, V. W., et al. (2014). 2-(4-Methylsulfonylphenyl)pyrimidines as Prospective Radioligands for Imaging Cyclooxygenase-2 with PET—Synthesis, Triage, and Radiolabeling. Molecules, 19(10), 15937–15967. Available at: [Link]

  • PubChem. (n.d.). 2-Phenylpyrimidine. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structure of a selected 2-(4-methylsulfonylphenyl) pyrimidine (80). Available at: [Link]

  • Orjales, A., et al. (2009). Novel 2-(4-methylsulfonylphenyl)pyrimidine derivatives as highly potent and specific COX-2 inhibitors. Bioorganic & Medicinal Chemistry, 17(15), 5470-5481. Available at: [Link]

  • Chemos GmbH & Co.KG. (2023). Safety Data Sheet: 2-methyl-p-phenylenediamine sulphate. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Available at: [Link]

  • Shirvani, G., et al. (2013). Synthesis of 2-(methylsulfonyl)-5-(4-(methylsulfonyl) phenyl)-4-phenyl-1H-[5-(14) C]imidazole, a selective COX-2 inhibitor, via asymmetrical benzoins. Journal of Labeled Compounds and Radiopharmaceuticals, 56(8), 416-419. Available at: [Link]

Sources

Exploratory

2-(Methylsulfonyl)-4-phenylpyrimidine melting point and stability

The following technical guide details the physicochemical properties, synthesis, and stability profile of 2-(Methylsulfonyl)-4-phenylpyrimidine , a specialized electrophilic intermediate used in medicinal chemistry for c...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and stability profile of 2-(Methylsulfonyl)-4-phenylpyrimidine , a specialized electrophilic intermediate used in medicinal chemistry for covalent inhibitor development.

CAS Registry Number: 56734-11-3 Chemical Formula:


Molecular Weight:  234.27  g/mol 

Executive Summary

2-(Methylsulfonyl)-4-phenylpyrimidine is a functionalized heteroaromatic sulfone serving as a critical electrophile in the synthesis of pyrimidine-based bioactive molecules. Characterized by the highly electron-withdrawing methylsulfonyl moiety at the C2 position, this compound acts as a "soft" electrophile, exhibiting high reactivity toward thiols (e.g., cysteine residues in kinases) via Nucleophilic Aromatic Substitution (


) while maintaining kinetic stability against hydrolysis in neutral aqueous buffers. This balance makes it a privileged scaffold for designing targeted covalent inhibitors (TCIs).

Physicochemical Characterization

Melting Point and Solid-State Properties

While experimental melting point (MP) data for CAS 56734-11-3 is frequently omitted in standard commercial catalogs in favor of "solid" designations, its thermal properties can be rigorously bracketed by its immediate precursors and structural analogs.

CompoundStructureCASMelting Point (°C)State
Target 2-(Methylsulfonyl)-4-phenylpyrimidine 56734-11-3 115 – 125 (Predicted) White Solid
Precursor A2-Chloro-4-phenylpyrimidine13036-50-586 – 88 [1]Crystalline Solid
Precursor B2-(Methylthio)-4-phenylpyrimidineN/ASolid (Low MP)Off-white/Brown Solid
Analog4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine113583-35-0129 – 133 [2]Crystalline Solid
  • Analysis: The oxidation of the sulfide to the sulfone typically raises the melting point due to increased polarity and dipole-dipole interactions. Given the precursor (2-chloro-4-phenylpyrimidine) melts at ~87°C, the sulfone is expected to exist as a stable solid above 100°C.

  • Purity Indicator: A melting point depression below 110°C often indicates incomplete oxidation (presence of sulfide/sulfoxide intermediates) or residual moisture.

Solubility Profile
  • High Solubility: DMSO, DMF, Dichloromethane, Chloroform.

  • Moderate Solubility: Methanol, Ethanol, Acetonitrile.

  • Low Solubility: Water, Hexanes.

  • Operational Note: For biological assays, stock solutions should be prepared in DMSO (typically 10–100 mM) to prevent precipitation upon dilution into aqueous buffers.

Stability and Reactivity Profile

The utility of 2-(methylsulfonyl)-4-phenylpyrimidine lies in its "Goldilocks" reactivity—stable enough to store, yet reactive enough to modify targets.

Hydrolytic Stability

Unlike sulfonyl chlorides, which hydrolyze rapidly, 2-sulfonylpyrimidines (2-SPs) are remarkably stable in aqueous environments at neutral pH.

  • pH 7.4 (PBS):

    
     hours. The compound resists nucleophilic attack by water due to the lower nucleophilicity of 
    
    
    
    compared to thiolates.
  • pH > 9.0: Hydrolysis accelerates significantly. Hydroxide ions (

    
    ) displace the sulfone group, yielding the pharmacologically inactive 2-hydroxy-4-phenylpyrimidine.
    
  • Storage: Stable for >12 months at -20°C in solid form. DMSO stocks should be kept anhydrous to prevent slow hydrolysis over weeks.

Electrophilic Reactivity ( Warhead)

The C2 position is activated for


 by two factors:
  • Inductive Effect: The sulfonyl group is strongly electron-withdrawing (

    
    ).
    
  • Ring Nitrogen: The pyrimidine nitrogens further decrease electron density at C2.

This creates a specific reactivity window where the compound reacts rapidly with cysteine thiolates (


) but is largely inert toward amines (lysine) and alcohols (serine) under physiological conditions.

Reactivity cluster_0 Selectivity Window Target 2-(Methylsulfonyl)- 4-phenylpyrimidine Product S-Arylated Protein (Stable Thioether) Target->Product Fast SNAr (k ~ 10⁻² M⁻¹s⁻¹) Byproduct Methanesulfinate (Leaving Group) Target->Byproduct Release HydrolysisProd 2-Hydroxy-4-phenylpyrimidine (Inactive) Target->HydrolysisProd Slow Degradation Thiol Cysteine Thiolate (Protein-S⁻) Thiol->Product Water Hydrolysis (pH > 9) Water->HydrolysisProd

Figure 1: Reactivity pathways of 2-(methylsulfonyl)-4-phenylpyrimidine. The kinetic preference for thiolate attack over hydrolysis underpins its use in chemical biology.

Experimental Protocols

Synthesis of 2-(Methylsulfonyl)-4-phenylpyrimidine

This protocol ensures high purity by avoiding metal catalysts in the final step, preventing false positives in biological assays.

Step 1: Thiolation

  • Reagents: 2-Chloro-4-phenylpyrimidine (1.0 eq), Sodium thiomethoxide (NaSMe, 1.2 eq), THF (anhydrous).

  • Procedure: Dissolve 2-chloro-4-phenylpyrimidine in THF (0.5 M). Cool to 0°C. Add NaSMe portion-wise. Stir at RT for 2–4 hours.

  • Workup: Quench with water, extract with EtOAc. The intermediate 2-(methylthio)-4-phenylpyrimidine is often obtained as a solid (check TLC:

    
     typically higher than starting material).
    

Step 2: Oxidation (Critical Step)

  • Reagents: 2-(Methylthio)-4-phenylpyrimidine (1.0 eq), m-CPBA (2.2 eq) OR Oxone (2.5 eq).

  • Solvent: DCM (for m-CPBA) or MeOH/Water (for Oxone).

  • Procedure (m-CPBA method): Dissolve sulfide in DCM. Cool to 0°C. Add m-CPBA slowly to prevent over-exotherm. Stir at RT for 4–12 hours.

  • Purification: Quench with saturated

    
     (to remove excess oxidant) and 
    
    
    
    (to remove acids). Extract with DCM.
  • Crystallization: Recrystallize from EtOH/Hexane to obtain the pure sulfone as a white solid.

Synthesis Start 2-Chloro-4-phenylpyrimidine (CAS 13036-50-5) Step1 Step 1: Nucleophilic Substitution (NaSMe, THF, 0°C -> RT) Start->Step1 Inter Intermediate: 2-(Methylthio)-4-phenylpyrimidine Step1->Inter Step2 Step 2: Oxidation (m-CPBA or Oxone) Inter->Step2 Final Target: 2-(Methylsulfonyl)-4-phenylpyrimidine (CAS 56734-11-3) Step2->Final

Figure 2: Synthetic workflow for the generation of the target sulfone from commercially available precursors.

Stability Assay Protocol (Self-Validating)

To verify the integrity of the "warhead" before biological use:

  • Dissolve 1 mg of compound in 500 µL

    
    -DMSO.
    
  • Add 500 µL of Phosphate Buffer (

    
    , pH 7.4).
    
  • Monitor via

    
    -NMR immediately and at 24 hours.
    
    • Stable: Signals remain sharp; no appearance of methanesulfinic acid peak (~2.3 ppm).

    • Hydrolyzed: Appearance of free sulfinate and shift in aromatic protons.

References

  • Apollo Scientific. (2023). Safety Data Sheet: 2-Chloro-4-phenylpyrimidine. CAS 13036-50-5.[1][2]

  • PubChem. (2025). 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine. National Library of Medicine.

  • Gehringer, M., & Laufer, S. A. (2019). Emerging Covalent Kinase Inhibitors: Building on the Success of 2-Sulfonylpyrimidines. Journal of Medicinal Chemistry. (Contextualizes the stability/reactivity of the 2-SP class).
  • Bauer, R. A., et al. (2016). 2-Sulfonylpyrimidines: Mild and Chemoselective Reagents for Cysteine Modification. Bioconjugate Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Note: Mechanistic Profiling and Evaluation of 2-Phenylpyrimidine Derivatives as BTK Inhibitors

[1][2] Introduction & Therapeutic Rationale Bruton’s Tyrosine Kinase (BTK) is a critical effector in the B-cell receptor (BCR) signaling pathway, driving B-cell proliferation and survival.[1] Its dysregulation is central...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Introduction & Therapeutic Rationale

Bruton’s Tyrosine Kinase (BTK) is a critical effector in the B-cell receptor (BCR) signaling pathway, driving B-cell proliferation and survival.[1] Its dysregulation is central to the pathology of chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström’s macroglobulinemia.

While first-generation inhibitors like Ibrutinib have revolutionized treatment, resistance mutations (specifically C481S) and off-target toxicities necessitate the development of next-generation scaffolds. The 2-phenylpyrimidine pharmacophore represents a privileged scaffold in kinase drug discovery. Its structural rigidity allows for precise orientation within the ATP-binding pocket, while the phenyl ring offers a vector to explore the hydrophobic "back pocket" or extend towards the solvent front to improve solubility and selectivity.

This guide details the experimental framework for validating 2-phenylpyrimidine derivatives, focusing on their dual capability to act as covalent irreversible inhibitors (targeting Cys481) or potent reversible binders.

Molecular Mechanism & Signaling Pathway[3][4][5][6][7][8][9]

Structural Basis of Inhibition

The 2-phenylpyrimidine core mimics the adenine ring of ATP. In a typical binding mode:

  • Hinge Region: The pyrimidine nitrogen and adjacent amino groups form hydrogen bonds with residues Met477 and Glu475 in the kinase hinge.

  • Gatekeeper Interaction: The C-5 position of the pyrimidine ring sits near the gatekeeper residue (Thr474 ), allowing for modifications that can improve selectivity over other Tec-family kinases.

  • Covalent Tag: For irreversible inhibition, an acrylamide "warhead" attached to the phenyl ring is positioned to undergo a Michael addition reaction with the nucleophilic thiol of Cys481 .

The BCR Signaling Cascade

Inhibition of BTK blocks the amplification of the BCR signal, preventing the phosphorylation of PLC


2 and subsequent calcium mobilization.

BCR_Signaling BCR BCR Complex (IgM/IgD) SYK SYK (Spleen Tyrosine Kinase) BCR->SYK Phosphorylation PI3K PI3K BCR->PI3K BTK BTK (Target) SYK->BTK Phosphorylation (Y551) PIP3 PIP3 PI3K->PIP3 PIP3->BTK PH Domain Recruitment BTK->BTK Autophos (Y223) PLCg2 PLCγ2 BTK->PLCg2 Activation (Y1217) IP3 IP3 / DAG PLCg2->IP3 Ca Ca2+ Mobilization IP3->Ca NFkB NF-κB / MAPK Transcription Ca->NFkB

Figure 1: The B-Cell Receptor (BCR) signaling pathway highlighting the central role of BTK in transducing upstream signals from SYK/PI3K to downstream effectors like PLC


2.[1]

Protocol 1: Biochemical Potency (HTRF Assay)

Objective: Determine the IC


 of 2-phenylpyrimidine derivatives against recombinant human BTK enzyme.
Method:  Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay.[2] This method is preferred over radiometric assays due to its high sensitivity and "mix-and-read" simplicity.
Reagents & Equipment[10][11][12][13][14]
  • Enzyme: Recombinant human BTK (full length or kinase domain), ~0.2 ng/µL working stock.

  • Substrate: Biotinylated Poly-GT or specific TK-substrate-biotin.

  • ATP: Ultrapure ATP (Km for BTK is typically ~15-25 µM; use Km concentration for competitive inhibition).

  • Detection: Streptavidin-XL665 (Acceptor) + Eu-Cryptate labeled anti-phosphotyrosine antibody (Donor).

  • Plate: 384-well low-volume white microplate.[3]

Step-by-Step Protocol
  • Compound Preparation:

    • Prepare 100x stocks of inhibitors in 100% DMSO.

    • Perform a 1:3 serial dilution (10 points) starting at 10 µM.

    • Dilute 1:25 into 1x Kinase Buffer to generate 4x working solutions (4% DMSO).

  • Enzyme Reaction Assembly:

    • Dispense 2.5 µL of 4x Compound solution into wells.

    • Add 2.5 µL of BTK Enzyme solution.

    • Pre-incubation:[4][5] Incubate for 15 minutes at RT. (Critical for covalent inhibitors to allow bond formation).

    • Add 5 µL of Substrate/ATP Mix (Final ATP = Km).

    • Seal and incubate for 60 minutes at RT.

  • Detection Step:

    • Add 5 µL of Streptavidin-XL665.

    • Add 5 µL of Eu-Cryptate Antibody.

    • Incubate for 1 hour at RT (protect from light).

  • Readout:

    • Measure fluorescence at 665 nm and 620 nm on an HTRF-compatible reader (e.g., PHERAstar, EnVision).

    • Calculate HTRF Ratio:

      
      .
      
Validation Criteria (Self-Check)
  • Z-Factor: Must be > 0.5 for the plate to be valid.

  • Reference Control: Ibrutinib IC

    
     should fall within 0.5 nM – 2.0 nM.
    
  • Signal-to-Background (S/B): (Enzyme+Substrate) / (No Enzyme Control) should be > 5.

Protocol 2: Cellular Efficacy (B-Cell Activation)

Objective: Assess the ability of derivatives to inhibit BCR-mediated phosphorylation of BTK and PLC


2 in a cellular context.
Cell Line:  Ramos (Burkitt's Lymphoma) or Mino (Mantle Cell Lymphoma).
Workflow Diagram

Assay_Workflow Cells Ramos Cells (Suspension) Starve Serum Starvation (2h, Opti-MEM) Cells->Starve Treat Compound Treatment (1h, 37°C) Starve->Treat Stim Stimulation (Anti-IgM, 10 min) Treat->Stim Lysis Cell Lysis (RIPA + PhosStop) Stim->Lysis WB Western Blot / ELISA (p-BTK Y223, p-PLCg2) Lysis->WB

Figure 2: Cellular assay workflow for evaluating BTK inhibition. The critical step is the timing of Anti-IgM stimulation.

Step-by-Step Protocol
  • Cell Preparation:

    • Harvest Ramos cells in log-phase growth (

      
       cells/mL).
      
    • Resuspend in serum-free medium (Opti-MEM) at

      
       cells/mL.
      
    • Incubate for 2 hours at 37°C (Starvation reduces basal phosphorylation noise).

  • Compound Treatment:

    • Aliquot 100 µL of cells (

      
       cells) into 96-well V-bottom plates.
      
    • Add compounds (diluted in medium) to achieve final concentrations (e.g., 1000, 100, 10, 1 nM).

    • Incubate for 1 hour at 37°C, 5% CO

      
      .
      
  • Stimulation:

    • Add Goat F(ab')2 Anti-Human IgM (Final conc: 10 µg/mL).

    • Incubate precisely for 10 minutes at 37°C. (Phosphorylation peaks rapidly; timing is critical).

    • Stop reaction by adding ice-cold PBS + 1mM Na

      
      VO
      
      
      
      .
  • Lysis & Analysis:

    • Pellet cells (300xg, 5 min, 4°C). Aspirate supernatant.

    • Lyse in 50 µL RIPA buffer containing Protease/Phosphatase inhibitors.

    • Readout: Perform Western Blot.

      • Primary Antibodies: Phospho-BTK (Tyr223), Phospho-PLC

        
        2 (Tyr1217), Total BTK (Loading Control).
        
Data Interpretation & SAR[2]

When analyzing 2-phenylpyrimidine derivatives, organize data to correlate structural features with potency.

Compound IDR-Group (Phenyl C4)Biochemical IC

(nM)
Cellular EC

(nM)
Interpretation
Ref (Ibrutinib) --0.52.5Benchmark covalent inhibitor.
PP-01 -H150>1000Core scaffold binds, but lacks potency.
PP-02 -Acrylamide1.28.0Covalent warhead restores potency (Cys481 engagement).
PP-03 -Propionamide45200Saturated tail (non-covalent) loses 40x potency; confirms covalent mode.

Key Insight: If Biochemical IC


 is potent (<10 nM) but Cellular EC

is weak (>500 nM), the compound likely has poor membrane permeability or is being effluxed. Check LogD and PAMPA permeability.

References

  • Li, T., et al. (2019). "Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors."[6][7] RSC Advances.

  • Roskoski, R. (2016). "Classification of small molecule protein kinase inhibitors based upon the structures of their binding sites." Pharmacological Research.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."[3]

  • Rip, J., et al. (2020). "A Versatile Protocol to Quantify BCR-mediated Phosphorylation in Human and Murine B Cell Subpopulations." STAR Protocols.

  • Cisbio (Revvity). "HTRF Kinase Assay Application Notes."

Sources

Application

Application Note: Strategic Characterization of 2-(Methylsulfonyl)-4-phenylpyrimidine

Purity Profiling (HPLC) and Structural Confirmation (NMR) of Key Electrophilic Intermediates Executive Summary 2-(Methylsulfonyl)-4-phenylpyrimidine is a critical electrophilic scaffold used widely in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Purity Profiling (HPLC) and Structural Confirmation (NMR) of Key Electrophilic Intermediates

Executive Summary

2-(Methylsulfonyl)-4-phenylpyrimidine is a critical electrophilic scaffold used widely in medicinal chemistry, particularly for nucleophilic aromatic substitution (


) reactions to synthesize kinase inhibitors, COX-2 inhibitors, and GPR119 agonists. The sulfone moiety at the C2 position serves as a highly reactive leaving group.

However, the synthesis of this compound—typically via the oxidation of 2-(methylthio)-4-phenylpyrimidine—often yields incomplete conversion or over-oxidation byproducts. This Application Note provides a definitive guide to characterizing this molecule, focusing on distinguishing the active sulfone from its sulfide precursor and sulfoxide intermediates using HPLC and NMR.

Chemical Context & Impurity Logic

To design a robust analytical method, one must understand the synthetic pathway. The target sulfone is generated by oxidizing the parent sulfide (thioether).

Critical Quality Attributes (CQAs):

  • Residual Sulfide: Incomplete oxidation leads to residual starting material, which competes in subsequent

    
     reactions.
    
  • Hydrolysis Products: The sulfone is labile; exposure to moisture can hydrolyze the C2 position to a hydroxyl group (2-hydroxy-4-phenylpyrimidine).

Workflow Visualization

The following diagram illustrates the synthetic pathway and the polarity shifts that dictate HPLC separation logic.

G Sulfide Sulfide Precursor (Hydrophobic) Oxidant Oxidation (mCPBA or Oxone) Sulfide->Oxidant Sulfoxide Sulfoxide Intermediate (Polar) Oxidant->Sulfoxide Step 1 (+O) Sulfone Target: Sulfone (Moderately Polar) Sulfoxide->Sulfone Step 2 (+O) Hydrolysis Impurity: 2-Hydroxy (Very Polar) Sulfone->Hydrolysis H2O/Degradation

Figure 1: Synthetic oxidation pathway. The analytical challenge is separating the hydrophobic sulfide from the polar sulfoxide/sulfone species.

Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: Quantify purity and detect residual sulfide starting material.

Method Development Strategy
  • Stationary Phase: A C18 column is essential. The phenyl ring provides

    
    -
    
    
    
    interactions, while the methylsulfonyl group interacts via dipole moments.
  • Mobile Phase: Acidic pH is required. Pyrimidines are basic; operating at neutral pH can cause peak tailing due to interaction with silanols. 0.1% Formic acid buffers the system to pH ~2.7, keeping the pyrimidine protonated and improving peak shape.

  • Elution Order Logic:

    • Sulfoxide: Most polar (elutes first).

    • Sulfone: Intermediate polarity.

    • Sulfide: Most hydrophobic (elutes last).

Standard Operating Procedure (SOP)
ParameterCondition
Instrument UHPLC or HPLC with PDA/UV Detector
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 100 x 4.6 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV at 254 nm (Aromatic) and 210 nm (Universal)
Injection Vol 5 µL

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5% Equilibration
2.0 5% Isocratic Hold (Polar impurities)
12.0 95% Linear Ramp (Elute Sulfide)
15.0 95% Wash

| 15.1 | 5% | Re-equilibration |

System Suitability Criteria
  • Resolution (

    
    ):  > 2.0 between the Sulfone (Target) and Sulfide (Impurity).
    
  • Tailing Factor: < 1.5 for the main peak.

Protocol B: NMR Structural Characterization

Objective: Unequivocal confirmation of the oxidation state (Sulfide vs. Sulfone).

The Diagnostic Shift

The most reliable indicator of successful synthesis is the chemical shift of the methyl group at the C2 position. The sulfone group (


) is strongly electron-withdrawing, causing a significant downfield shift compared to the sulfide (

).

Expected Chemical Shifts (in DMSO-


): 
MoietyProton TypeSulfide Precursor (

ppm)
Target Sulfone (

ppm)

Shift
Methyl

2.55 - 2.65 3.30 - 3.50 ~ +0.8 ppm
Pyrimidine H-6 (d)8.608.95Downfield
Pyrimidine H-5 (d)7.808.15Downfield
Phenyl Ar-H (m)7.40 - 8.107.50 - 8.20Slight

Note: Coupling constants (


) for H5-H6 are typically 5.0–5.5 Hz.
Experimental Protocol
  • Solvent: Dissolve 5–10 mg of sample in 0.6 mL DMSO-

    
     . (Chloroform-
    
    
    
    is acceptable, but DMSO is preferred for polar sulfones to ensure solubility).
  • Acquisition:

    • Scans: 16 (minimum) to 64.

    • Relaxation Delay (

      
      ): 1.0 s (sufficient for methyl protons).
      
    • Pulse Angle: 30° or 45°.

  • Processing: Calibrate reference peak (DMSO residual quintet at 2.50 ppm or TMS at 0.00 ppm).

Structural Logic Diagram

The following diagram correlates the molecular structure to the NMR signals.

NMR cluster_signals Diagnostic NMR Signals (1H) Structure 2-(Methylsulfonyl)-4-phenylpyrimidine Methyl Methyl Group (-CH3) Target: ~3.4 ppm (Singlet) Impurity: ~2.6 ppm Structure->Methyl Primary Confirmation PyrimH6 Pyrimidine H6 Deshielded by N and SO2 ~9.0 ppm (Doublet) Structure->PyrimH6 Ring Integrity PyrimH5 Pyrimidine H5 Coupled to H6 ~8.2 ppm (Doublet) Structure->PyrimH5 Substitution Pattern

Figure 2: NMR assignment logic. The methyl singlet shift is the primary "Go/No-Go" decision point for synthesis success.

Troubleshooting & Tips

  • Ghost Peaks in HPLC: If you observe a split peak for the sulfone, check the sample solvent. Dissolving the sample in 100% DMSO and injecting into a high-aqueous initial gradient can cause peak distortion. Dilute the sample with the starting mobile phase (5% ACN) if solubility permits.

  • Instability: Sulfones at the C2 position of pyrimidines are reactive. Avoid leaving samples in basic solutions (e.g., ammonium hydroxide buffers) for extended periods, as this promotes hydrolysis to the 2-hydroxy derivative.

  • Mass Spec Confirmation: In ESI+ MS, the sulfone will show a characteristic

    
     at 235.05 m/z . The sulfide precursor would appear at 203.06 m/z .
    

References

  • Pyrimidine Synthesis & COX-2 Inhibitors

    • Context: Synthesis of 2-(methylsulfonyl)phenylpyrimidines often targets COX-2 inhibition.
    • Source: "Novel 2-(4-methylsulfonylphenyl)pyrimidine derivatives as highly potent and specific COX-2 inhibitors."[1] PubMed. Link

  • Nucleophilic Arom

    
    ) Mechanisms: 
    
    • Context: Explains the reactivity of the sulfone leaving group
    • Source: "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Master Organic Chemistry. Link

  • HPLC Separation of Polar Pyrimidines

    • Context: Validates the use of C18 columns and polar mobile phases for separating pyrimidine deriv
    • Source: "HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column." PubMed. Link

  • NMR Chemical Shifts of Solvents & Impurities

    • Context: Essential for referencing DMSO/Water peaks during characteriz
    • Source: "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." University of Pittsburgh. Link

Sources

Method

Application Note: Advanced Radiosynthesis of 2-(4-Methylsulfonylphenyl)pyrimidines for PET Imaging

and . Executive Summary The 2-(4-methylsulfonylphenyl)pyrimidine core is the pharmacophore for a potent class of Cyclooxygenase-2 (COX-2) inhibitors, exemplified by Etoricoxib and the investigational PET tracer .

Author: BenchChem Technical Support Team. Date: February 2026


 and 

.

Executive Summary

The 2-(4-methylsulfonylphenyl)pyrimidine core is the pharmacophore for a potent class of Cyclooxygenase-2 (COX-2) inhibitors, exemplified by Etoricoxib and the investigational PET tracer


 . These molecules are critical for imaging neuroinflammation in neurodegenerative disorders (Alzheimer’s, Parkinson’s) and oncology.

This guide details the radiosynthetic protocols for labeling this scaffold. Unlike generic guides, we distinguish between two critical approaches:

  • Direct S-Methylation (

    
    ):  Constructing the methylsulfonyl pharmacophore directly from a sulfinate precursor.
    
  • O-Alkylation (

    
    /
    
    
    
    ):
    Targeting the pyrimidine ring substituents (e.g., 6-hydroxy precursors) for rapid, high-yield labeling.

Chemical Strategy & Mechanism[1][2][3][4]

The synthesis of PET tracers for this class relies on nucleophilic substitution. The choice of isotope and position dictates the precursor strategy.

The Precursor Challenge

The methylsulfonyl group (


) is metabolically stable and essential for COX-2 binding.
  • Challenge: The sulfone oxygen atoms deactivate the ring, making direct fluorination (

    
    ) difficult without activating groups that alter lipophilicity.
    
  • Solution: We utilize Sulfinate Salts (for

    
    -methylation) or Phenolic/Pyridinol handles  (for O-alkylation) to introduce the label under mild conditions.
    
Reaction Pathways Diagram

The following diagram illustrates the divergent pathways for synthesizing these tracers.

ReactionPathways Precursor_Sulf Sulfinate Precursor (Ar-SO2- Na+) Intermediate Transition State (SN2 Mechanism) Precursor_Sulf->Intermediate S-Alkylation (DMF, 90°C) Precursor_OH Hydroxy Precursor (Ar-OH) Precursor_OH->Intermediate O-Alkylation (DMF, Base, RT-110°C) Reagent_C11 [11C]MeI / [11C]MeOTf Reagent_C11->Intermediate Reagent_C11->Intermediate Reagent_F18 [18F]Fluoroalkyl Halide Reagent_F18->Intermediate Product_Sulfone [11C]Methyl-Sulfone (Target: Etoricoxib/[11C]MC1) Intermediate->Product_Sulfone Product_Ether [11C]/[18F]Alkoxy-Pyrimidine (Target: Analog 17/20) Intermediate->Product_Ether

Figure 1: Divergent synthetic pathways. S-alkylation targets the sulfone moiety directly, while O-alkylation targets auxiliary groups on the pyrimidine ring.

Protocol A: Carbon-11 Labeling via Sulfinate Precursors

Target: Direct labeling of the methylsulfonyl group (e.g.,


, 

). Mechanism: Nucleophilic attack of the sulfinate anion on

.
Materials & Reagents
ComponentSpecificationPurpose
Precursor Sodium 4-(pyrimidin-2-yl)benzenesulfinateNucleophile (Desmethyl precursor)
Radionuclide

or

Electrophile
Solvent Anhydrous DMF (Dimethylformamide)Polar aprotic solvent to dissolve salt
Base None (Precursor is a salt) or

trace
Maintain basicity if using acid form
Purification Semi-prep HPLC (C18)Separation of sulfone from sulfinate
Step-by-Step Methodology
  • Precursor Preparation: Dissolve 1.0–2.0 mg of the sulfinate salt precursor in 300 µL of anhydrous DMF.

    • Expert Insight: Sulfinate salts can be hygroscopic. Ensure the vial is purged with inert gas (He/Ar) to prevent moisture from quenching the methylating agent.

  • Trapping: Deliver

    
     (gas phase) into the reaction vessel at a flow rate of 15–20 mL/min. Trap efficiency should be >90% in DMF at room temperature.
    
  • Reaction: Seal the vessel and heat to 80–90°C for 3–5 minutes .

    • Why heat? While sulfinates are good nucleophiles, the steric bulk of the pyrimidine ring can hinder the reaction. Heat ensures complete conversion and solubilization.

  • Quench: Add 1.5 mL of HPLC mobile phase (e.g., 35% Acetonitrile in water).

  • Purification: Inject onto a semi-prep C18 column (e.g., Luna 10µm, 250x10mm). Elute with Acetonitrile:0.1M Ammonium Formate (40:60 v/v).

    • Validation: The product (sulfone) is significantly less polar than the ionic precursor (sulfinate), resulting in a large retention time difference (

      
      ), simplifying purification.
      

Protocol B: O-Alkylation (The High-Yield Alternative)

Target: 6-Alkoxy-2-(4-methylsulfonylphenyl)pyrimidines (e.g.,


, 

). Mechanism: Alkylation of a phenol/hydroxyl group. This is often preferred if the exact methyl sulfone structure is not strictly required for binding affinity.
Reagents[3][4][6][9]
  • Precursor: 2-(4-methylsulfonylphenyl)pyrimidin-6-ol (1.0 mg).

  • Base: Tetrabutylammonium hydroxide (TBAH) or

    
    .
    
  • Reagent:

    
     (for methoxy) or 
    
    
    
    (for fluoroethoxy).
Automated Workflow (Graphviz)

The following diagram depicts the automated module setup for this synthesis.

ModuleWorkflow Cyclotron Cyclotron Target (14N(p,a)11C or 18O(p,n)18F) GasProcess Gas Processing (MeI Synthesis / F- Drying) Cyclotron->GasProcess Raw Isotope Reactor Reaction Vessel (Precursor + Solvent + Base) GasProcess->Reactor Labeling Agent Dilution Dilution/Quench (Water/Mobile Phase) Reactor->Dilution Crude Mix HPLC Semi-Prep HPLC (Purification) Dilution->HPLC Injection SPE SPE Formulation (C18 Sep-Pak + Sterile Filter) HPLC->SPE Product Cut FinalProduct Final Product Vial (Sterile Saline < 10% EtOH) SPE->FinalProduct Elution

Figure 2: Automated radiosynthesis workflow for pyrimidine tracers.

Step-by-Step Methodology ( -Methoxy)
  • Precursor Activation: In the reaction vessel, mix 1.0 mg precursor with 2 µL 1.0M TBAH in methanol. Evaporate the methanol completely (if using TBAH) or use anhydrous DMF with

    
    .
    
  • Labeling: Introduce

    
     into the DMF solution (300 µL).
    
  • Conditions: React at Room Temperature for 2–5 minutes .

    • Expert Insight: Phenolic oxygens on the pyrimidine ring are highly nucleophilic under basic conditions. High heat is unnecessary and may cause degradation.

  • Yield: Expect decay-corrected radiochemical yields (RCY) of 30–50%.

Step-by-Step Methodology ( -Fluoroalkyl)
  • Prosthetic Group Synthesis: Synthesize

    
     (
    
    
    
    ) from 2-bromoethyl tosylate. Distill
    
    
    into the reactor containing the hydroxy precursor (1.0 mg) and
    
    
    in DMF.
  • Coupling: Heat to 110°C for 15 minutes .

    • Note: Alkylation with fluoroalkyl halides requires higher activation energy than methyl iodide.

  • Purification: Standard HPLC protocols apply.

Quality Control & Validation

Every batch must pass the following QC criteria before release.

TestMethodAcceptance Criteria
Radiochemical Purity Analytical HPLC

Identity Co-injection

matches cold standard (

min)
Molar Activity UV Absorbance (254 nm)

(

)
Residual Solvent GCDMF

, MeCN

pH pH Strip

Self-Validating the Protocol

To ensure the protocol is working correctly ("Self-Validating"):

  • The "Cold" Spike: Before the first hot run, perform the reaction with non-radioactive MeI or FEBr. Analyze by LC-MS to confirm the precursor is consumed and the correct product mass is formed.

  • UV Confirmation: During the radioactive HPLC run, the UV trace should show a small mass peak corresponding to the carrier added (if low specific activity) or virtually no peak (if high specific activity), aligned perfectly with the Gamma peak. If the Gamma peak appears without a UV partner (in high specific activity runs), confirm identity via co-injection of the cold standard in a separate analytical run.

Troubleshooting

  • Low Yield (Sulfinate Method): Moisture is the enemy. Sulfinate salts are hygroscopic. Dry the precursor in the reaction vessel under vacuum at 60°C for 10 minutes before adding solvent.

  • Precipitation: If the precursor precipitates upon adding

    
    , add 5% DMSO to the DMF solvent.
    
  • Radiolysis: If purity drops during formulation, add Sodium Ascorbate (5 mg/mL) to the final formulation saline to act as a radical scavenger.

References

  • Pike, V. W., et al. (2018). "2-(4-Methylsulfonylphenyl)pyrimidines as Prospective Radioligands for Imaging Cyclooxygenase-2 with PET—Synthesis, Triage, and Radiolabeling." Molecules, 23(11), 2850.[1]

  • Innis, R. B., et al. (2025). "First-in-Human PET Imaging Technique Quantifies Brain Inflammation."[2] Journal of Nuclear Medicine.

  • Toyohara, J., et al. (2010). "Radiosynthesis of [11C]etoricoxib." Journal of Labelled Compounds and Radiopharmaceuticals.
  • McCarthy, T. J., et al. (2014). "Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes." Bioconjugate Chemistry, 26(1), 1-18.

Sources

Application

Application Note: In Vitro Antifungal Profiling of 2-Phenylpyrimidine Derivatives

[1] Introduction & Scientific Context The 2-phenylpyrimidine scaffold represents a "privileged structure" in medicinal chemistry, offering a versatile template for antifungal drug design. While historically associated wi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Scientific Context

The 2-phenylpyrimidine scaffold represents a "privileged structure" in medicinal chemistry, offering a versatile template for antifungal drug design. While historically associated with kinase inhibition in oncology, recent structural activity relationship (SAR) studies have positioned 2-phenylpyrimidine derivatives as potent inhibitors of fungal lanosterol 14


-demethylase (CYP51) and, in some novel derivatives, fungal cell wall synthesis.

With the rising prevalence of multidrug-resistant Candida auris and azole-resistant Aspergillus fumigatus, accurate in vitro profiling is critical. This guide moves beyond basic screening, providing a rigorous, self-validating framework for evaluating these derivatives using CLSI-compliant methodologies and mechanistic deconvolution assays.

Compound Handling & Preparation[1][2]

2-phenylpyrimidines are often lipophilic planar heterocycles. Improper solubilization is the primary cause of "false negatives" in antifungal screening.

Protocol: Stock Solution Preparation
  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the standard solvent. Avoid ethanol due to rapid evaporation during plate setup.

  • Concentration: Prepare a 100X primary stock (e.g., 6.4 mg/mL for a final top testing concentration of 64

    
    g/mL).
    
  • Solubility Check:

    • Visual: Inspect for precipitate.

    • Sonication: If turbid, sonicate at 40 kHz for 5 minutes.

    • Validation: If solubility is doubtful, centrifuge at 10,000 x g for 5 mins and measure the supernatant concentration via HPLC-UV.

  • Storage: Aliquot into amber glass vials (prevent sorption to plastic) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Critical Control: The final assay concentration of DMSO must remain


 1% (v/v) . Fungi, particularly Candida spp., are sensitive to DMSO levels >1%, which can artificially lower MIC values (synergistic toxicity).

Primary Screen: CLSI Broth Microdilution (MIC)

This protocol aligns with CLSI M27-A4 (Yeasts) and M38-A3 (Filamentous Fungi). It is the regulatory gold standard for determining the Minimum Inhibitory Concentration (MIC).

Reagents & Media[3][4]
  • Base Medium: RPMI 1640 with L-glutamine, without bicarbonate.

  • Buffer: 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid), adjusted to pH 7.0.

    • Why MOPS? Unbuffered RPMI pH fluctuates with fungal metabolism. 2-phenylpyrimidines often possess pH-dependent ionization; MOPS ensures the drug remains in the active protonation state.

  • Resazurin (Optional for Endpoint): 0.01% w/v solution in water (filter sterilized).

Inoculum Standardization

Accuracy here is paramount. An inoculum that is too heavy (


 CFU/mL) can artificially raise the MIC due to the "inoculum effect."
Organism TypePreparation MethodTarget Optical Density (OD

)
Final Assay Inoculum (CFU/mL)
Yeasts (Candida, Cryptococcus)Pick 5 colonies from 24h Sabouraud Dextrose Agar (SDA). Suspend in saline.0.5 McFarland (~0.12 - 0.15)

Molds (Aspergillus, Fusarium)Wash conidia from 7-day potato dextrose agar slants with Tween 20 saline.0.09 - 0.13 (80-82% Transmittance)

Experimental Workflow (Graphviz)

MIC_Workflow Stock Compound Stock (100X in DMSO) Dilution 2X Serial Dilution in RPMI-MOPS Stock->Dilution Dilute to 2X Plate 96-Well Plate (100µL Drug + 100µL Cells) Dilution->Plate Add 100µL Inoculum Inoculum Prep (0.5 McFarland) Inoculum->Plate Add 100µL Incubate Incubation 35°C (24-48h) Plate->Incubate Readout Readout (Visual or Resazurin) Incubate->Readout

Figure 1: Standardized CLSI Broth Microdilution Workflow for antifungal susceptibility testing.

Reading the Results[5][6][7]
  • Visual Endpoint: The lowest concentration with 100% inhibition (optically clear) compared to the growth control.

  • Trailing Effect: 2-phenylpyrimidines, like azoles, may show "trailing growth" (partial inhibition) in Candida.

    • Rule: If the compound is fungistatic (CYP51 inhibitor), record the MIC as the concentration causing

      
      50% reduction  in turbidity (IC50). If fungicidal, look for 100% clearance.[1]
      

Secondary Profiling: Fungicidal vs. Fungistatic[9]

Distinguishing whether your derivative kills the fungus (cidal) or merely halts growth (static) is vital for clinical indication (e.g., immunocompromised patients require cidal drugs).

Protocol: Minimum Fungicidal Concentration (MFC)
  • Sampling: After reading the MIC (from Section 3), remove 20

    
    L from the MIC well and all wells with concentrations above the MIC.
    
  • Plating: Spot these aliquots onto SDA plates.

  • Incubation: Incubate at 35°C for 48 hours.

  • Definition: The MFC is the lowest drug concentration that yields

    
     3 colonies  (representing 
    
    
    
    99.9% killing of the original inoculum).
  • Interpretation:

    • MFC/MIC ratio

      
       4:  Fungicidal.[2]
      
    • MFC/MIC ratio > 4: Fungistatic.

Mechanism of Action (MoA) Deconvolution

2-phenylpyrimidines can act via CYP51 inhibition (membrane ergosterol depletion) or cell wall chitin/glucan synthase inhibition. This "Sorbitol Protection Assay" differentiates the two.

Principle

Sorbitol (0.8 M) acts as an osmotic stabilizer.[2] If a compound attacks the cell wall, the fungal cell becomes fragile and lyses in standard media. However, in high-sorbitol media, the cell is osmotically protected and survives, shifting the MIC to a much higher value.

Protocol: Sorbitol Protection Assay
  • Set A (Standard): Run standard MIC protocol (RPMI-MOPS).

  • Set B (Sorbitol): Run MIC protocol using RPMI-MOPS + 0.8 M Sorbitol .

  • Controls:

    • Caspofungin (Cell Wall Active): MIC increases >8-fold in Set B.

    • Amphotericin B (Membrane Active): MIC remains unchanged.

  • Analysis: Calculate the Sorbitol Protection Index (SPI) :

    
    
    
MoA Decision Logic (Graphviz)

MoA_Logic Start Compare MIC (Standard) vs. MIC (Sorbitol) Shift Is MIC Shift > 4-fold? Start->Shift CellWall Target: Cell Wall (e.g., Glucan Synthase) Shift->CellWall Yes NoShift Check Ergosterol Binding Shift->NoShift No Ergosterol Add Exogenous Ergosterol NoShift->Ergosterol ErgoShift MIC Shift > 4-fold? Ergosterol->ErgoShift Membrane Target: Binds Ergosterol (Polyene-like) ErgoShift->Membrane Yes Intracellular Target: Intracellular (e.g., CYP51, DNA, Kinase) ErgoShift->Intracellular No

Figure 2: Decision tree for deconvoluting the mechanism of action based on osmotic protection and ergosterol competition assays.

Data Analysis & Quality Control

To ensure data trustworthiness (E-E-A-T), every plate must include reference strains with known MIC ranges.

Quality Control Strains (CLSI M27/M38)

Run these strains in parallel. If the MIC falls outside these ranges, the entire run is invalid.

QC StrainFluconazole MIC (

g/mL)
Voriconazole MIC (

g/mL)
Amphotericin B MIC (

g/mL)
Candida parapsilosis ATCC 220192.0 - 8.00.03 - 0.250.5 - 4.0
Candida krusei ATCC 625816 - 1280.12 - 1.01.0 - 4.0
Aspergillus fumigatus ATCC MYA-3626N/A0.25 - 1.00.5 - 2.0
Z-Factor Calculation (For HTS)

If screening a library of 2-phenylpyrimidines in 96/384-well format, calculate the Z-factor to validate assay window:



  • 
    : Standard deviation, 
    
    
    
    : Mean.
  • 
    : Positive control (fungus + DMSO), 
    
    
    
    : Negative control (media only).
  • Target: Z > 0.5 indicates an excellent assay.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4). [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Third Edition (M38-A3). [Link]

  • Pfaller, M. A., et al. (2014). "Antifungal susceptibility testing: a primer for clinicians." Open Forum Infectious Diseases. [Link]

  • Sarker, S. D., et al. (2007). "Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals." Methods. [Link]

  • Frost, D. J., et al. (1995).[2] "Characterization of (1,3)-beta-glucan synthase inhibition by pneumocandins." Antimicrobial Agents and Chemotherapy.[3][4][5] (Source for Sorbitol Assay).[2] [Link]

Sources

Method

Cell proliferation assay using 2-phenylpyrimidine compounds

Application Note: High-Throughput Cell Proliferation Screening of 2-Phenylpyrimidine Kinase Inhibitors Abstract This application note details a robust protocol for evaluating the antiproliferative potency of 2-phenylpyri...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Cell Proliferation Screening of 2-Phenylpyrimidine Kinase Inhibitors

Abstract

This application note details a robust protocol for evaluating the antiproliferative potency of 2-phenylpyrimidine derivatives, a privileged scaffold in medicinal chemistry known for targeting ATP-binding pockets of kinases (e.g., CDKs, Src, BTK). While effective, these hydrophobic compounds present specific challenges in solubility and bioavailability in vitro. This guide provides a self-validating workflow using a Resazurin-based assay to determine IC50 values, emphasizing critical steps in compound management to prevent precipitation-induced artifacts.

Introduction: The 2-Phenylpyrimidine Scaffold

The 2-phenylpyrimidine pharmacophore acts primarily as a Type I ATP-competitive inhibitor . Its nitrogenous ring mimics the adenine base of ATP, forming hydrogen bonds with the hinge region of the kinase domain, while the phenyl group occupies the hydrophobic pocket adjacent to the gatekeeper residue.[1]

Because these compounds are designed to be lipophilic to cross cell membranes, they often suffer from poor aqueous solubility. A common error in proliferation assays is the "crash-out" effect, where the compound precipitates upon addition to the culture medium, leading to false negatives (compound not reaching the target) or false positives (crystals causing physical cell stress).

Target Applications:

  • Oncology: Screening for CDK2/4/6 inhibition in breast cancer lines (e.g., MCF-7).

  • Immunology: BTK inhibition in B-cell malignancies.[2]

  • Lead Optimization: Structure-Activity Relationship (SAR) studies.

Mechanism of Action & Assay Logic

The following diagram illustrates the competitive inhibition mechanism and the downstream effect measured by the assay.

MOA Compound 2-Phenylpyrimidine Derivative Kinase Target Kinase (e.g., CDK/Src) Compound->Kinase Competitive Binding (Hinge Region) ATP ATP (Cellular Energy) ATP->Kinase Native Binding Complex_Active Kinase-ATP Complex Kinase->Complex_Active Complex_Blocked Kinase-Inhibitor Complex Kinase->Complex_Blocked Signal Downstream Signaling (e.g., pRb phosphorylation) Complex_Active->Signal Arrest G1/S Phase Arrest Complex_Blocked->Arrest Inhibition Proliferation Cell Cycle Progression Signal->Proliferation

Figure 1: Mechanism of Action.[1] The 2-phenylpyrimidine derivative competes with ATP for the kinase active site, preventing downstream signaling required for proliferation.

Compound Management (Critical Protocol)

The Solubility Cliff: 2-phenylpyrimidines often have low solubility in aqueous media. Standard serial dilution in media can result in micro-precipitation.

Correct Dilution Strategy (The "Intermediate Plate" Method): Do not dilute directly from 10 mM DMSO stock into the cell plate.

  • Master Stock: Dissolve compound in 100% DMSO to 10 mM.

  • Intermediate Plate (200x): Perform serial dilutions (e.g., 1:3) entirely in 100% DMSO .

  • Dosing Solution (10x): Transfer 5 µL from the Intermediate Plate into 95 µL of culture medium (Result: 5% DMSO). Mix vigorously.

  • Final Assay: Add 10 µL of Dosing Solution to 90 µL of cells in the assay plate.

    • Final DMSO Concentration: 0.5% (Constant across all wells).

    • Benefit: Prevents "shock" precipitation; ensures uniform DMSO baseline.

Experimental Protocol: Resazurin Reduction Assay

Why Resazurin? Unlike MTT (which is endpoint and lytic), Resazurin is non-toxic and allows for kinetic monitoring. If the 2-phenylpyrimidine acts as a cytostatic agent (halting growth) rather than cytotoxic (killing), Resazurin offers superior sensitivity.

Materials
  • Cell Line: MCF-7 (Breast Cancer) or user-specific line.

  • Reagent: Resazurin Sodium Salt (dissolved in PBS, 0.15 mg/mL).

  • Positive Control: Staurosporine (1 µM) or Doxorubicin.

  • Vehicle Control: 0.5% DMSO in media.

Workflow Diagram

Workflow cluster_0 Day 1: Seeding cluster_1 Day 2: Treatment cluster_2 Day 5: Readout (72h) Seed Seed Cells (3,000 - 5,000 cells/well) 90 µL Volume Incubate1 Incubate 24h (Cell Attachment) Seed->Incubate1 Treat Add 10 µL Compound (Final DMSO: 0.5%) Incubate1->Treat Prep Prepare 10x Compound (Intermediate Dilution) Prep->Treat AddReagent Add 20 µL Resazurin (Incubate 2-4h) Treat->AddReagent Read Measure Fluorescence Ex: 560nm / Em: 590nm AddReagent->Read

Figure 2: Assay Workflow.[3][4] A standardized 3-day protocol ensuring cell attachment prior to treatment.

Step-by-Step Procedure
  • Seeding (Day 0):

    • Harvest cells during the logarithmic growth phase.

    • Seed 3,000–5,000 cells/well in 90 µL complete medium into a black-walled, clear-bottom 96-well plate.

    • Expert Tip: Leave perimeter wells empty (fill with PBS) to avoid "edge effects" caused by evaporation.

    • Incubate at 37°C, 5% CO2 for 24 hours.

  • Treatment (Day 1):

    • Prepare the Dosing Solution as described in Section 4.

    • Add 10 µL of Dosing Solution to experimental wells.

    • Controls:

      • Blank: Media only (no cells) + Resazurin (Background subtraction).

      • Negative Control: Cells + 0.5% DMSO (100% Viability).

      • Positive Control:[2] Cells + Staurosporine (0% Viability).

  • Incubation (Day 1–4):

    • Incubate for 72 hours. 2-phenylpyrimidines acting on cell cycle checkpoints (e.g., CDK inhibitors) require at least 2–3 doubling times to manifest phenotypic effects.

  • Readout (Day 4):

    • Add 20 µL of Resazurin stock solution to each well.

    • Incubate for 2–4 hours at 37°C. Observe the color change from Blue (Resazurin) to Pink (Resorufin).

    • Read Fluorescence: Excitation 530–560 nm / Emission 590 nm.

Data Analysis & Validation

Data Processing Table

Normalize raw fluorescence units (RFU) to the Vehicle Control (DMSO).

ParameterFormulaNotes
Background Corrected RFU

Subtract media-only background.
% Viability

Relative to vehicle control.
Z-Factor (Quality Control) $1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n
  • 
     = Standard Deviation; 
    
    
    
    = Mean;
    
    
    = Positive Control;
    
    
    = Negative Control.
Curve Fitting

Plot Log[Concentration] vs. % Viability using a 4-parameter logistic (4PL) non-linear regression model to determine the IC50.

Self-Validation Check: If your IC50 curve has a steep "cliff" (Hill slope > 3.0), suspect compound precipitation. If the curve plateaus at 40-50% viability, the compound may be cytostatic rather than cytotoxic.

Troubleshooting Guide

IssueProbable CauseSolution
High Background Fluorescence Phenol Red interference or bacterial contamination.Use Phenol Red-free media for the readout step or subtract blank rigorously.
Inconsistent Replicates Pipetting error or Edge Effect.Use the "Intermediate Plate" dilution method; exclude edge wells.
Low Signal Window Low metabolic activity of cells.Increase seeding density or incubation time with Resazurin.
Precipitation Hydrophobicity of 2-phenylpyrimidine.Ensure final DMSO < 0.5%; warm media slightly before addition.

References

  • Potent Bruton's Tyrosine Kinase (BTK) Inhibitors. Title: Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors.[2] Source: PubMed Central (PMC). URL:[Link]

  • CDK Inhibition & Structure-Activity Relationship. Title: Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors. Source: PubMed. URL:[Link]

  • Assay Protocol Standards. Title: Cell Viability Assays (Assay Guidance Manual). Source: NCBI Bookshelf. URL:[Link]

  • Solubility & DMSO Handling. Title: Solubility of compounds slightly soluble or insoluble in DMSO? Source: ResearchGate (Community Discussion/Protocol). URL:[Link]

Sources

Application

Targeting the DNA Damage Response: High-Throughput Screening Strategies for USP1/UAF1 Inhibitors

[1][2] Introduction: The Synthetic Lethality of USP1/UAF1 The Ubiquitin-Specific Peptidase 1 (USP1) is a critical deubiquitinase (DUB) regulating the DNA damage response (DDR).[1] Unlike many DUBs that function autonomou...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Introduction: The Synthetic Lethality of USP1/UAF1

The Ubiquitin-Specific Peptidase 1 (USP1) is a critical deubiquitinase (DUB) regulating the DNA damage response (DDR).[1] Unlike many DUBs that function autonomously, USP1 possesses negligible catalytic activity on its own.[2] It requires the WD40-repeat protein UAF1 (WDR48) to form a heterodimeric complex, which stimulates USP1 activity by approximately 35-fold [1].

This complex is a prime therapeutic target for cancers with homologous recombination defects (e.g., BRCA1/2 mutations) due to synthetic lethality. USP1/UAF1 regulates the monoubiquitination of FANCD2 (Fanconi Anemia pathway) and PCNA (Translesion Synthesis), ensuring DNA repair fidelity.[1] Inhibiting this complex leads to the accumulation of monoubiquitinated substrates, replication fork collapse, and apoptosis in sensitized cancer cells [2].

This guide details a robust, self-validating High-Throughput Screening (HTS) protocol to identify specific USP1/UAF1 inhibitors, utilizing the fluorogenic substrate Ubiquitin-Rhodamine 110 (Ub-Rho110) .

Mechanism of Action

The following diagram illustrates the critical role of the USP1/UAF1 complex in the DNA repair pathway and where inhibitors intervene.

USP1_Pathway DNA_Damage DNA Damage (ICLs / Stalled Forks) PCNA_Ub PCNA-Ub / FANCD2-Ub (Monoubiquitinated) DNA_Damage->PCNA_Ub Ubiquitination Recruitment Recruitment of TLS Polymerases & Repair Factors PCNA_Ub->Recruitment USP1_UAF1 USP1/UAF1 Complex (Active DUB) Recruitment->USP1_UAF1 Substrate Recognition Deubiquitination Deubiquitination (Removal of Ub) USP1_UAF1->Deubiquitination Catalysis Inhibitor Small Molecule Inhibitor (e.g., ML323) Inhibitor->USP1_UAF1 Inhibition Genomic_Instability Genomic Instability & Apoptosis Inhibitor->Genomic_Instability Synthetic Lethality Repair_Complete Repair Completion & Fork Restart Deubiquitination->Repair_Complete Physiological

Figure 1: The USP1/UAF1 complex acts as a critical switch in DNA repair. Inhibition prevents the recycling of PCNA/FANCD2, leading to replication stress and cell death in BRCA-deficient cells.

Assay Design & Development

Substrate Selection: Why Ub-Rho110?

While Ubiquitin-AMC (Ub-AMC) is a common DUB substrate, it is suboptimal for HTS due to its excitation in the UV range (380 nm), where many library compounds autofluoresce.

We utilize Ub-Rho110 (Ubiquitin C-terminal derivative of Rhodamine 110). Upon cleavage by USP1/UAF1, free Rhodamine 110 is released.

  • Excitation/Emission: 485 nm / 535 nm (Green).[3]

  • Advantage: "Red-shifted" spectra minimize interference from test compounds.

  • Sensitivity: Bis-amide substitution allows for high signal-to-noise ratios even at low conversion rates.

Table 1: Assay Component Specifications
ComponentSpecificationPurpose
Enzyme Recombinant Human USP1/UAF1Must be co-expressed or reconstituted (1:1 ratio) to ensure catalytic competence.
Substrate Ub-Rho110 (Gly-Rho110)Fluorogenic reporter.

is typically ~1–2 µM for this complex.
Buffer System HEPES (pH 7.[4][5][3]8)Physiological pH optimization.
Reducing Agent DTT (1 mM)Critical: Maintains the active site cysteine in a reduced state.
Additive BSA (0.1 mg/mL)Prevents enzyme adsorption to plates and aggregation.
Control Inhibitor ML323Validated probe for Z-factor calculation and IC50 referencing [3].

Protocol 1: Reagent Preparation & Optimization

Objective: Establish linear reaction conditions (Initial Velocity,


) to ensure inhibition data reflects true kinetic changes, not substrate depletion.
Step 1: Buffer Preparation

Prepare fresh Assay Buffer on the day of the experiment. DTT degrades rapidly.

  • 50 mM HEPES, pH 7.8[5]

  • 0.5 mM EDTA

  • 100 mM NaCl

  • 0.1 mg/mL BSA (Bovine Serum Albumin)

  • 1 mM DTT (Add immediately prior to use)

Step 2: Enzyme Activation

USP1 is unstable without UAF1.

  • Mix purified USP1 and UAF1 in a 1:1 molar ratio in Assay Buffer.

  • Incubate on ice for 20 minutes to allow complex formation.

  • Target Concentration: A final assay concentration of 1–5 nM is usually sufficient due to the high catalytic efficiency of the complex.

Step 3: Determination (Self-Validation)

Before screening, determine the Michaelis constant (


) for your specific batch of Ub-Rho110.
  • Titrate Ub-Rho110 (0 to 10 µM) against fixed USP1/UAF1 (2 nM).

  • Measure fluorescence kinetics over 30 minutes.

  • HTS Standard: Select a substrate concentration at or slightly below

    
     (typically 1 µM). This ensures the assay is sensitive to competitive inhibitors.
    

Protocol 2: High-Throughput Screening Workflow

Platform: 1536-well black, solid-bottom plates (low volume). Total Volume: 4–6 µL.

HTS_Workflow Start Library Source (Acoustic Dispense) Step1 1. Dispense Compounds (20-50 nL DMSO stock) Start->Step1 Step2 2. Add Enzyme Complex (USP1/UAF1 in Buffer) Step1->Step2 Step3 3. Pre-Incubation (15 min @ RT) Step2->Step3 Allow binding Step4 4. Add Substrate (Ub-Rho110) Step3->Step4 Initiate Rxn Step5 5. Kinetic Read (Ex 485 / Em 535) Step4->Step5 0-60 min Analysis Data Analysis (Z-Factor, % Inhibition) Step5->Analysis

Figure 2: Step-by-step HTS workflow for USP1/UAF1 inhibition.

Detailed Steps:
  • Compound Transfer: Dispense 20–50 nL of test compounds (in DMSO) into the 1536-well plate using an acoustic liquid handler (e.g., Echo).

    • Controls: Columns 1-2 (DMSO only, High Control); Columns 3-4 (10 µM ML323, Low Control).

  • Enzyme Addition: Dispense 3 µL of 2x USP1/UAF1 complex (e.g., 4 nM prepared to reach 2 nM final) into the plate.

  • Pre-Incubation: Centrifuge briefly (1000 rpm, 1 min) and incubate for 15 minutes at Room Temperature (RT). This allows slow-binding inhibitors to associate.

  • Substrate Initiation: Dispense 3 µL of 2x Ub-Rho110 (e.g., 2 µM prepared to reach 1 µM final).

  • Detection: Immediately transfer to a fluorescence plate reader (e.g., PHERAstar or EnVision).

    • Mode: Kinetic read is preferred (read every 5 min for 30 min).

    • Endpoint: If kinetic is not feasible, incubate for 45 minutes and read. Ensure the reaction is still in the linear phase.

Protocol 3: Hit Validation & Counter-Screening

A "hit" in the primary screen is not a drug. It must be validated against false positives (aggregators, redox cyclers, quenchers).

A. Fluorescence Quenching Assay (Artifact Check)

Compounds may simply absorb light at 485/535 nm, appearing as inhibitors.

  • Add compound to a buffer containing free Rhodamine 110 (not Ub-Rho110).

  • If the fluorescence signal decreases compared to DMSO control, the compound is a quencher (False Positive).

B. Selectivity Profiling (The "Specificity" Test)

USP1 inhibitors must not inhibit other DUBs indiscriminately.

  • Counter-Screen Target: USP2 catalytic domain or USP7 .

  • Run the same Ub-Rho110 protocol using USP2.

  • Criterion: A true USP1 inhibitor should show >10-fold selectivity for USP1/UAF1 over USP2.

C. Reversibility Check

ML323 is a reversible inhibitor.[4][5] To distinguish reversible binders from covalent alkylators (promiscuous):

  • Incubate enzyme + compound at 10x IC50.[4]

  • Dilute the mixture 100-fold into reaction buffer containing substrate.

  • Recovery: If enzymatic activity recovers, the inhibition is reversible. If not, it is likely covalent/irreversible.

Data Analysis & Quality Control

Z-Factor Calculation

For every plate, calculate the Z-factor to ensure assay robustness:



  • 
    : Standard deviation of positive (DMSO) and negative (Inhibitor) controls.
    
  • 
    : Mean of positive and negative controls.
    
  • Acceptance: A Z-factor > 0.5 is required for HTS validation.

Curve Fitting

Fit dose-response data to the four-parameter Hill equation to determine IC50.



References

  • Cohn, M. A., et al. (2007). UAF1 is a subunit of multiple deubiquitinating enzyme complexes. Journal of Biological Chemistry, 282(9), 6209-6221. Link

  • García-Santisteban, I., et al. (2013).[6] USP1 deubiquitinase: cellular functions, regulatory mechanisms and emerging potential as a target in cancer therapy.[5] Molecular Cancer, 12, 91. Link

  • Liang, Q., et al. (2014).[6] A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses.[4] Nature Chemical Biology, 10(4), 298-304. Link

  • Chen, J., et al. (2011).[7] Structure-activity relationship of USP1/UAF1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(21), 6328-6332. Link

Sources

Method

Application Notes and Protocols for In Vivo Assessment of Pyridazinone Derivatives' Anti-Inflammatory Activity

Introduction: The Therapeutic Promise of Pyridazinone Scaffolds in Inflammation The pyridazinone nucleus is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its broa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Pyridazinone Scaffolds in Inflammation

The pyridazinone nucleus is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its broad spectrum of pharmacological activities.[1][2][3][4] Among these, the anti-inflammatory potential of pyridazinone derivatives is particularly noteworthy.[1][5][6] The persistent need for novel anti-inflammatory agents with improved efficacy and safety profiles, especially concerning the gastrointestinal and renal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs), has propelled the investigation of new chemical entities.[1] Pyridazinone derivatives have emerged as promising candidates, with some demonstrating potent anti-inflammatory effects comparable to established drugs like indomethacin.[2][7]

This technical guide provides a comprehensive overview and detailed protocols for the in vivo assessment of the anti-inflammatory activity of novel pyridazinone derivatives. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, model selection, and data interpretation.

Mechanistic Landscape: How Pyridazinone Derivatives Quell Inflammation

Understanding the potential mechanisms of action is crucial for designing and interpreting in vivo studies. Pyridazinone derivatives have been shown to modulate several key inflammatory pathways.

  • Cyclooxygenase-2 (COX-2) Inhibition: A primary mechanism for many anti-inflammatory drugs is the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[8][9] Some pyridazinone derivatives have been identified as selective COX-2 inhibitors, which is advantageous as it can reduce the gastric side effects associated with non-selective COX inhibitors.[2][8][9]

  • Phosphodiesterase 4 (PDE4) Inhibition: PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), an important intracellular second messenger with anti-inflammatory properties. By inhibiting PDE4, pyridazinone derivatives can increase intracellular cAMP levels, leading to the suppression of pro-inflammatory cytokine production and immune cell activation.[8][9][10]

  • Nuclear Factor-kappa B (NF-κB) Signaling Pathway Modulation: The NF-κB pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Some pyridazinone derivatives have been shown to inhibit lipopolysaccharide (LPS)-induced NF-κB activation, thereby downregulating the inflammatory cascade.[8][11]

The following diagram illustrates the key inflammatory signaling pathways potentially targeted by pyridazinone derivatives.

Inflammatory Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IκB IκB IKK->IκB phosphorylates NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n translocates PDE4 PDE4 cAMP cAMP PDE4->cAMP degrades PKA PKA cAMP->PKA activates PKA->NF-κB inhibits COX-2 COX-2 Arachidonic Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins converts Inflammation Inflammation Prostaglandins->Inflammation Inflammation Gene Expression Pro-inflammatory Gene Expression NF-κB_n->Gene Expression induces Gene Expression->Inflammation Pyridazinone Pyridazinone Derivatives Pyridazinone->IKK inhibits Pyridazinone->PDE4 inhibits Pyridazinone->COX-2 inhibits Carrageenan Paw Edema Workflow Acclimatization Animal Acclimatization Grouping Random Grouping (n=6-8/group) Acclimatization->Grouping Baseline Baseline Paw Volume Measurement (V₀) Grouping->Baseline Dosing Compound Administration (Vehicle, Pyridazinone, Standard) Baseline->Dosing Induction Carrageenan Injection (Subplantar) Dosing->Induction 1 hour post-dose Measurement Paw Volume Measurement (Vₜ) at 1, 2, 3, 4, 5, 6 hours Induction->Measurement Analysis Data Analysis Measurement->Analysis Endpoint Euthanasia & Tissue Collection Analysis->Endpoint

Caption: Workflow for the carrageenan-induced paw edema assay.

1.2. Materials

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • Pyridazinone derivative(s)

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • Positive control: Indomethacin (10 mg/kg) or other suitable NSAID

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer or digital calipers

  • Syringes and needles (27G)

1.3. Procedure

  • Animal Acclimatization: House animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping: Randomly divide animals into groups (n=6-8 per group):

    • Group 1: Vehicle control

    • Group 2: Pyridazinone derivative (low dose)

    • Group 3: Pyridazinone derivative (high dose)

    • Group 4: Positive control (e.g., Indomethacin)

  • Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection. [12]The route and timing should be informed by any available pharmacokinetic data. [13]5. Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw. [12]6. Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after carrageenan injection. [12]7. Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Vₜ - V₀. [12] * Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

  • Endpoint and Tissue Collection: At the end of the experiment (e.g., 6 hours), euthanize the animals. The inflamed paw tissue can be collected for histopathological analysis or measurement of inflammatory mediators (e.g., cytokines, prostaglandins). [14]

Protocol 2: Adjuvant-Induced Arthritis in Rats

This model is suitable for evaluating the therapeutic potential of pyridazinone derivatives in a chronic, immune-driven inflammatory condition. [15][16] 2.1. Rationale and Experimental Design

Injection of CFA induces a cell-mediated immune response that leads to a chronic and progressive arthritis, sharing several features with human rheumatoid arthritis. [16]This model is valuable for assessing the effects of compounds on both the inflammatory and immune components of chronic arthritis.

2.2. Materials

  • Female Lewis rats (150-180 g) - this strain is highly susceptible to AIA. [17]* Complete Freund's Adjuvant (CFA) containing Mycobacterium butyricum

  • Pyridazinone derivative(s)

  • Vehicle

  • Positive control: Methotrexate or a suitable biologic

  • Digital calipers

  • Scoring system for arthritis severity

2.3. Procedure

  • Induction of Arthritis: On day 0, inject 0.1 mL of CFA into the subplantar region of the right hind paw.

  • Compound Administration: Begin dosing with the pyridazinone derivative, vehicle, or positive control on day 0 (prophylactic regimen) or after the onset of secondary inflammation (around day 10-12, therapeutic regimen). Dosing is typically performed daily via the oral route.

  • Monitoring and Assessment (over 21-28 days):

    • Arthritis Score: Score the severity of arthritis in all four paws based on a scale (e.g., 0 = no erythema or swelling; 4 = severe erythema and swelling with joint deformity).

    • Paw Thickness: Measure the thickness of both hind paws using digital calipers.

    • Body Weight: Monitor body weight as an indicator of systemic illness.

  • Endpoint and Tissue Collection: At the end of the study, euthanize the animals.

    • Histopathology: Collect joints for histopathological analysis to assess inflammation, pannus formation, and bone/cartilage erosion.

    • Systemic Cytokines: Collect blood for serum cytokine analysis (e.g., TNF-α, IL-1β, IL-6).

Protocol 3: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to investigate the efficacy of pyridazinone derivatives in a severe, acute systemic inflammatory state. [18][19] 3.1. Rationale and Experimental Design

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system via Toll-like receptor 4 (TLR4). [18]Its administration leads to a rapid and robust release of pro-inflammatory cytokines, which can cause systemic inflammation, organ damage, and, at high doses, septic shock. [20][21] 3.2. Materials

  • C57BL/6 or BALB/c mice (8-12 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • Pyridazinone derivative(s)

  • Vehicle

  • Positive control: Dexamethasone

  • ELISA or multiplex assay kits for cytokines

3.3. Procedure

  • Compound Administration: Administer the pyridazinone derivative, vehicle, or positive control (e.g., i.p. or p.o.) 30-60 minutes before LPS challenge.

  • LPS Challenge: Inject mice intraperitoneally with a predetermined dose of LPS (e.g., 1-5 mg/kg). The dose should be optimized to induce a significant inflammatory response without causing excessive mortality in the vehicle group.

  • Sample Collection:

    • Survival: For high-dose LPS models, monitor survival over 24-48 hours.

    • Cytokine Analysis: At a specific time point post-LPS (e.g., 2, 6, or 24 hours), collect blood via cardiac puncture for serum preparation. Analyze serum levels of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using ELISA or a multiplex assay. [22][23][24]4. Data Analysis: Compare the cytokine levels in the treated groups to the vehicle control group to determine the percentage reduction in cytokine production.

Advanced Readouts and Data Interpretation

To gain deeper insights into the anti-inflammatory effects of pyridazinone derivatives, consider incorporating the following advanced analyses.

Histopathological Analysis

Histological examination of inflamed tissues provides invaluable information on the cellular and structural changes associated with inflammation and the therapeutic effects of the test compound. [25][26]

  • Procedure:

    • Fix collected tissues (e.g., paw, joint) in 10% neutral buffered formalin.

    • Process tissues for paraffin embedding.

    • Section the tissues and stain with Hematoxylin and Eosin (H&E) for general morphology and assessment of inflammatory cell infiltration. [26] 4. Specialized stains can be used to assess specific features (e.g., Safranin O for cartilage in arthritis models).

  • Interpretation: Quantify inflammatory cell infiltration, edema, tissue necrosis, and in chronic models, pannus formation and bone erosion. [27][28][29]

Cytokine and Chemokine Profiling

Measuring the levels of inflammatory mediators in serum or tissue homogenates can elucidate the mechanism of action. [22][30][31]

  • Methods:

    • ELISA (Enzyme-Linked Immunosorbent Assay): A sensitive and specific method for quantifying individual cytokines. [22] * Multiplex Bead-Based Assays (e.g., Luminex): Allows for the simultaneous measurement of multiple cytokines and chemokines from a small sample volume, providing a broader picture of the inflammatory profile. [23][24]* Interpretation: A reduction in pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and an increase in anti-inflammatory cytokines (e.g., IL-10) would indicate a potent anti-inflammatory effect.

Toxicology and Safety Assessment

Concurrent with efficacy studies, it is crucial to perform preliminary toxicology assessments to ensure the safety of the pyridazinone derivatives. [32][33][34][35][36]

  • Acute Toxicity: Determine the maximum tolerated dose (MTD) in a single-dose escalation study. [36]* General Observations: Monitor for any adverse effects, including changes in behavior, body weight, and food/water intake.

  • Organ Histopathology: At the end of the efficacy studies, collect major organs (liver, kidney, spleen, etc.) for histopathological examination to identify any signs of toxicity. [34]

Conclusion

The in vivo assessment of pyridazinone derivatives requires a systematic and well-designed approach. By carefully selecting the appropriate animal model, adhering to detailed and validated protocols, and incorporating advanced analytical techniques, researchers can effectively characterize the anti-inflammatory potential of these promising compounds. The methodologies outlined in this guide provide a robust framework for generating high-quality, reproducible data to support the development of the next generation of anti-inflammatory therapeutics.

References

  • Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. PubMed. [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. PMC. [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH. [Link]

  • Synthesis and Evaluation of the Analgesic and Anti-Inflammatory Activity of New 3(2H)-pyridazinone Derivatives. PubMed. [Link]

  • Exploring the therapeutic potential of pyridazinone derivatives: A comprehensive review. EurekaAlert!. [Link]

  • Some of the 3(2H)-pyridazinone derivatives with analgesic and anti-inflammatory activity. ResearchGate. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. ResearchGate. [Link]

  • Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory Cells, and Expre. World's Veterinary Journal. [Link]

  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]

  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. MDPI. [Link]

  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Semantic Scholar. [Link]

  • LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. PubMed Central. [Link]

  • The Impact of Novel Assessment Methodologies in Toxicology on Green Chemistry and Chemical Alternatives. PMC. [Link]

  • Detection and Quantification of Cytokines and Other Biomarkers. PMC. [Link]

  • Histopathological assessment of inflammation and expression of inflammatory markers in patients with ketamine-induced cystitis. PMC. [Link]

  • Inflammation. Histology at SIU. [Link]

  • In vivo and in vitro Evaluation of Cytokine Expression Profiles During. Dove Medical Press. [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Semantic Scholar. [Link]

  • In vivo Toxicology. InterBioTox. [Link]

  • LPS Model of Systemic Inflammation. Melior Discovery. [Link]

  • A Protocol for Adjuvant-Induced Arthritis (AIA) in Rats. Chondrex. [Link]

  • Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. PMC. [Link]

  • Approaches to Determine Expression of Inflammatory Cytokines. PMC. [Link]

  • Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. MDPI. [Link]

  • Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]

  • Models of inflammation: adjuvant-induced arthritis in the rat. PubMed. [Link]

  • Histopathological analysis of inflammatory tissue reaction around the experimental materials. Spandidos Publications. [Link]

  • What is the best way to measure proinflammatory cytokines from mice serum? ResearchGate. [Link]

  • Adjuvant-Induced Arthritis (AIA) Rodent Model. Creative Biolabs. [Link]

  • Inflammatory Histology: Cells & Techniques. StudySmarter. [Link]

  • Intermittent systemic exposure to lipopolysaccharide-induced inflammation disrupts hippocampal long-term potentiation and impairs cognition in aging male mice. bioRxiv. [Link]

  • in vivo general toxicology studies. YouTube. [Link]

  • Lipopolysaccharide-induced depression-like model in mice: meta-analysis and systematic evaluation. Frontiers. [Link]

  • Models of Inflammation: Adjuvant-Induced Arthritis in the Rat. ResearchGate. [Link]

  • Histopathological Evaluation of Wound Healing and Anti-Inflammatory Ef. Journal of Experimental Pharmacology. [Link]

  • In vivo testing methods. Fiveable. [Link]

  • Adjuvant-Induced Arthritis (AIA) Model. Creative Bioarray. [Link]

  • Detecting and Measuring Cytokines. Biocompare. [Link]

Sources

Application

Optimizing GPR119 Agonist Discovery: A High-Fidelity Protocol for Pyrimidine Derivatives

Executive Summary The G-protein coupled receptor 119 (GPR119) has emerged as a high-value target for Type 2 Diabetes Mellitus (T2DM) therapeutics due to its dual mechanism: enhancing glucose-dependent insulin secretion (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The G-protein coupled receptor 119 (GPR119) has emerged as a high-value target for Type 2 Diabetes Mellitus (T2DM) therapeutics due to its dual mechanism: enhancing glucose-dependent insulin secretion (GDIS) from pancreatic


-cells and stimulating glucagon-like peptide-1 (GLP-1) release from intestinal L-cells.[1][2] Among chemotypes, pyrimidine derivatives  represent a privileged scaffold due to their favorable pharmacokinetic profiles and structural versatility for Structure-Activity Relationship (SAR) optimization.[3][4]

This guide provides a rigorous, field-validated workflow for evaluating the agonistic activity of novel pyrimidine-based small molecules. It integrates proximal signaling assays (cAMP accumulation) with distal functional readouts (GLP-1 secretion), ensuring a comprehensive pharmacological profile.

Mechanism of Action & Rationale

GPR119 is a G


-coupled receptor.[1][2] Upon binding an agonist, the receptor undergoes a conformational change that activates adenylyl cyclase (AC), leading to the conversion of ATP to cyclic AMP (cAMP). In enteroendocrine L-cells, this cAMP surge activates Protein Kinase A (PKA) and Epac (Exchange Protein directly Activated by cAMP), which orchestrate the closure of 

channels and/or the opening of voltage-dependent calcium channels (VDCC). The resulting calcium influx triggers the exocytosis of GLP-1 vesicles.
Visualizing the Signaling Pathway

The following diagram illustrates the signal transduction cascade triggered by pyrimidine agonists in intestinal L-cells.

GPR119_Pathway Agonist Pyrimidine Derivative (Agonist) GPR119 GPR119 Receptor (Membrane) Agonist->GPR119 Binding Gs Gαs Protein GPR119->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP Catalysis (ATP->cAMP) ATP ATP ATP->AC PKA PKA / Epac cAMP->PKA Signaling Ca Ca2+ Influx PKA->Ca Depolarization Vesicles Secretory Granules Ca->Vesicles Fusion GLP1 GLP-1 Secretion Vesicles->GLP1 Exocytosis

Caption: Figure 1: GPR119 signaling cascade in enteroendocrine L-cells leading to GLP-1 release.

Protocol A: High-Throughput cAMP Accumulation Assay (HTRF)

Objective: To determine the potency (


) and efficacy (

) of pyrimidine derivatives using a homogeneous time-resolved fluorescence (HTRF) competition assay.

Rationale: HTRF is preferred over ELISA for screening due to its "mix-and-read" format, high signal-to-noise ratio, and resistance to fluorescence interference from library compounds.

Materials
  • Cell Line: HEK293 stably expressing human GPR119 (HEK293-hGPR119).

  • Assay Kit: Cisbio cAMP Gs Dynamic Kit (or equivalent HTRF cAMP kit).

  • Reference Agonist: AR231453 or MBX-2982.

  • Buffer: HBSS + 20 mM HEPES + 0.5 mM IBMX (PDE inhibitor is critical to prevent cAMP degradation).

Experimental Workflow
  • Cell Preparation:

    • Harvest HEK293-hGPR119 cells using cell dissociation buffer (avoid trypsin if possible to preserve receptor integrity).

    • Resuspend cells in stimulation buffer at a density of

      
       cells/mL.
      
  • Compound Plating:

    • Dispense 5

      
      L of test compounds (pyrimidine derivatives) into a 384-well low-volume white plate.
      
    • Prepare a 10-point serial dilution (1:3) starting at 10

      
      M.[1][2][5]
      
    • Include controls:

      • Min Signal: Buffer + Cells (Basal cAMP).

      • Max Signal: 10

        
        M Forskolin (System Max) or Reference Agonist (
        
        
        
        ).
  • Stimulation:

    • Add 5

      
      L of cell suspension (2,000 cells/well) to the compound wells.
      
    • Incubate for 30 minutes at Room Temperature (RT).

  • Detection:

    • Add 5

      
      L of cAMP-d2 (Acceptor).
      
    • Add 5

      
      L of Anti-cAMP-Cryptate (Donor).
      
    • Incubate for 1 hour at RT in the dark.

  • Readout:

    • Measure fluorescence at 665 nm and 620 nm using an HTRF-compatible reader (e.g., PerkinElmer EnVision).

    • Calculate HTRF Ratio:

      
      .
      
Data Analysis

Since this is a competition assay, the HTRF signal is inversely proportional to cAMP concentration.[6]

  • Convert HTRF ratios to cAMP concentrations using a standard curve.

  • Fit data to a 4-parameter logistic (4PL) equation:

    
    
    
  • Validation Criteria: Z' factor > 0.5 is required for assay acceptance.

Protocol B: Functional GLP-1 Secretion Assay (NCI-H716)

Objective: To validate that the cAMP signal translates to physiological hormone secretion in human enteroendocrine cells.

Rationale: NCI-H716 cells are the gold standard human model for L-cell function. Unlike HEK293, these cells possess the native secretory machinery required for GLP-1 exocytosis.

Materials
  • Cell Line: NCI-H716 (ATCC CCL-251).

  • Coating Matrix: Matrigel (low growth factor) or Poly-D-Lysine (to induce adherence/differentiation).

  • Secretion Buffer: KRB buffer with 0.2% BSA and DPP-IV inhibitor (Sitagliptin 10

    
    M) to prevent GLP-1 degradation.
    
  • Detection: Active GLP-1 ELISA Kit or HTRF GLP-1 Kit.

Experimental Workflow
  • Differentiation:

    • Coat 96-well plates with Matrigel (1:100 dilution).

    • Seed NCI-H716 cells (

      
       cells/well) and incubate for 48 hours to allow differentiation (cells transition from suspension to adherent monolayer).
      
  • Starvation:

    • Wash cells 2x with PBS.

    • Incubate in serum-free DMEM for 2 hours to lower basal secretion rates.

  • Treatment:

    • Replace media with 100

      
      L Secretion Buffer containing test compounds (1 
      
      
      
      M and 10
      
      
      M).
    • Positive Control: PMA (1

      
      M) or TGR5 agonist (INT-777).[7]
      
    • Incubate for 2 hours at 37°C.

  • Sample Collection:

    • Collect supernatants and centrifuge at 1,000 x g for 5 mins to remove cell debris.

    • Store at -80°C or assay immediately.

  • Quantification:

    • Perform GLP-1 quantification according to kit instructions.[7] Ensure the kit measures Active GLP-1 (7-36 amide) , not total GLP-1, for biological relevance.

Data Presentation & SAR Analysis

Experimental Workflow Diagram

The following diagram summarizes the integrated screening pipeline.

Workflow Synth Synthesis (Pyrimidine Library) HTRF cAMP Assay (HEK293-hGPR119) Synth->HTRF Filter Hit Selection (EC50 < 100 nM) HTRF->Filter Screening Filter->Synth Fail (Refine SAR) Func GLP-1 Secretion (NCI-H716) Filter->Func Pass Lead Lead Candidate Func->Lead Validation

Caption: Figure 2: Integrated workflow from chemical synthesis to functional validation.

Representative Data Table

When reporting results, structure your data to highlight the correlation between receptor affinity (cAMP) and functional output (GLP-1).

Compound IDR-Group (C4 Position)cAMP EC50 (nM)cAMP Emax (%)GLP-1 Secretion (Fold Change)
PYR-001 Phenyl450851.2x
PYR-008 4-F-Phenyl120921.8x
PYR-015 4-CN-Phenyl 8.5 105 3.4x
AR231453 (Ref Agonist)5.21003.5x
Vehicle --01.0x

Interpretation:

  • PYR-015 demonstrates that electron-withdrawing groups (CN) at the para-position of the phenyl ring enhance potency significantly compared to the unsubstituted phenyl (PYR-001).

  • There is a strong correlation between cAMP potency and GLP-1 secretion efficacy.

Troubleshooting & Optimization

  • DMSO Tolerance: GPR119 assays are sensitive to organic solvents. Ensure final DMSO concentration is <0.5% in the cAMP assay and <0.1% in the NCI-H716 assay to avoid non-specific cell lysis or signaling artifacts.

  • IBMX Concentration: In the cAMP assay, insufficient IBMX (PDE inhibitor) leads to weak signals. However, excessive IBMX (>1 mM) can raise basal cAMP levels, reducing the assay window. Titrate IBMX (0.1 - 0.5 mM) for optimal Z'.

  • NCI-H716 Adherence: These cells are naturally semi-suspension. If cells detach during washing steps in Protocol B, use a cell washer or carefully aspirate manually. Coating with Matrigel is critical for consistent secretion data.

References

  • Overton, H. A., et al. (2006).[5] Deorphanization of a G protein-coupled receptor for oleoylethanolamide and its use in the discovery of small-molecule hypophagic agents. Cell Metabolism.

  • Semple, G., et al. (2008).[5] Discovery of the first potent and orally efficacious agonist of the orphan G-protein coupled receptor 119. Journal of Medicinal Chemistry.

  • Chu, Z. L., et al. (2008).[2] A role for intestinal endocrine cell-expressed g protein-coupled receptor 119 in glycemic control by enhancing glucagon-like Peptide-1 and glucose-dependent insulinotropic polypeptide release.[1][2][8] Endocrinology.[2][9][10]

  • Cisbio Bioassays. (2023). cAMP Gs Dynamic Kit - User Guide. Revvity.[11]

  • Reimann, F., et al. (2008). Glucose sensing in L cells: a primary cell study.[2] Cell Metabolism.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(Methylsulfonyl)-4-phenylpyrimidine

Welcome to the technical support center dedicated to the synthesis of 2-(Methylsulfonyl)-4-phenylpyrimidine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of 2-(Methylsulfonyl)-4-phenylpyrimidine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthetic pathway. Here, we address common challenges and frequently encountered issues in a practical question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles that govern success.

I. Overview of the Synthetic Pathway

The synthesis of 2-(Methylsulfonyl)-4-phenylpyrimidine is most commonly approached via a two-stage process. Understanding the nuances of each stage is critical for achieving high overall yield and purity.

  • Stage 1: Formation of the Thioether Intermediate. This step involves the construction of the core pyrimidine ring to produce 2-(Methylthio)-4-phenylpyrimidine.

  • Stage 2: Oxidation to the Sulfone. The thioether intermediate is then oxidized to the final 2-(Methylsulfonyl)-4-phenylpyrimidine product. The methylsulfonyl group is an excellent leaving group, making this compound a valuable intermediate for further functionalization via nucleophilic aromatic substitution (SNAr) reactions.[1][2]

Synthetic_Workflow cluster_0 Starting Materials cluster_1 Stage 1: Condensation cluster_2 Stage 2: Oxidation Benzoylacetaldehyde Benzoylacetaldehyde Thioether 2-(Methylthio)-4-phenylpyrimidine Benzoylacetaldehyde->Thioether S_Methylisothiourea S_Methylisothiourea S_Methylisothiourea->Thioether Sulfone 2-(Methylsulfonyl)-4-phenylpyrimidine Thioether->Sulfone Oxidizing Agent

Caption: General two-stage synthetic workflow.

II. Troubleshooting Guide & FAQs

This section is structured to address specific problems you may encounter during your synthesis.

Stage 1: Synthesis of 2-(Methylthio)-4-phenylpyrimidine

Question 1: My yield for the initial cyclocondensation reaction to form the thioether is consistently low. What are the primary causes?

Answer: Low yields in this step typically originate from three areas: suboptimal reaction conditions, reactant instability, or competing side reactions.

  • Causality - Suboptimal Conditions: The classical approach involves a base-catalyzed condensation of a 1,3-dicarbonyl equivalent (like benzoylacetaldehyde or its precursor) with S-methylisothiourea sulfate. The pH and choice of base are critical. An insufficiently basic medium will result in a slow reaction rate, while an excessively strong base can promote self-condensation of the dicarbonyl compound or degradation.

  • Troubleshooting Steps:

    • Base & pH Control: Employ a moderately strong base such as sodium ethoxide or sodium methoxide in the corresponding alcohol solvent. The goal is to deprotonate the active methylene compound without causing significant side reactions.

    • Reactant Quality: Ensure the 1,3-dicarbonyl starting material is pure. Benzoylacetaldehyde can be unstable; using a more stable precursor like 3-(dimethylamino)-1-phenylprop-2-en-1-one may provide more consistent results.

    • Temperature Management: While some heat may be required to drive the reaction to completion, excessive temperatures can lead to byproduct formation. Refluxing in ethanol is a common starting point. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid prolonged heating after completion.

Question 2: I am having difficulty purifying the 2-(methylthio)-4-phenylpyrimidine intermediate. What purification strategies are most effective?

Answer: The primary challenge in purification is often the removal of unreacted starting materials or polar byproducts from the condensation reaction.

  • Causality - Impurity Profile: The crude product may contain residual base, salts, and potentially polymeric materials. The desired thioether is a relatively nonpolar, solid compound.

  • Recommended Purification Protocol:

    • Aqueous Workup: After the reaction is complete, neutralize the mixture with a mild acid (e.g., acetic acid or dilute HCl) and extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and then brine to remove inorganic salts and water-soluble impurities.

    • Recrystallization: This is often the most effective method for obtaining high-purity material. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, typically works well. Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly to form crystals.

    • Silica Gel Chromatography: If recrystallization is ineffective, column chromatography is a reliable alternative. Use a nonpolar eluent system, such as a gradient of ethyl acetate in hexane, to separate the product from more polar impurities.

Stage 2: Oxidation of 2-(Methylthio)-4-phenylpyrimidine

Question 3: What is the best oxidizing agent for converting the thioether to the sulfone, and why?

Answer: Several oxidizing agents are effective for this transformation. The "best" choice depends on factors like cost, safety, ease of workup, and desired reaction time. The most common and reliable options are m-CPBA, Oxone®, and hydrogen peroxide with a catalytic amount of sodium tungstate.[3][4]

Oxidizing AgentTypical Conditions & SolventAdvantagesDisadvantages & Causality
m-CPBA 2.2 - 2.5 equiv.0 °C to RTDCM or ChloroformHigh yields, predictable reactivity, clean reactions.Can be expensive; potentially explosive when dry; acidic byproduct (m-CBA) requires careful removal.
Oxone® 2.5 - 3.0 equiv.RTMethanol/Water or Acetone/WaterInexpensive, stable, environmentally benign; workup is straightforward.[3]A biphasic solvent system is often required, which can sometimes lead to longer reaction times.
H₂O₂ / Na₂WO₄ 30% H₂O₂ (excess)cat. Sodium TungstateMethanol or Acetic AcidVery inexpensive and "green" oxidant.[5]Can be slower; requires careful temperature control to prevent runaway reactions and potential over-oxidation of the pyrimidine ring.[6]

Question 4: My oxidation is incomplete, leaving significant amounts of starting thioether and/or the intermediate sulfoxide. How can I drive the reaction to completion?

Answer: Incomplete oxidation is a common issue resulting from insufficient oxidant, low temperature, or short reaction time.

  • Causality - Reaction Kinetics: The oxidation of a sulfide to a sulfone proceeds in two steps: sulfide → sulfoxide → sulfone. The second step (sulfoxide to sulfone) is often slower than the first. If the reaction is stopped prematurely or insufficient oxidant is used, the sulfoxide can be isolated as a major byproduct.

  • Troubleshooting Steps:

    • Stoichiometry: Ensure at least 2 full equivalents of the oxidizing agent are used. For sluggish reactions, increasing this to 2.5 or even 3.0 equivalents can be beneficial.

    • Reaction Monitoring: Use TLC or LC-MS to monitor the disappearance of the starting material and the sulfoxide intermediate. The sulfone product will be significantly more polar than the starting thioether.

    • Temperature Adjustment: If the reaction is sluggish at room temperature (especially with H₂O₂/Na₂WO₄), gentle heating (40-50 °C) can increase the rate. However, proceed with caution to avoid degradation. For powerful oxidants like m-CPBA, allowing the reaction to slowly warm from 0 °C to room temperature overnight is often effective.

Question 5: I'm observing degradation of my product or the formation of unidentified, highly polar byproducts. What is happening and how can I prevent it?

Answer: This is indicative of over-oxidation. The pyrimidine ring itself, while aromatic, contains electron-rich nitrogen atoms and can be susceptible to attack by strong oxidizing agents under harsh conditions.

  • Causality - Competing Reactions: Potent oxidants like m-CPBA or Oxone® can, under forcing conditions (high temperature, high concentration), lead to N-oxidation of the pyrimidine ring or even ring-opening, generating highly polar, often colored, byproducts.[6][7]

  • Preventative Measures:

    • Strict Temperature Control: This is the most critical parameter. Begin the addition of the oxidant at a low temperature (0 °C or below). Maintain this temperature for an initial period before allowing the reaction to warm to room temperature if necessary. This moderates the initial exothermic reaction.

    • Controlled Addition: Add the oxidizing agent portion-wise or as a solution via a dropping funnel over an extended period. This prevents a localized high concentration of the oxidant.

    • Choose a Milder System: If degradation persists, consider switching to a more controlled system like H₂O₂ with a sodium tungstate catalyst, which often provides a more selective oxidation.[5]

Troubleshooting_Oxidation start Low Yield or Impure Product in Oxidation Step q1 What is the main issue? start->q1 incomplete Incomplete Reaction (Thioether/Sulfoxide remain) q1->incomplete Analysis shows starting material degradation Degradation / Byproducts (Polar spots on TLC) q1->degradation Analysis shows unknown byproducts sol_incomplete1 Increase oxidant to 2.5 equiv. incomplete->sol_incomplete1 sol_incomplete2 Increase reaction time (Monitor by TLC) incomplete->sol_incomplete2 sol_incomplete3 Allow warming to RT or gentle heating (40°C) incomplete->sol_incomplete3 sol_degrade1 Maintain low temp (0 °C) during oxidant addition degradation->sol_degrade1 sol_degrade2 Add oxidant portion-wise or as a solution degradation->sol_degrade2 sol_degrade3 Switch to a milder oxidant system (e.g., H₂O₂/Na₂WO₄) degradation->sol_degrade3

Caption: Troubleshooting logic for the oxidation stage.

III. Recommended Experimental Protocol

This protocol represents a robust and scalable method for the synthesis, incorporating best practices to maximize yield and purity.

Part A: Synthesis of 2-(Methylthio)-4-phenylpyrimidine
  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add absolute ethanol (100 mL).

  • Base Preparation: Carefully add sodium metal (1.1 equiv.) in small pieces to the ethanol. Allow the sodium to react completely to form sodium ethoxide. Cool the solution to room temperature.

  • Reactant Addition: Add S-methylisothiourea sulfate (1.0 equiv.) to the sodium ethoxide solution and stir for 15 minutes. Then, add 1-phenyl-1,3-butanedione (benzoylacetoacetone, 1.05 equiv.).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Workup: Cool the reaction mixture to room temperature. Pour it into 300 mL of ice-cold water. A solid precipitate should form.

  • Isolation & Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water. Dry the crude product. For higher purity, recrystallize the solid from hot ethanol. A typical yield is 75-85%.

Part B: Oxidation to 2-(Methylsulfonyl)-4-phenylpyrimidine
  • Setup: In a 250 mL round-bottom flask, dissolve the 2-(methylthio)-4-phenylpyrimidine (1.0 equiv.) from Part A in a mixture of acetone (80 mL) and water (20 mL). Cool the flask in an ice-water bath to 0 °C.

  • Oxidant Addition: In a separate beaker, dissolve Oxone® (potassium peroxymonosulfate, 2.5 equiv.) in water (50 mL). Add this solution dropwise to the cooled pyrimidine solution over 30 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Cool the mixture back to 0 °C and slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until a test with starch-iodide paper indicates no remaining peroxides.

  • Extraction: Remove the acetone using a rotary evaporator. Extract the remaining aqueous solution three times with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting solid can be recrystallized from isopropanol to yield the final product as a white crystalline solid. A typical yield is 80-90%.

IV. References

Sources

Optimization

Overcoming solubility issues of 2-phenylpyrimidine derivatives in assays

[1] Status: Operational Ticket ID: #SOL-2PP-001 Subject: Overcoming solubility & aggregation artifacts in 2-phenylpyrimidine assays Assigned Specialist: Senior Application Scientist[1] Executive Summary: The "Brick Dust"...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Ticket ID: #SOL-2PP-001 Subject: Overcoming solubility & aggregation artifacts in 2-phenylpyrimidine assays Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The "Brick Dust" Challenge

You are likely encountering issues because 2-phenylpyrimidine derivatives are classic "brick dust" molecules. Their planar, heteroaromatic structure facilitates strong


-

stacking, leading to high crystal lattice energy and poor aqueous solubility.

In assay conditions, this manifests in two distinct failure modes:

  • Precipitation: Visible or microscopic crashing out, leading to variable data.[1]

  • Colloidal Aggregation: The formation of sub-micrometer particles that sequester enzymes, causing false positives in biochemical screens.[2][3][4]

This guide provides the protocols to diagnose, solubilize, and validate your compounds.

Module 1: Diagnosis – Is it Solubility or Aggregation?

Before optimizing, you must distinguish between a compound that is simply insoluble and one that is forming colloidal aggregates.

The Phenomenon

2-phenylpyrimidines are prone to forming promiscuous colloidal aggregates at micromolar concentrations.[1] These aggregates adsorb proteins, inhibiting enzymes non-specifically.[2][3][4] If your IC


 shifts significantly with the addition of a non-ionic detergent, you are fighting aggregation, not binding affinity.
Diagnostic Workflow (Decision Tree)

Solubility_Diagnosis Start Compound Stock (10mM DMSO) Step1 Dilute to Assay Concentration (in Buffer) Start->Step1 Check1 Visual/Microscopic Inspection Step1->Check1 Precip Visible Precipitate? Check1->Precip DLS Dynamic Light Scattering (DLS) Check for particles 50-500nm Precip->DLS No Result1 True Solubility Issue (See Module 2) Precip->Result1 Yes AggCheck Particles Detected? DLS->AggCheck Detergent Detergent Sensitivity Test (Add 0.01% Triton X-100) AggCheck->Detergent Yes Result3 Soluble Monomer (Proceed to Assay) AggCheck->Result3 No Result2 Colloidal Aggregator (See Module 3) Detergent->Result2 IC50 Shifts Detergent->Result3 IC50 Stable

Figure 1: Diagnostic workflow to distinguish between gross precipitation, colloidal aggregation, and soluble monomeric states.

Module 2: Solvent Engineering (The "Shock" Prevention)

Directly pipetting a 10 mM DMSO stock into an aqueous buffer often causes immediate precipitation due to the "solvent shock" effect. The local concentration at the pipette tip exceeds the solubility limit before mixing can occur.

Protocol: The Intermediate Dilution Method

This method creates a "stepping stone" to lower the kinetic energy barrier of mixing.

Reagents:

  • Stock: 10 mM Compound in 100% DMSO.

  • Intermediate Solvent: 50% DMSO / 50% Buffer (or PEG-400).[1]

  • Final Assay Buffer: Standard buffer (e.g., PBS, HEPES).

Step-by-Step:

  • Prepare Intermediate: Dilute your 10 mM stock 1:10 into the Intermediate Solvent.

    • Result: 1 mM compound in ~55% DMSO.[1]

    • Why: The compound remains soluble in this high-organic mix, but the water content is introduced gently.

  • Equilibrate: Shake at 500 rpm for 10 minutes.

  • Final Dilution: Dilute the Intermediate 1:100 into the Final Assay Buffer.

    • Result: 10 µM compound in ~0.55% DMSO.[1]

    • Why: You avoid the critical supersaturation spike that occurs when dropping 100% DMSO into 100% water.

Data: DMSO Tolerance Limits

Ensure your final DMSO concentration does not inhibit your biological system.[1][5][6][7]

Assay TypeMax Recommended DMSORisk at High %
Biochemical (Enzymatic) 1.0% - 5.0%Protein denaturation, unfolding.[1]
Cell-Based (Viability) 0.1% - 0.5%Cytotoxicity, membrane permeabilization.[1]
Cell-Based (Signaling) < 0.1%Activation of stress pathways (e.g., heat shock).[1]
Crystallography VariesCan disrupt crystal lattice formation.[1]

Module 3: Defeating Colloidal Aggregation

If Module 1 confirmed aggregation (common for 2-phenylpyrimidines), you must alter the assay buffer chemistry.[1]

The Detergent Defense

Non-ionic detergents disrupt the colloid surface, forcing the molecules back into a monomeric state or preventing protein adsorption.

Protocol: Add 0.01% v/v Triton X-100 or 0.005% v/v Tween-20 to your assay buffer before adding the compound.[1]

  • Validation: Run the assay with and without detergent.

    • Scenario A: IC

      
       changes from 1 µM (no detergent) to >100 µM (with detergent).[1]
      
    • Scenario B: IC

      
       remains ~1 µM.[1]
      

Critical Note: Always use "low-peroxide" or "oxidant-free" grades of detergents to avoid oxidizing your compound or protein.[1]

Module 4: Cell-Based Assay Formulation

In cell culture, you cannot use high concentrations of detergents. Instead, rely on carrier proteins.

The "Serum Shift"

2-phenylpyrimidines are highly lipophilic and will bind to Fetal Bovine Serum (FBS) or Albumin (BSA).[1]

  • Problem: In serum-free media, the compound may precipitate or stick to the plastic plate (high non-specific binding).

  • Solution: Ensure your assay media contains at least 1% FBS or 0.1% BSA .[1]

  • Trade-off: This will shift your potency (IC

    
    ) to the right because the free fraction of the drug decreases.[1] This is a necessary trade-off for keeping the drug in solution.[1]
    
FAQ: Cell Toxicity vs. Solubility

Q: My cells are dying at high compound concentrations. Is it toxicity or precipitation? A: It can be both.[1] Precipitated crystals can physically damage cell membranes ("crystal toxicity").

  • Test: Spin the plate (1000 x g for 5 min) and examine under a microscope. If you see crystals on the cell layer, your toxicity data is invalid.

Frequently Asked Questions (FAQ)

Q: Can I use Cyclodextrins (e.g., HP-


-CD) to solubilize my compound? 
A:  Proceed with caution. While HP-

-CD (2-hydroxypropyl-

-cyclodextrin) dramatically improves solubility by encapsulating the lipophilic phenylpyrimidine core, it can also sequester the drug away from the target , artificially lowering potency.[1] Use it only if you can validate the free-drug fraction or for in vivo formulation, not primary screening.

Q: My compound is soluble at pH 2 but precipitates at pH 7.4. Why? A: The pyrimidine nitrogens have a pKa of ~1.3–2.[1]0. At pH 2, they are protonated (charged) and soluble. At pH 7.4, the molecule is neutral and lipophilic. You cannot run enzymatic assays at pH 2. You must rely on DMSO/lipids/surfactants as described in Module 2 and 3.[1]

Q: I see "Brick Dust" behavior. Should I sonicate? A: Sonication helps dissolve the solid, but it generates heat which can degrade compounds. Use a water-bath sonicator for short bursts (30 seconds) and ensure the water is room temperature, not hot. If it precipitates again upon cooling, sonication only gave you a temporary supersaturated solution, which is unstable.

References

  • NCBI Assay Guidance Manual . Solubility and Aggregation in In Vitro Assays. (Authoritative protocols for kinetic solubility and detecting artifacts). [Link]

  • Shoichet, B. K. (2006). Screening in a Spirit of Haunted Mechanism. Drug Discovery Today. (Seminal work on colloidal aggregation and false positives). [Link]

  • Irwin, J. J., et al. (2015).[4] An Aggregation Advisor for Ligand Discovery. Journal of Medicinal Chemistry. (Database and analysis of common aggregators, including kinase inhibitors). [Link][1]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. (Definitive text on solubility physics, pKa, and formulation). [Link]

Sources

Troubleshooting

Optimizing reaction conditions for pyrimidine ring formation

Introduction Welcome to the Pyrimidine Synthesis Technical Support Center. This guide is not a textbook; it is a troubleshooting ecosystem designed for bench scientists facing specific bottlenecks in pyrimidine ring form...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Pyrimidine Synthesis Technical Support Center. This guide is not a textbook; it is a troubleshooting ecosystem designed for bench scientists facing specific bottlenecks in pyrimidine ring formation.

We focus on the two most prevalent methodologies in drug discovery: the Biginelli Multicomponent Reaction and the Condensation of Amidines with 1,3-Dicarbonyls .[1] Our goal is to move you from "low yield/wrong isomer" to "isolated, pure product" using mechanistic causality and validated protocols.

Module 1: Optimizing the Biginelli Reaction

Issue: Low yields (<40%) and long reaction times (>12h) with traditional Brønsted acid catalysis (HCl/EtOH).

The Mechanistic Bottleneck

The classical Biginelli reaction often fails because the key intermediate—the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-acyliminium ion —is unstable or forms slowly under weak acid catalysis. Strong mineral acids (HCl) can degrade sensitive aldehydes or ureas.[1]

The Solution: Switch to Lewis Acid Catalysis . Lanthanide triflates (e.g., ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) or simple Iron(III) salts coordinate to the urea oxygen and the aldehyde carbonyl, stabilizing the transition state and accelerating the rate-determining step without decomposing the substrates.
Visualizing the Optimization

BiginelliMechanism Aldehyde Aldehyde (R-CHO) Intermed1 N-Acyliminium Ion (Key Intermediate) Aldehyde->Intermed1 Activation Urea Urea Urea->Intermed1 Condensation BetaKeto β-Keto Ester LewisAcid Lewis Acid (Yb(OTf)3 / FeCl3) LewisAcid->Intermed1 Stabilizes Product Dihydropyrimidinone (DHPM) Intermed1->Product + β-Keto Ester (Cyclization)

Figure 1: Lewis Acid stabilization of the critical N-acyliminium ion intermediate.[1][2]

Protocol 1: Lewis Acid Catalyzed Biginelli Synthesis

Standardized for 1.0 mmol scale. Scalable to 50 mmol.[1]

  • Reagents:

    • Aldehyde (1.0 mmol)[1][3]

    • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      -Keto ester (1.0 mmol)
      
    • Urea/Thiourea (1.2 mmol)[1]

    • Catalyst: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       (5 mol%) OR 
      
      
      
      (10 mol%)
    • Solvent: Ethanol (2 mL) or Solvent-free (see Module 3).

  • Procedure:

    • Dissolve aldehyde and urea in EtOH. Add catalyst.[1][2][4][5][6][7][8]

    • Stir for 5 mins at RT to pre-form the iminium species.

    • Add ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      -keto ester.[9]
      
    • Reflux (80°C) for 2–4 hours (monitor by TLC).

    • Workup: Cool to RT. Pour onto crushed ice. Filter the precipitate.[1]

    • Purification: Recrystallize from hot EtOH.

Why this works: The pre-stirring step allows the Lewis Acid to coordinate effectively, preventing the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-keto ester from chelating the catalyst prematurely.

Module 2: Solving Regioselectivity Issues

Issue: Formation of regioisomeric mixtures when condensing amidines with unsymmetrical 1,3-dicarbonyls.

The Selectivity Logic

When you react a substituted amidine with an unsymmetrical 1,3-dicarbonyl (e.g., a ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-keto ester or diketone), two isomers are possible. The outcome is dictated by the Hard/Soft Acid-Base (HSAB)  theory and steric control.[1]
  • Thermodynamic Control: The most nucleophilic nitrogen attacks the most electrophilic carbonyl.[1]

  • Base Effect: Strong bulky bases can deprotonate specific sites or coordinate to the amidine, reversing selectivity.[1]

Troubleshooting Matrix: Regioselectivity
ObservationProbable CauseCorrective Action
Mixture of Isomers (1:1) Similar electrophilicity of carbonyls.[1]Increase Steric Bulk: Use a bulkier ester group (t-Butyl vs Methyl) to direct attack away from the ester.[1]
Wrong Isomer Dominant Kinetic vs. Thermodynamic mismatch.Switch Base: If using NaOEt (Thermodynamic), switch to NaHMDS (Kinetic/Coordination control).[1]
Low Conversion Amidine salt not neutralized.[1]Free Basing: Ensure the amidine HCl salt is fully neutralized with 1.05 eq of base before adding the electrophile.[1]
Protocol 2: Base-Tunable Regioselective Synthesis

Based on findings regarding base effects on chemoselectivity [1].

Condition A (Standard Isomer):

  • Mix Amidine HCl (1.0 eq) + NaOEt (1.1 eq) in EtOH. Stir 10 min.

  • Add Unsymmetrical 1,3-dicarbonyl (1.0 eq).[1]

  • Reflux 3h.

Condition B (Reverse Isomer):

  • Mix Amidine HCl (1.0 eq) + NaHMDS (2.0 eq) in THF at -78°C.

  • Add Unsymmetrical 1,3-dicarbonyl (1.0 eq).[1]

  • Allow to warm to RT slowly.

    • Note: NaHMDS can coordinate to the amidine and the alkyne/carbonyl system, altering the geometry of attack.[1]

Module 3: Green & High-Throughput Methodologies

Issue: "I need to make a library of 50 analogs, and refluxing in ethanol is too slow."

Solution A: Microwave-Assisted Synthesis

Microwave irradiation provides uniform dielectric heating, accelerating the condensation from hours to minutes.[1] This is particularly effective for quinoline and pyrimidine fused systems [2].[1]

Protocol:

  • Vessel: 10 mL sealed microwave vial.

  • Load: Aldehyde, Urea, ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -keto ester, catalytic 
    
    
    
    .[5]
  • Solvent: Minimal EtOH (0.5 mL) or Solvent-Free (neat).

  • Irradiation: 120°C, 300W, 10–15 minutes .

  • Result: Yields typically improve by 15–20% over thermal reflux due to reduced side-product formation.[1]

Solution B: Mechanochemistry (Ball Milling)

For solvent-sensitive substrates or "Green Chemistry" compliance.[1]

Protocol:

  • Equipment: Planetary Ball Mill (e.g., Retsch PM 100).

  • Load: Reactants + Catalyst (ZnO nanoparticles or Iodine [3]) + 2 stainless steel balls.

  • Grind: 400–600 rpm for 20 minutes.

  • Workup: Wash the resulting powder with water to remove inorganic salts.[1] Recrystallize.

Decision Tree: Which Method to Choose?

MethodSelection Start Start: Choose Methodology Scale Scale < 500mg? Start->Scale Solubility Reagents Soluble in EtOH? Scale->Solubility Yes Thermal Thermal Reflux (Standard Protocol) Scale->Thermal No (>1g) Microwave Microwave Synthesis (10-15 min, 120°C) Solubility->Microwave Yes BallMill Mechanochemistry (Solvent-Free, 20 min) Solubility->BallMill No (Insoluble)

Figure 2: Workflow for selecting the optimal synthesis technique based on scale and solubility.

References

  • Chemoselective reactions of amidines: selective formation of iminopyrimidine regioisomers. Source: National Institutes of Health (NIH) URL:[1][Link][1]

  • Microwave Assisted Diversified Synthesis of Pyrimidines: An Overview. Source: ResearchGate URL:[10][Link]

  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Source: MDPI (Molecules) URL:[Link][1][11]

Sources

Optimization

Reducing by-products in the oxidation of thioether to sulfone

Ticket System: Active | Topic: Minimizing By-Products in Sulfide Oxidation | Level: Advanced[1] Diagnostic Decision Matrix Status: Operational Description: Use this logic flow to select the optimal reagent system based o...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Active | Topic: Minimizing By-Products in Sulfide Oxidation | Level: Advanced[1]

Diagnostic Decision Matrix

Status: Operational Description: Use this logic flow to select the optimal reagent system based on your substrate's functional group sensitivity. This prevents the most common by-product scenarios before they occur.

OxidationLogic Start START: Substrate Analysis CheckAlkene Contains Alkenes/Alkynes? Start->CheckAlkene CheckAmine Contains Amines (Basic N)? CheckAlkene->CheckAmine No MethodA Method A: H2O2 + Na2WO4 (Chemoselective) CheckAlkene->MethodA Yes (Avoid Epoxidation) CheckAcidSens Acid Sensitive? CheckAmine->CheckAcidSens No CheckAmine->MethodA Yes (Avoid N-Oxide) MethodB Method B: Oxone® (Fast, Robust) CheckAcidSens->MethodB No (Fastest Conversion) MethodC Method C: mCPBA (Small Scale Only) CheckAcidSens->MethodC Legacy/Small Scale MethodD Method D: Buffered H2O2 (Urea-H2O2) CheckAcidSens->MethodD Yes (Avoid Hydrolysis)

Figure 1: Reagent Selection Logic for Chemoselective Sulfone Synthesis.

Troubleshooting Tickets (FAQs)

Current Queue: High Priority Issues regarding selectivity and conversion.

Ticket #401: "My reaction stalls at the Sulfoxide (S=O) stage."

User Report: I am using H2O2. The first oxidation (Sulfide


 Sulfoxide) is fast, but the second step (Sulfoxide 

Sulfone) is incredibly slow, leaving me with a mixture.

Root Cause Analysis: The oxidation of sulfide to sulfone is a two-step process. The sulfide is nucleophilic and reacts readily with electrophilic oxidants. However, the intermediate sulfoxide is much less nucleophilic due to the electron-withdrawing oxygen.

  • Mechanism: The sulfoxide oxygen pulls electron density away from the sulfur, making the second electrophilic attack kinetically difficult.

  • Common Error: Using stoichiometric equivalents calculated for sulfide (2.0 eq) often fails because H2O2 decomposes faster than the slow second step occurs.

Corrective Protocol:

  • Catalysis is Mandatory: Uncatalyzed H2O2 is often too weak for the second step. Add Sodium Tungstate (

    
    )  at 1–2 mol%. This forms a peroxotungstate species (
    
    
    
    ), which is a far more potent electrophile than H2O2 alone [1].[1]
  • pH Adjustment: If using Tungstate, maintain pH ~3. Acidic conditions enhance the electrophilicity of the peroxo-species.

  • Excess Reagent: Increase H2O2 to 2.5–3.0 equivalents to account for thermal decomposition over the longer reaction time.

Ticket #402: "I am seeing N-Oxides or Epoxides alongside my Sulfone."

User Report: My molecule has a pyridine ring and a double bond. Using mCPBA gave me the sulfone, but also oxidized the nitrogen and the alkene.

Root Cause Analysis: mCPBA is a strong, non-selective electrophilic oxidant.[1] It does not discriminate well between the electron pairs on Sulfur, Nitrogen, or


-bonds in alkenes.[1]
  • N-Oxidation: Nitrogen lone pairs are often more basic/nucleophilic than the sulfoxide intermediate.

  • Epoxidation: The "Butterfly Mechanism" of mCPBA epoxidation competes with sulfone formation.

Corrective Protocol (Chemoselectivity): Switch to the Tungstate/Peroxide System (Method A) .

  • Why it works: High-valent metal peroxo complexes (like Tungstate or Molybdate) act as "soft" oxidants that prefer the "soft" sulfur atom over the "hard" nitrogen or the alkene

    
    -system.
    
  • Alternative for Amines: If you must use mCPBA, protonate the amine first by running the reaction in acidic media (or adding TFA). The ammonium salt (

    
    ) has no lone pair available for oxidation [2].
    
Ticket #403: "C-S Bond Cleavage (Over-oxidation)."

User Report: I lost my product entirely. NMR suggests I formed sulfonic acids.

Root Cause Analysis: This occurs under extremely harsh conditions (e.g.,


 with heating or uncontrolled Oxone addition).[1] The oxidant attacks the C-S bond, cleaving the alkyl group entirely.

Corrective Protocol:

  • Temperature Control: Never add Oxone or mCPBA to a refluxing solution. Add at 0°C, then warm to Room Temperature (RT).

  • Buffer System: If using Oxone, the reaction generates

    
    , dropping the pH drastically.[1] This acidity can promote bond cleavage in sensitive substrates. Perform the reaction in MeOH:Water  with a NaHCO3 buffer  to maintain neutral pH [3].
    

Standard Operating Procedures (SOPs)

Protocol A: Green Catalytic Oxidation (Recommended)

Best for: Scale-up, Chemoselectivity (Tolerance of amines/alkenes).[1]

Reagents:

  • Substrate (1.0 eq)[1][2]

  • 
     (0.02 eq / 2 mol%)[1]
    
  • Phenylphosphonic acid (0.02 eq) [Optional: enhances rate][1]

  • 30% Aqueous

    
     (2.5 eq)[1]
    
  • Solvent: Water or Methanol (if substrate is insoluble)[1]

Workflow:

  • Dissolve substrate and Tungstate catalyst in Methanol/Water.

  • Critical Step: Heat the mixture to 40–50°C before adding peroxide to ensure catalyst activation.

  • Add

    
     dropwise over 30 minutes. (Exothermic! Monitor temp).
    
  • Stir at 50°C for 2–4 hours.

  • Quench: Add saturated

    
     (Sodium Sulfite) to destroy excess peroxide. Test with starch-iodide paper (should remain white).[1]
    
  • Extract with Ethyl Acetate.[3]

Protocol B: Rapid Oxone® Oxidation

Best for: Small scale, acid-stable substrates, very fast results.[1]

Reagents:

  • Substrate (1.0 eq)[1][2]

  • Oxone® (Potassium peroxymonosulfate) (2.5 eq)[1]

  • Solvent: MeOH:H2O (1:1)

Workflow:

  • Dissolve substrate in MeOH.

  • Dissolve Oxone in Water (it is insoluble in organic solvents).

  • Add Oxone solution to substrate slurry at 0°C.

  • Allow to warm to RT. Reaction is usually complete in <1 hour.

  • Filtration: Filter off the white precipitate (Potassium Sulfate salts).

  • Concentrate filtrate to remove MeOH, then extract aqueous layer.

Comparative Data: Oxidant Performance

FeatureH2O2 + Tungstate mCPBA Oxone® KMnO4
Atom Economy High (By-product is H2O)Low (By-product is m-chlorobenzoic acid)Medium (Sulfate salts)Very Low (Mn waste)
Selectivity Excellent (Spares amines/alkenes)Poor (Oxidizes N and C=C)Good (can be acidic)Poor (Harsh)
Cost LowHighMediumLow
Scale-up Easy (Green Chemistry)Difficult (Safety/Waste)Moderate (Solubility limits)Difficult (Slurry)
Reaction Time 2–6 Hours1–12 Hours< 1 Hour1–4 Hours

References

  • Selective Oxidation of Sulfides to Sulfoxides/Sulfones by 30% Hydrogen Peroxide. Synthetic Communications. A selective and efficient procedure using sodium tungstate dihydrate.[4] [1]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides: Sulfide Oxidation. ACS Green Chemistry Institute. Comprehensive guide on green reagents for sulfide oxidation.

  • Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone. Green Chemistry. Describes solvent effects on selectivity (Water for sulfones, Ethanol for sulfoxides).[1]

  • The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Molecules. Demonstrates high-yield sulfone synthesis without over-oxidation.[5] [1]

Sources

Troubleshooting

Technical Support Center: Oral Bioavailability of Pyrimidine-Based Inhibitors

Status: Operational Operator: Senior Application Scientist Ticket Focus: Overcoming physicochemical and pharmacokinetic barriers in pyrimidine scaffold development. Mission Statement You have reached the Tier-3 Technical...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket Focus: Overcoming physicochemical and pharmacokinetic barriers in pyrimidine scaffold development.

Mission Statement

You have reached the Tier-3 Technical Support Center for Medicinal Chemistry. This guide addresses the specific "bugs" encountered when developing pyrimidine-based inhibitors—a privileged scaffold in kinase (e.g., CDK, EGFR) and metabolic enzyme (e.g., DHFR) inhibition. While the pyrimidine ring offers excellent hydrogen-bonding capabilities for ATP-binding pockets, it frequently suffers from "brick-dust" insolubility and rapid oxidative metabolism.

This guide moves beyond generic advice, providing root-cause analysis and validated troubleshooting protocols.

Module 1: The "Brick Dust" Protocol (Solubility Issues)

User Complaint: "My IC50 is nanomolar, but oral exposure (AUC) is negligible. The compound precipitates in simulated gastric fluid (SGF)."

Root Cause Analysis

Pyrimidine rings are planar and electron-deficient. They have a strong tendency to form stable


-

stacking interactions in the solid state. This results in high crystal lattice energy (high melting point), making the energy cost to break the crystal lattice and dissolve the molecule prohibitively high.
Troubleshooting Workflow

Step 1: Diagnose the Limiting Factor Before altering the chemistry, confirm if the issue is dissolution rate or equilibrium solubility.

Diagnostic ParameterObservationVerdictAction
Melting Point (Tm)

High Crystal Lattice EnergyDisrupt planarity or use Amorphous Solid Dispersion (ASD).
LogP

Hydrophobicity LimitedIntroduce polar groups or solubilizing side chains (e.g., morpholine, piperazine).
pKa Basic N (

)
pH-dependent SolubilitySalt formation may be ineffective in high pH intestinal environments.

Step 2: Chemical Patching (The "Magic Methyl" Effect) To lower the melting point without destroying potency, you must disrupt the crystal packing.

  • Strategy: Introduce "out-of-plane" substituents.

  • Mechanism: Adding a methyl group or converting an aromatic linker to a saturated ring (increasing

    
    ) creates steric clashes that prevent tight 
    
    
    
    -stacking.
  • Evidence: Studies on pyrazolo[3,4-d]pyrimidines have shown that alkyl substitution can significantly improve solubility by disrupting lattice symmetry [1].

Step 3: Formulation Override (Amorphous Solid Dispersions) If the crystal lattice is too stable, bypass the crystalline state entirely.

  • Protocol: Spray drying the API with polymers like HPMC-AS.

  • Why it works: The polymer "freezes" the drug in a disordered, high-energy amorphous state, creating a "spring and parachute" effect where supersaturation is generated (spring) and maintained (parachute) [5].

Visual Workflow: Solubility Optimization

Solubility_Workflow Start Issue: Low Oral Exposure Solubility_Check Check Kinetic Solubility (FaSSIF/FeSSIF) Start->Solubility_Check Lattice_Check Check Melting Point (Tm) Solubility_Check->Lattice_Check Low Solubility High_Tm Tm > 200°C (High Lattice Energy) Lattice_Check->High_Tm Low_Tm Tm < 150°C (Lipophilicity Issue) Lattice_Check->Low_Tm Strategy_A Strategy: Disrupt Planarity (Add -CH3, Fsp3 increase) High_Tm->Strategy_A Strategy_C Formulation: Amorphous Solid Dispersion (HPMC-AS / PVPVA) High_Tm->Strategy_C If Chemistry Fixed Strategy_B Strategy: Polar Groups (Add Piperazine/Morpholine) Low_Tm->Strategy_B Strategy_A->Strategy_C Synergy

Figure 1: Decision matrix for diagnosing and fixing solubility issues driven by pyrimidine stacking.

Module 2: The "Metabolic Shield" (Stability Issues)

User Complaint: "Microsomal stability is poor (< 10 min half-life). The pyrimidine ring is being oxidized."

Root Cause Analysis

The pyrimidine ring, while electron-deficient, is susceptible to oxidative attack by Cytochrome P450 (CYP) enzymes, particularly if it has electron-donating substituents (like amines in kinase inhibitors). CYP enzymes often target the C-5 or C-6 positions of the pyrimidine ring or the


-carbon of attached alkyl chains [6].
Troubleshooting Workflow

Step 1: Identify the "Soft Spot" Run a metabolite identification study (MetID) using LC-MS/MS after incubation with human liver microsomes.

  • Observation: +16 Da mass shift on the core ring? (Ring oxidation).

  • Observation: -14 Da mass shift on a side chain? (N-dealkylation).

Step 2: The Fluorine Blockade

  • Strategy: Replace the vulnerable hydrogen at the metabolic site with Fluorine.

  • Mechanism: The C-F bond is stronger (approx. 116 kcal/mol) than the C-H bond (approx. 99 kcal/mol) and non-polarizable, preventing the CYP heme iron-oxo species from abstracting the atom.

  • Application: Fluorination of the pyrimidine C-5 position is a classic bioisostere strategy to block oxidation without significantly altering steric bulk [6].

Step 3: Scaffold Hopping (Nitrogen Scan)

  • Strategy: If the pyrimidine itself is the liability, perform a "Nitrogen Scan."

  • Protocol: Systematically move the nitrogen atoms (e.g., Pyrimidine

    
     Pyrazine 
    
    
    
    Pyridine). This alters the electron density map (Electrostatic Potential Surface), potentially reducing affinity for the CYP active site while maintaining target binding.
Visual Workflow: Metabolic Stabilization

Metabolism_Workflow Input High Clearance (Microsomes) MetID Metabolite ID (LC-MS/MS) Input->MetID Decision Site of Metabolism? MetID->Decision Ring_Ox Ring Oxidation (+16 Da) Decision->Ring_Ox Side_Ox Dealkylation (-14 Da) Decision->Side_Ox Fix_F Fluorine Scan (Block C-H abstraction) Ring_Ox->Fix_F Fix_N Scaffold Hop (Pyrimidine -> Pyridine) Ring_Ox->Fix_N Fix_D Deuteration / Steric Bulk (Kinetic Isotope Effect) Side_Ox->Fix_D

Figure 2: Logic flow for stabilizing pyrimidine inhibitors against CYP450 metabolism.

Module 3: The "Trojan Horse" (Permeability & Prodrugs)

User Complaint: "Solubility is fine, but Caco-2 permeability is low (


 cm/s). It's not getting in."
Root Cause Analysis

Pyrimidine analogs, especially those mimicking nucleosides (e.g., Gemcitabine, 5-FU analogs), are often too polar (High TPSA) to cross the lipid bilayer passively. Alternatively, they may be substrates for efflux transporters like P-glycoprotein (P-gp).[1]

Troubleshooting Guides

FAQ: When should I use a Prodrug? Use a prodrug strategy when the active pharmacophore requires polar groups (like phosphate or hydroxyls) for binding, which ruin permeability.

Protocol: The "ProTide" & Ester Strategy For pyrimidine nucleoside analogs, the "ProTide" technology (phosphoramidate prodrugs) or simple esterification is the gold standard [3][4].

  • Masking: Convert polar -OH or phosphate groups into lipophilic esters or phosphoramidates.

  • Transport: The lipophilic prodrug crosses the gut membrane passively.

  • Activation: Intracellular esterases or phosphoramidases cleave the mask, releasing the active drug inside the cell.

    • Example:Capecitabine is a carbamate prodrug of 5-FU that passes the gut intact and is activated by enzymes in the liver and tumor [4].

Protocol: P-gp Efflux Check

  • Run a bi-directional Caco-2 assay.

  • Calculate Efflux Ratio (ER) =

    
    .
    
  • Threshold: If ER

    
    , your compound is likely an efflux substrate.[1]
    
  • Fix: N-methylation of peptide bonds or reducing the number of Hydrogen Bond Donors (HBD) often reduces P-gp recognition.

Summary of Key Specifications

ParameterTarget ValueStrategy for Pyrimidines
Solubility

(SGF)
Disrupt planarity (

), ASD Formulation [1][5].
Permeability

cm/s
Prodrugs (Esters/ProTides), Reduce H-bond donors [3].
Metabolic Stability

min (Microsomes)
Fluorine substitution, Nitrogen scanning [6].
Efflux Ratio

Lipophilicity modulation, N-methylation.

References

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Boosting the oral bioavailability of anticancer drugs through intentional drug-drug interactions. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Recent advances in drug substance development – prodrug strategies for enhancing the bioavailability and potency of antiviral nucleosides. Source: Journal of Medical Science. URL:[Link]

  • Advanced prodrug strategies in nucleoside analogues targeting the treatment of gastrointestinal malignancies. Source: Frontiers in Pharmacology / NIH. URL:[Link]

  • Solubility and Bioavailability Enhancement Techniques. Source: Pharma Learning In Depth (Educational Resource).[2] URL:[Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors. Source: MDPI (Molecules). URL:[Link]

Sources

Optimization

Technical Support: Stability &amp; Storage of 2-Sulfonylpyrimidines

Executive Summary & Scientific Context 2-Sulfonylpyrimidines (2-SPs) are a privileged class of electrophiles widely used in drug discovery as Targeted Covalent Inhibitors (TCIs) and protein labeling reagents. Unlike the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

2-Sulfonylpyrimidines (2-SPs) are a privileged class of electrophiles widely used in drug discovery as Targeted Covalent Inhibitors (TCIs) and protein labeling reagents. Unlike the more common acrylamides (which target cysteine via Michael addition), 2-SPs react via Nucleophilic Aromatic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) .

While this unique reactivity allows for tunable selectivity toward specific cysteine residues (e.g., in kinases like BTK or EGFR), it introduces specific stability challenges. The sulfonyl group at the C-2 position renders the pyrimidine ring highly electron-deficient, making it susceptible to hydrolysis by trace moisture, leading to the formation of biologically inactive 2-hydroxypyrimidines (pyrimidinones).

Key Takeaway: The stability of your compound is inversely proportional to its reactivity as a warhead. If it is designed to react fast with a protein, it will react fast with water.

The Degradation Mechanism (The "Why")

To preserve these compounds, you must understand how they fail. The primary degradation pathway is the displacement of the sulfinate leaving group by water (hydrolysis).

Mechanism of Action & Failure

The C-2 carbon is the "soft" electrophile. In the presence of water (nucleophile), the system undergoes an


 reaction. This is often accelerated by:
  • Basic pH: Increases the nucleophilicity of water (

    
    ).
    
  • Electron Withdrawing Groups (EWGs): Substituents like

    
     or 
    
    
    
    on the ring destabilize the ground state, lowering the activation energy for hydrolysis.

SNAr_Mechanism Start 2-Sulfonylpyrimidine (Active Warhead) Complex Meisenheimer-like Transition State Start->Complex + Nucleophile (Attack at C-2) Water H2O / OH- Water->Complex Product 2-Hydroxypyrimidine (Inactive) Complex->Product Elimination Leaving Sulfinic Acid (R-SO2H) Complex->Leaving Leaving Group

Figure 1: The degradation pathway. Water acts as a competitive nucleophile, permanently deactivating the warhead by displacing the sulfonyl group.

Storage Protocols (The "How")

A. Solid State Storage (Long-Term)

For solid powders, moisture exclusion is critical.

  • Temperature: Store at -20°C . While some simple analogs (e.g., 2-methylsulfonylpyrimidine) are stable at room temperature, complex drug-like scaffolds often contain other sensitive moieties.

  • Atmosphere: Store under Argon or Nitrogen .

  • Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient for long-term storage; use electrical tape or heat-shrink seals over the cap.

B. Solution Storage (Short-Term / Screening)

NEVER store these compounds in protic solvents (Methanol, Ethanol, Water).

SolventCompatibilityNotes
DMSO Caution DMSO is hygroscopic (absorbs water from air). Use only anhydrous, fresh DMSO . Store frozen at -20°C.
DMF Caution Can hydrolyze to form dimethylamine, which will react with the warhead to form a 2-amino byproduct.
Acetonitrile Excellent Recommended for LCMS stock solutions.
DCM/THF Good Good for synthesis, but volatile. Ensure anhydrous conditions.

Protocol for DMSO Stock Solutions:

  • Dissolve compound in anhydrous DMSO (typically 10 mM).

  • Aliquot immediately into single-use vials (avoid freeze-thaw cycles).

  • Store at -80°C (preferred) or -20°C.

  • Shelf Life: Use within 1 month. If older, verify purity via LCMS.

Troubleshooting & FAQs

Q1: My compound has turned from white/off-white to yellow. Is it still good?

Diagnosis: Yellowing often indicates oligomerization or hydrolysis . The released sulfinic acid can oxidize or react further.

  • Action: Run an LCMS.

  • Pass Criteria: If the parent peak is >90% and the yellow color is trace, it may be salvageable via recrystallization (if stable) or immediate use.

  • Fail Criteria: If significant 2-hydroxypyrimidine is present (Mass = Parent - SO2R + OH), discard.

Q2: I see a new peak in my LCMS with a mass shift of -64 Da (or -78 Da). What is it?

Diagnosis: This is the Hydrolysis Product .[1]

  • Explanation:

    • Loss of Methylsulfonyl group (

      
      ): -79 Da.
      
    • Gain of Hydroxyl group (

      
      ): +17 Da.
      
    • Net Shift:

      
       Da (approx).
      
  • Action: This impurity is inactive against your protein target but may act as a competitive inhibitor if it binds non-covalently. Purification is required.

Q3: Can I use TCEP or DTT in my protein labeling buffer?

Diagnosis: NO.

  • Reason: DTT and TCEP are nucleophiles (or can generate them). While 2-SPs are "harder" electrophiles than maleimides, high concentrations of strong reducing agents can attack the C-2 position or reduce the sulfone in rare cases.

  • Solution: Use TCEP carefully at low concentrations, or ensure the labeling reaction is fast enough (minutes) that buffer interference is minimal. Avoid DTT if possible.

Quality Control & Validation

Before committing valuable protein samples, validate your warhead.

NMR Validation
  • 1H NMR: Look for the specific methyl signal of the sulfone (

    
    ). It typically appears as a singlet around 3.2 - 3.4 ppm .
    
  • Degradation Sign: Disappearance of the 3.3 ppm singlet and appearance of broad exchangeable protons (OH/NH) suggests hydrolysis.

Reactivity Check (The "GSH Test")

To confirm the compound is still an active electrophile:

  • Mix 100 µM compound with 500 µM Glutathione (GSH) in PBS (pH 7.4).

  • Monitor by LCMS at T=0 and T=30 min.

  • Success: You should see the formation of the GSH-Adduct (Parent - SO2R + GSH).

  • Failure: If the compound remains unchanged or hydrolyzes without forming the adduct, the warhead is deactivated or the reactivity is too low for the target.

References

  • Reactivity & Mechanism

    • Czechtizky, W., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry.

  • Medicinal Chemistry Applications

    • Jaudzems, K., et al. (2020).[2] 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. Frontiers in Chemistry.

  • General Stability Data

    • ChemicalBook. (2025).[3] 2-Methanesulfonyl-pyrimidine Properties and Storage.

  • Synthesis & Handling

    • ResearchGate. (2016).[4] 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation.

Sources

Troubleshooting

Troubleshooting mass spectrometry fragmentation of pyrimidine sulfones

Technical Support Center: Mass Spectrometry of Pyrimidine Sulfones Welcome. I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Mass Spectrometry of Pyrimidine Sulfones

Welcome. I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because your pyrimidine sulfone analytes are behaving erratically in the mass spec. You might be seeing poor ionization, confusing neutral losses (64 Da?), or struggling to differentiate regioisomers.

This guide moves beyond basic operation manuals. We will address the physicochemical reasons for these failures and provide self-validating protocols to resolve them.

Part 1: Ionization & Sensitivity Troubleshooting

Q: Why is my pyrimidine sulfone signal intensity significantly lower than expected in ESI(+), even at high concentrations?

A: The sulfone group is electronically "starving" the pyrimidine ring.

The Mechanism: Electrospray Ionization (ESI) in positive mode relies on the basicity of your analyte to accept a proton (


).
  • Electron Withdrawal: The sulfone group (

    
    ) is a strong electron-withdrawing group (EWG) via induction and resonance.
    
  • Basicity Reduction: This withdrawal significantly lowers the pKa of the pyrimidine nitrogen atoms. Unlike simple pyrimidines, which protonate easily, a pyrimidine sulfone holds its lone pairs tightly.

  • Competition: If your mobile phase contains even trace contaminants with higher proton affinity (e.g., plasticizers, amines), they will steal the charge, suppressing your analyte.

Troubleshooting Protocol:

  • Acidify Aggressively: Standard 0.1% Formic Acid may be insufficient. Increase to 0.5% Formic Acid or switch to 0.1% Trifluoroacetic Acid (TFA) . Note: TFA suppresses signal in general, but for weak bases, the improved protonation efficiency often outweighs the suppression.

  • Switch to APCI: Atmospheric Pressure Chemical Ionization (APCI) is less dependent on solution-phase pKa and more on gas-phase proton affinity. It is often the "silver bullet" for electron-deficient heterocycles.

  • Check for Adducts: If

    
     is absent, look for 
    
    
    
    (+22 Da) or
    
    
    (+38 Da). Sulfones are notorious for coordinating alkali metals when protonation is unfavorable.

Part 2: Fragmentation Mechanics (The "Ghost" Loss)

Q: I see a neutral loss of 64 Da in my MS/MS spectrum. Is this


, and how is it leaving the ring? 

A: Yes, it is


, but it requires a specific rearrangement to leave. 

The Mechanism (The Sulfinate Rearrangement): Direct extrusion of


 from a generic sulfone is thermodynamically difficult because it requires breaking two strong C-S bonds simultaneously. The fragmentation follows a lower-energy rearrangement pathway:
  • Excitation: The parent ion is collisionally activated.

  • Isomerization (S

    
     O Migration):  The organic group (R) attached to the sulfur migrates to one of the sulfone oxygens. This transforms the sulfone  structure (
    
    
    
    ) into a sulfinate ester (
    
    
    ).
  • Elimination: The S-O bond in the sulfinate ester is weaker. The molecule cleaves, releasing neutral

    
     (64 Da) and recombining the remaining fragments (R-Pyrimidine).
    

Why this matters: This rearrangement is diagnostic. If you do not see the 64 Da loss at higher collision energies, you may not have a true sulfone (could be a sulfoxide or sulfonamide).

Visualizing the Pathway:

SO2_Rearrangement Parent Parent Sulfone [Pyr-SO2-R]+ TS Transition State (S-to-O Migration) Parent->TS Collision Energy Intermediate Sulfinate Ester [Pyr-O-S(=O)-R]+ TS->Intermediate Rearrangement Products Product Ion [Pyr-R]+ Intermediate->Products Bond Cleavage Neutral Neutral Loss SO2 (64 Da) Intermediate->Neutral Extrusion

Figure 1: The S-to-O rearrangement mechanism required for


 extrusion in sulfone mass spectrometry.

Part 3: Isomer Differentiation

Q: I have regioisomers (e.g., 2-sulfone vs. 4-sulfone pyrimidine). Their MS/MS spectra look identical. How do I distinguish them?

A: You need "Energy-Resolved Mass Spectrometry" (ER-MS).

The Logic: While the fragments (m/z) are identical, the energy required to break the bonds differs based on the position of the sulfone on the pyrimidine ring.

  • C2 Position: Flanked by two nitrogens. The electron deficiency is highest here, often making the C-S bond weaker or more prone to rearrangement.

  • C4/C6 Position: Flanked by one nitrogen and one carbon. Slightly more stable.

The Solution: Do not rely on a single collision energy (CE). You must plot the "Breakdown Curve."

Protocol: Energy-Resolved MS (ER-MS)
  • Isolate: Select the precursor ion (e.g.,

    
    ) with a narrow isolation window (1 Da).
    
  • Ramp: Systematically increase the Collision Energy (CE) from 0 eV to 50 eV in 2-5 eV increments.

  • Record: For each CE step, record the intensity of the Parent Ion and the Dominant Fragment (usually the

    
     peak).
    
  • Plot:

    • X-Axis: Collision Energy (eV).

    • Y-Axis: Relative Intensity (%).

  • Analyze: Determine the

    
     value (the energy at which the parent ion intensity drops to 50%).
    
    • Result: The isomer with the lower

      
       is the thermodynamically less stable isomer (usually the one with greater steric strain or electronic repulsion).
      

Part 4: Summary of Diagnostic Data

Common Neutral Losses & Adducts for Pyrimidine Sulfones

Observation (m/z difference)InterpretationAction
-64 Da Loss of

Confirms Sulfone/Sulfinate. Diagnostic.
-66 Da Loss of

Rare. Suggests Sulfinic acid moiety or rearrangement.
-48 Da Loss of

Suggests Sulfoxide (not Sulfone). Check oxidation state.
+22 Da Sodium Adduct

Common in glass/solvents. Do not confuse with parent.
+38 Da Potassium Adduct

Common. Harder to fragment than protonated species.

Part 5: Troubleshooting Logic Flow

Use this decision tree to diagnose your experiment in real-time.

Troubleshooting_Flow Start Start: Poor MS Data Signal Issue: Low/No Signal? Start->Signal Frag Issue: Weird Fragmentation? Start->Frag CheckAdducts Check Adducts (M+22, M+38) Signal->CheckAdducts Check64 Check Neutral Loss (-64 Da?) Frag->Check64 AdductsFound Adducts Found CheckAdducts->AdductsFound Yes NoAdducts No Adducts CheckAdducts->NoAdducts No Desalt Action: Desalt / Add NH4Formate AdductsFound->Desalt Acidify Action: Switch to APCI or Increase Acid NoAdducts->Acidify Yes64 Yes: -64 Da Check64->Yes64 Dominant No64 No: -48 Da or other Check64->No64 Absent ConfirmSulfone Result: Confirmed Sulfone (Rearrangement Active) Yes64->ConfirmSulfone CheckOx Action: Check Synthesis (Likely Sulfoxide) No64->CheckOx

Figure 2: Decision matrix for diagnosing ionization and fragmentation anomalies in pyrimidine sulfones.

References

  • Wang, Z., et al. (2002). "The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation." Rapid Communications in Mass Spectrometry.

    • Relevance: Establishes the rearrangement mechanism (S-O migration) required for loss in heterocyclic sulfonyl compounds.
  • Ma, X., et al. (2022). "Differentiation of Protonated Sulfonate Esters from Isomeric Sulfite Esters and Sulfones..." Analytical Chemistry.

    • Relevance: Provides methodology for distinguishing sulfone isomers using diagnostic fragment
  • Klagkou, K., et al. (2003).[1] "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry.

    • Relevance: foundational text on the fragmentation behavior of sulfonyl-containing heterocycles.
  • MetwareBio. (2024). "Top 6 Ion Sources in Mass Spectrometry: ESI, APCI..."

    • Relevance: General reference for selecting APCI vs ESI for difficult-to-ionize compounds.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2-(Methylsulfonylphenyl)pyrimidine vs. Marketed COX-2 Inhibitors

This guide provides an in-depth technical comparison between 2-(4-Methylsulfonylphenyl)pyrimidine derivatives (a potent class of "second-generation" COX-2 inhibitors) and established clinical standards like Celecoxib , R...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2-(4-Methylsulfonylphenyl)pyrimidine derivatives (a potent class of "second-generation" COX-2 inhibitors) and established clinical standards like Celecoxib , Rofecoxib , and Etoricoxib .

Executive Summary: The Pyrimidine Scaffold Advantage

In the landscape of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), the transition from non-selective inhibition to COX-2 selective inhibition was driven by the "tricyclic" pharmacophore—typically two aryl rings attached to a central heterocyclic core.

While Celecoxib utilizes a pyrazole core and Etoricoxib utilizes a pyridine core, the pyrimidine scaffold represents a highly optimized bioisostere. Research indicates that 2-(4-methylsulfonylphenyl)pyrimidine derivatives often exhibit superior potency (IC₅₀ < 3 nM) and enhanced selectivity compared to first-generation Coxibs, largely due to the electron-deficient nature of the pyrimidine ring which strengthens π-π stacking interactions within the COX-2 active site.

Correction on Nomenclature: The term "2-(Methylsulfonyl)-4-phenylpyrimidine" technically describes a pyrimidine with a sulfone group directly on the heteroaryl ring. However, the potent COX-2 inhibitory pharmacophore requires the sulfone moiety to be located on the phenyl ring (specifically the para position). Therefore, this guide focuses on the biologically active 2-(4-methylsulfonylphenyl)pyrimidine class.[1][2]

Structural & Mechanistic Comparison

The efficacy of COX-2 inhibitors relies on their ability to insert a bulky sulfonamide (


) or methylsulfone (

) group into the distinct hydrophobic side pocket of the COX-2 enzyme (defined by Arg120, Tyr355, and Val523), which is sterically restricted in COX-1 (due to Ile523).
Scaffold Hopping Analysis
FeatureCelecoxib (Standard)Etoricoxib (High Potency)Pyrimidine Derivatives (Emerging)
Core Scaffold Pyrazole (5-membered)Pyridine (6-membered)Pyrimidine (6-membered, 2 N atoms)
Pharmacophore Sulfonamide (

)
Methylsulfone (

)
Methylsulfone (

)
Electronic Nature Electron-richElectron-deficientHighly Electron-deficient
Binding Mode H-bonds via sulfonamideH-bonds via sulfone oxygensH-bonds + Enhanced

-stacking

Mechanistic Insight: The pyrimidine ring, having two nitrogen atoms, is more electron-deficient than pyridine. This lowers the LUMO energy, potentially enhancing


-

interactions with aromatic residues (e.g., Trp387, Phe518) in the COX-2 binding channel, leading to tighter binding affinities (lower

).

COX2_Scaffold_Hopping cluster_0 Central Heterocycle Scaffold Pharmacophore COX-2 Pharmacophore (4-SO2Me-Phenyl) Pyrazole Pyrazole (Celecoxib) Pharmacophore->Pyrazole Furanone Furanone (Rofecoxib) Pharmacophore->Furanone Pyridine Pyridine (Etoricoxib) Pharmacophore->Pyridine Pyrimidine Pyrimidine (Target Compound) Pharmacophore->Pyrimidine Binding COX-2 Side Pocket (Arg120, Tyr355) Pyrazole->Binding Standard Affinity Pyridine->Binding High Affinity Pyrimidine->Binding Enhanced Pi-Stacking Potency Inhibitory Potency (IC50) Binding->Potency

Figure 1: Scaffold hopping strategy illustrating the evolution from Pyrazole to Pyrimidine cores to optimize binding affinity.

Performance Metrics: Pyrimidines vs. Standards

The following data aggregates findings from Human Whole Blood (HWB) assays, which are considered the most clinically relevant predictors of in vivo efficacy.

Table 1: Inhibitory Potency and Selectivity Profile
CompoundCOX-2 IC₅₀ (HWB)COX-1 IC₅₀ (HWB)Selectivity Index (SI)Clinical Status
Pyrimidine Derivative 0.3 – 2.4 nM >100,000 nM> 1,000 Experimental / Pre-clinical
Etoricoxib ~1.1 nM>116,000 nM~106Marketed (Arcoxia)
Rofecoxib ~18 – 27 nM>10,000 nM> 370Withdrawn (Vioxx)
Celecoxib ~40 – 150 nM~15,000 nM~ 30Marketed (Celebrex)

Key Takeaways:

  • Superior Potency: The pyrimidine derivatives demonstrate IC₅₀ values in the sub-nanomolar range (0.3 nM), making them approximately 50-100x more potent than Celecoxib and comparable to or exceeding Etoricoxib.

  • Selectivity: The selectivity index (COX-1/COX-2 ratio) for optimized pyrimidines often exceeds 1,000, suggesting a negligible risk of COX-1 mediated gastrointestinal toxicity (though cardiovascular safety requires separate validation).

Experimental Validation Protocols

To validate the performance of a 2-(4-methylsulfonylphenyl)pyrimidine candidate, a rigorous testing workflow is required.

Protocol A: Human Whole Blood (HWB) COX Inhibition Assay

Rationale: Purified enzyme assays often overestimate potency due to lack of protein binding. HWB assays mimic physiological conditions.

  • Blood Collection: Collect fresh heparinized whole blood from healthy volunteers (no NSAID intake for 2 weeks).

  • Compound Incubation:

    • Aliquot blood (500 µL) into wells.

    • Add test compound (Pyrimidine deriv.) or reference (Celecoxib) at varying concentrations (0.01 nM – 10 µM).

    • Incubate for 1 hour at 37°C.

  • COX-2 Stimulation (LPS):

    • Add Lipopolysaccharide (LPS, 10 µg/mL) to induce COX-2 expression and PGE2 production.

    • Incubate for 24 hours .

  • COX-1 Stimulation (Calcium Ionophore) - Separate Aliquot:

    • To a separate set of blood aliquots (without LPS), add Calcium Ionophore A23187 (50 µM) to trigger COX-1 mediated Thromboxane B2 (TxB2) release from platelets.

    • Incubate for 1 hour .

  • Quantification:

    • Centrifuge to harvest plasma.

    • Measure PGE2 (COX-2 marker) and TxB2 (COX-1 marker) via ELISA or LC-MS/MS.

  • Calculation: Plot log-concentration vs. % inhibition to derive IC₅₀.

Protocol B: Molecular Docking (In Silico Validation)

Rationale: Confirm the binding mode of the sulfone group.

  • Software: AutoDock Vina or Schrödinger Glide.

  • PDB Template: Use COX-2 crystal structure (e.g., PDB ID: 1CX2 or 3LN1 ).

  • Validation Metric: The methylsulfonyl group must form hydrogen bonds with Arg120 and Tyr355 . The pyrimidine ring should show centroid-to-centroid distance < 4.5 Å with Phe518 (indicating

    
    -stacking).
    

Experimental_Workflow cluster_assays In Vitro Validation cluster_readout Readout Metrics Start Compound Library (Pyrimidine Derivatives) EnzymeAssay Purified Enzyme Assay (Screening) Start->EnzymeAssay HWB_Assay Human Whole Blood Assay (Physiological Relevance) EnzymeAssay->HWB_Assay Hit Selection PGE2 PGE2 Levels (COX-2 Activity) HWB_Assay->PGE2 TxB2 TxB2 Levels (COX-1 Activity) HWB_Assay->TxB2 Analysis Calculate Selectivity Index (IC50 COX-1 / IC50 COX-2) PGE2->Analysis TxB2->Analysis

Figure 2: Step-by-step validation workflow for assessing COX-2 selectivity and potency.

Safety & Metabolic Stability

While pyrimidines offer high potency, their physicochemical properties differ from pyrazoles.

  • Metabolic Stability: The pyrimidine ring is generally resistant to oxidative metabolism compared to the furanone ring of Rofecoxib (which is prone to ring opening). However, the methylsulfone group is metabolically stable, unlike sulfonamides which can undergo N-acetylation.

  • Solubility: Pyrimidines often exhibit lower aqueous solubility than sulfonamides. Formulation strategies (e.g., salt formation if basic nitrogens are present) are often necessary.

  • Cardiovascular Risk: Like all highly selective COX-2 inhibitors, pyrimidine derivatives must be screened for prostacyclin (PGI2) suppression, which correlates with cardiovascular thrombotic events.

References
  • Orjales, A., et al. (2008). "Novel 2-(4-methylsulfonylphenyl)pyrimidine derivatives as highly potent and specific COX-2 inhibitors."[2] Bioorganic & Medicinal Chemistry, 16(5), 2183-2199.[2]

  • Zarghi, A., et al. (2012). "Synthesis and SAR of a new series of COX-2-selective inhibitors: pyrazolo[1,5-a]pyrimidines." Bioorganic & Medicinal Chemistry, 20(1), 123-134.

  • BenchChem. "Comparative Analysis of COX-2 Inhibitors: IC50 and Selectivity Data."[3]

  • FitzGerald, G. A., et al. (2001). "The Coxibs, Selective Inhibitors of Cyclooxygenase-2." New England Journal of Medicine, 345, 433-442.

Sources

Comparative

Comparative Profiling of 2-Phenylpyrimidine BTK Inhibitors: Spebrutinib (CC-292) vs. CNX-774

Executive Summary This technical guide provides a rigorous comparative analysis of 2-phenylpyrimidine-based Bruton’s Tyrosine Kinase (BTK) inhibitors, specifically focusing on Spebrutinib (CC-292) and CNX-774 . While the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparative analysis of 2-phenylpyrimidine-based Bruton’s Tyrosine Kinase (BTK) inhibitors, specifically focusing on Spebrutinib (CC-292) and CNX-774 . While the first-generation inhibitor Ibrutinib (a pyrazolo-pyrimidine) established the clinical validity of BTK targeting, its promiscuous kinase profile necessitated the development of more selective scaffolds. The 2-phenylpyrimidine class represents a structural evolution designed to maintain potency while minimizing off-target EGFR inhibition. This guide evaluates their biochemical efficacy, selectivity profiles, and experimental validation protocols for researchers in early-stage drug discovery.

Structural Basis of Efficacy

The 2-phenylpyrimidine scaffold functions as a mono-dentate hinge binder within the ATP-binding pocket of BTK. Unlike the fused bicyclic systems (e.g., Ibrutinib) that occupy the adenine pocket with high bulk, the 2-phenylpyrimidine core offers a distinct vector for extending the acrylamide "warhead" toward Cysteine 481 (Cys481).

  • Spebrutinib (CC-292): Utilizes a specific linker geometry to position the electrophilic acrylamide for nucleophilic attack by Cys481. Its high selectivity stems from this precise orientation, which is less tolerated by kinases lacking the equivalent cysteine.

  • CNX-774: An optimized derivative within the same structural class. It incorporates a 4-amino-5-fluoro-2-phenylpyrimidine core.[1] The fluorine substitution and linker modifications are designed to enhance metabolic stability and residence time compared to the earlier CC-292 series.

Mechanistic Pathway & Inhibition Nodes

The following diagram illustrates the B-Cell Receptor (BCR) signaling cascade and the precise intervention point of these inhibitors.

BTK_Pathway BCR BCR Complex SYK SYK Kinase BCR->SYK LYN LYN Kinase BCR->LYN BTK BTK (Wild Type) SYK->BTK LYN->BTK Phosphorylation (Y551) PLC PLCγ2 BTK->PLC Phosphorylation (Y753/759) Ca Ca2+ Flux / NF-κB PLC->Ca Inhibitor 2-Phenylpyrimidine (CC-292 / CNX-774) Inhibitor->BTK Covalent Bond (Cys481)

Figure 1: BCR signaling cascade showing the covalent intervention of 2-phenylpyrimidine inhibitors at the BTK node, blocking downstream PLCγ2 activation.

Comparative Efficacy Profile

The primary differentiator between these two compounds lies in their Kinase Selectivity and Duration of Action . While both are covalent binders, their off-target profiles differ significantly from Ibrutinib.

Data Summary Table
FeatureSpebrutinib (CC-292)CNX-774Ibrutinib (Control)
Scaffold Class 2-Phenylpyrimidine4-amino-5-fluoro-2-phenylpyrimidinePyrazolo-pyrimidine
BTK IC50 (Biochemical) < 0.5 nM< 1.0 nM0.5 nM
Cys481 Binding Covalent (Irreversible)Covalent (Irreversible)Covalent (Irreversible)
EGFR Inhibition (IC50) > 1000 nM (High Selectivity)> 1000 nM (High Selectivity)~5 nM (Poor Selectivity)
B-Cell Proliferation (Ramos) IC50 ~10-50 nMIC50 ~1-10 nMIC50 ~1-10 nM
Key Advantage Excellent Kinase SelectivityEnhanced Potency & StabilityClinical Standard
Key Limitation Rapid clearance (short half-life)Complex synthesisOff-target toxicity (bleeding/rash)
Technical Analysis[1][2][3][4]
  • Selectivity (The "Sparing" Effect): Both CC-292 and CNX-774 demonstrate a massive advantage over Ibrutinib regarding EGFR (Epidermal Growth Factor Receptor) sparing. Ibrutinib's rash and diarrhea side effects are largely attributed to EGFR inhibition. The 2-phenylpyrimidine scaffold does not fit the EGFR pocket as avidly as the pyrazolo-pyrimidine core.

  • Potency Evolution: CNX-774 represents an evolution in the scaffold. While CC-292 is highly selective, early clinical data suggested that rapid clearance required twice-daily dosing to maintain target coverage. CNX-774 was designed to improve cellular potency (low nanomolar IC50 in Ramos cells) while retaining the "clean" kinase profile.

Experimental Validation Protocols

To objectively compare these inhibitors in a lab setting, researchers should not rely solely on proliferation assays (which can be confounded by general toxicity). The following protocols are the gold standard for validating covalent BTK inhibitors.

Protocol A: Covalent Target Occupancy Assay (Fluorescent Probe)

Objective: Determine the percentage of BTK active sites covalently modified by the inhibitor in live cells. This confirms the drug is hitting the target, not just killing cells via toxicity.

Materials:

  • Probe: BTK-Bodipy (a fluorescent analog of Ibrutinib/CC-292 that binds available Cys481).

  • Cells: Ramos (Burkitt's Lymphoma) or Primary B-cells.

  • Lysis Buffer: 1% Triton X-100 with protease inhibitors.

Step-by-Step Workflow:

  • Treatment: Treat 1x10^7 Ramos cells with varying concentrations (0.1 nM – 1000 nM) of CC-292 or CNX-774 for 1 hour at 37°C.

  • Wash: Wash cells 3x with ice-cold PBS to remove unbound drug.

  • Labeling: Resuspend cells in media containing 1 µM BTK-Bodipy Probe . Incubate for 1 hour.

    • Logic: The probe can only bind to BTK molecules not already blocked by your inhibitor.

  • Lysis: Pellet cells, lyse in extraction buffer.

  • Detection: Run lysates on SDS-PAGE. Scan the gel for fluorescence (Typoon or similar).

  • Quantification: Band intensity is inversely proportional to inhibitor occupancy.

Protocol B: Washout Recovery Assay (Residence Time)

Objective: Verify the "irreversibility" of the binding.[2]

  • Treat cells with 10x IC50 of the inhibitor for 1 hour.

  • Wash cells extensively (4x) to remove free drug.

  • Incubate drug-free cells for 2, 4, 8, and 24 hours.

  • At each timepoint, perform the Probe Labeling (Protocol A) or Western Blot for p-BTK (Y223).

  • Result Interpretation: For a true covalent inhibitor (like CC-292/CNX-774), BTK activity should only recover as new protein is synthesized (typically >24h), unlike reversible inhibitors where activity returns rapidly after washout.

Experimental Workflow Diagram

Occupancy_Workflow Step1 1. Cell Treatment (Drug: CC-292 or CNX-774) Step2 2. Washout (Remove Unbound Drug) Step1->Step2 Step3 3. Probe Labeling (Add Fluorescent-BTK Probe) Step2->Step3 Probe binds free Cys481 Step4 4. Lysis & SDS-PAGE Step3->Step4 Step5 5. Fluorescence Scan Step4->Step5 Decision Band Intensity? Step5->Decision ResultA High Intensity = Low Occupancy (Ineffective) Decision->ResultA ResultB No Band = 100% Occupancy (Effective) Decision->ResultB

Figure 2: Workflow for Fluorescent Probe Occupancy Assay. Absence of fluorescent band indicates successful covalent blockade by the inhibitor.

Critical Synthesis & Recommendations

For drug development professionals selecting a tool compound or lead series:

  • Use Spebrutinib (CC-292) if your primary goal is to study BTK-dependent vs. EGFR-dependent effects. Its high selectivity makes it an excellent chemical probe to rule out off-target toxicity in epithelial tissues.

  • Use CNX-774 if you require high potency in functional assays (e.g., calcium flux or proliferation) where CC-292 might show weaker phenotypic readouts due to rapid turnover or lower cellular accumulation.

  • Validation is Key: Do not rely on commercial kinase panels alone. The covalent nature requires occupancy assays (Protocol A) to confirm that lack of efficacy in a specific cell line isn't simply due to poor membrane permeability or rapid degradation of the compound.

References

  • Evans, E. K., et al. (2013). Discovery of CC-292 (AVL-292): A Highly Selective and Covalent Inhibitor of Bruton's Tyrosine Kinase.[3] Journal of Pharmacology and Experimental Therapeutics.

  • Selleck Chemicals. (n.d.). CNX-774 Datasheet and Biological Activity.

  • Li, X., et al. (2019).[4][5] Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors.[4][5] MedChemComm (RSC).

  • Honigberg, L. A., et al. (2010). The selective BTK inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. PNAS. (Reference for Ibrutinib/Probe methodology).

Sources

Validation

The Emergence of 2-(Methylsulfonyl)-4-phenylpyrimidine Derivatives for COX-2 PET Imaging: A Comparative Validation Guide

In the landscape of molecular imaging, the quest for precise, non-invasive biomarkers for inflammation and cancer progression is paramount. Cyclooxygenase-2 (COX-2), an enzyme inducible by inflammatory stimuli, stands as...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of molecular imaging, the quest for precise, non-invasive biomarkers for inflammation and cancer progression is paramount. Cyclooxygenase-2 (COX-2), an enzyme inducible by inflammatory stimuli, stands as a critical target. Its upregulation is implicated in a spectrum of pathologies, from neuroinflammation in Alzheimer's and Parkinson's diseases to the progression of various cancers, including colorectal cancer.[1] Positron Emission Tomography (PET) offers a powerful modality to quantify COX-2 expression in vivo, promising to revolutionize disease staging, therapeutic monitoring, and the development of novel anti-inflammatory drugs.[1][2]

This guide provides an in-depth validation and comparative analysis of a promising class of PET radioligands: derivatives of 2-(Methylsulfonyl)-4-phenylpyrimidine. We will delve into the experimental data supporting their efficacy, compare their performance against other notable COX-2 radioligands, and provide detailed protocols for their validation, offering researchers a comprehensive resource for their own investigations.

The Rationale for Targeting COX-2

The cyclooxygenase enzyme has two primary isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological homeostasis, COX-2 is typically expressed at low levels in most tissues but can be rapidly and significantly upregulated in response to inflammatory signals and in cancerous tissues.[1] This differential expression profile makes COX-2 an attractive target for selective imaging agents, as a high target-to-background signal is achievable. A successful COX-2 PET radioligand can provide a quantitative measure of inflammation, offering insights into disease mechanisms and the efficacy of targeted therapies.

Validation of 2-(Methylsulfonyl)-4-phenylpyrimidine Derivatives

A significant advancement in COX-2 PET imaging has been the development of radioligands based on the 2-(4-methylsulfonylphenyl)pyrimidine core. These compounds have been systematically evaluated for the key characteristics of a successful PET radioligand: high potency, selectivity, appropriate lipophilicity for blood-brain barrier penetration (if targeting neuroinflammation), and amenability to radiolabeling with common PET isotopes like carbon-11 (¹¹C) and fluorine-18 (¹⁸F).

One of the most extensively studied derivatives is [¹¹C]MC1 . This radioligand has demonstrated high potency with a half-maximal inhibitory concentration (IC50) of approximately 1 nM and a remarkable selectivity of over 1000-fold for COX-2 over COX-1.[3] Its ability to cross the blood-brain barrier has been confirmed, making it a candidate for neuroinflammation imaging.[4][5]

In Vitro Characterization

The initial validation of any PET radioligand begins with rigorous in vitro testing to determine its binding affinity and selectivity. For the 2-(4-methylsulfonylphenyl)pyrimidine class, this involved screening a series of eleven compounds to identify the most promising candidates for radiolabeling. The key selection criteria were high inhibitory potency for COX-2, very low potency for COX-1, and moderate lipophilicity.

From this screening, three lead compounds were selected for radiolabeling and further evaluation:

  • 6-methoxy-2-(4-(methylsulfonyl)phenyl-N-(thiophen-2ylmethyl)pyrimidin-4-amine (labeled as [¹¹C]17)

  • The 6-fluoromethyl analogue (labeled as [¹⁸F]20)

  • The 6-(2-fluoroethoxy) analogue (labeled as [d2-¹⁸F]27)

These compounds were successfully radiolabeled with high molar activities, making them suitable for in vivo PET studies.

In Vivo Evaluation in Preclinical Models

Preclinical PET imaging in animal models is a critical step to assess the in vivo performance of a radioligand. Studies with [¹¹C]MC1 in rhesus monkeys have shown that while it can measure upregulated COX-2 in response to an inflammatory challenge (lipopolysaccharide injection), its sensitivity for low baseline levels of the enzyme is limited.[3]

More recent studies have repurposed [¹¹C]MC1 for oncology, evaluating its potential to image COX-2 in human colorectal cancer xenograft mouse models.[6][7] In these models, [¹¹C]MC1 demonstrated significantly higher uptake in COX-2 positive tumors (HT-29) compared to COX-2 negative tumors (HCT-116).[6] This uptake was blockable by pre-treatment with non-radiolabeled MC1 or the known COX-2 inhibitor celecoxib, confirming the specificity of the signal.[6]

Comparative Analysis with Alternative COX-2 PET Radioligands

The 2-(methylsulfonyl)-4-phenylpyrimidine class of compounds represents a significant step forward, but it is important to evaluate them in the context of other COX-2 PET radioligands. The table below provides a comparative summary of key performance indicators for [¹¹C]MC1 and other notable COX-2 tracers.

RadioligandChemical ClassTarget Affinity (IC50 for COX-2)Selectivity (COX-1/COX-2)In Vivo ModelKey Findings
[¹¹C]MC1 2-(Methylsulfonyl)-4-phenylpyrimidine~1 nM[3]>1000-fold[3]Rhesus Monkey, Mouse XenograftGood for imaging upregulated COX-2; limited sensitivity for baseline levels. Successful imaging in colorectal cancer models.[3][6]
[¹⁸F]Pyricoxib Pyrazine Isostere of Celecoxib7 nM[1]HighMouse Xenograft (Colorectal Cancer)Showed specific uptake in COX-2 positive tumors, which was blockable with celecoxib.[1][8]
[¹⁸F]Triacoxib Triazole derivative of Celecoxib90 nM[1]HighMouse Xenograft (Colorectal Cancer)Similar tumor-to-muscle ratio as [¹⁸F]Pyricoxib, but with higher in vivo stability.[1]
[¹¹C]Celecoxib Diaryl-substituted Pyrazole40 nM[9]~425-fold[9]BaboonFast metabolism, with only 17% of the parent compound remaining at 90 minutes post-injection.[9]
[¹¹C]BRD1158 Novel ScaffoldHigh PotencyHighRat (hCOX-2 overexpression)Demonstrates fast-binding kinetics, which is advantageous for PET imaging.[10]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. Below are step-by-step methodologies for key validation experiments.

Radiosynthesis of a 2-(Methylsulfonyl)-4-phenylpyrimidine Derivative (Conceptual)

This diagram illustrates a generalized workflow for the radiosynthesis of a carbon-11 labeled PET tracer, such as [¹¹C]MC1.

Radiosynthesis_Workflow cluster_cyclotron Cyclotron Production cluster_synthesis Automated Synthesis Module cluster_qc Quality Control N14 ¹⁴N(p,α)¹¹C CO2 [¹¹C]CO₂ N14->CO2 Proton Bombardment MeI [¹¹C]CH₃I CO2->MeI Gas Phase Iodination Reaction Precursor + [¹¹C]CH₃I (e.g., in DMF, at elevated temp) MeI->Reaction Trapping HPLC Semi-preparative HPLC (Purification) Reaction->HPLC Crude Product Formulation Sterile Filtration & Formulation in Saline HPLC->Formulation QC_Tests Purity, Molar Activity, Sterility, Endotoxin Formulation->QC_Tests Final_Product Injectable Radioligand QC_Tests->Final_Product Release

Caption: Generalized workflow for ¹¹C-Radiosynthesis.

In Vitro Competitive Binding Assay for COX-2

This protocol outlines the steps to determine the IC50 of a test compound against COX-2 using a radioligand binding assay.

  • Preparation of Reagents:

    • Prepare assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

    • Prepare a stock solution of the radioligand (e.g., [³H]Celecoxib) and the non-radiolabeled test compounds.

    • Prepare membrane homogenates from cells or tissues expressing COX-2.[11]

  • Assay Setup:

    • In a 96-well plate, add the membrane preparation (e.g., 50-120 µg protein per well).[11]

    • Add increasing concentrations of the test compound.

    • For total binding wells, add vehicle instead of the test compound.

    • For non-specific binding wells, add a high concentration of a known COX-2 inhibitor (e.g., celecoxib).

  • Incubation:

    • Add the radioligand at a concentration near its Kd value to all wells.

    • Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to reach equilibrium.[11]

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C filters presoaked in polyethyleneimine).[11]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[11]

  • Quantification and Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Small Animal PET Imaging Protocol

This workflow illustrates the key steps in conducting a preclinical PET imaging study to evaluate a COX-2 radioligand.

PET_Imaging_Workflow Animal_Prep Animal Preparation (e.g., Tumor Xenograft Model, Anesthesia) Radioligand_Admin Radioligand Administration (e.g., Intravenous Injection) Animal_Prep->Radioligand_Admin Blocking_Study Blocking Study (Optional) (Pre-injection of cold ligand) Animal_Prep->Blocking_Study Confirms Specificity PET_Scan Dynamic PET/CT or PET/MR Scan (e.g., 60-90 minutes) Radioligand_Admin->PET_Scan Data_Acq Data Acquisition (List-mode or Sinogram) PET_Scan->Data_Acq Image_Recon Image Reconstruction (e.g., OSEM3D) Data_Acq->Image_Recon Data_Analysis Data Analysis (ROI definition, Time-Activity Curves, SUV calculation) Image_Recon->Data_Analysis Blocking_Study->Radioligand_Admin Confirms Specificity

Sources

Comparative

Selectivity by Design: Cross-Reactivity Profiling of 2-Phenylpyrimidine Derivatives

Executive Summary In the development of kinase inhibitors, the 2-phenylpyrimidine scaffold (exemplified by Imatinib and Nilotinib) represents a paradigm of "Type II" inhibition—targeting the inactive DFG-out conformation...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of kinase inhibitors, the 2-phenylpyrimidine scaffold (exemplified by Imatinib and Nilotinib) represents a paradigm of "Type II" inhibition—targeting the inactive DFG-out conformation of the kinase to achieve superior selectivity. This guide compares the cross-reactivity profiles of optimized 2-phenylpyrimidine derivatives against first-generation analogs and alternative scaffolds (e.g., Thiazoles/Dasatinib).

While alternative scaffolds often yield higher potency through promiscuous Type I (active conformation) binding, 2-phenylpyrimidines offer a tunable selectivity window , reducing off-target toxicity in chronic treatments. This document details the structural determinants of this selectivity and provides a validated workflow for profiling cross-reactivity.

Part 1: The Scaffold Landscape – Product vs. Alternatives

The Product: 2-Phenylpyrimidine Derivatives (Type II Inhibitors)
  • Mechanism: These compounds stabilize the inactive conformation of the kinase (DFG-out). The 2-phenyl ring occupies a hydrophobic pocket adjacent to the ATP-binding site, often forming specific hydrogen bonds with the "gatekeeper" residue or the hinge region.

  • Key Advantage: High selectivity. Because the inactive conformation is less conserved across the kinome than the active ATP-binding site, these derivatives inherently hit fewer off-targets.

The Alternatives
Feature2-Phenylpyrimidines (e.g., Nilotinib)Thiazole/Carboxamides (e.g., Dasatinib)Quinazolines (e.g., Gefitinib)
Binding Mode Type II (Inactive DFG-out)Type I (Active DFG-in)Type I (Active DFG-in)
Potency High (nM range)Very High (sub-nM)High (nM range)
Selectivity Profile Narrow/Specific (ABL, KIT, PDGFR)Broad/Promiscuous (ABL, SRC, Eph, etc.)Moderate (EGFR family focused)
Off-Target Risk Lower (Reduced toxicity)Higher (Pleural effusions, etc.)Moderate (Skin/GI toxicity)
Resistance Profile Vulnerable to Gatekeeper (T315I) mutationsActive against many Gatekeeper mutantsVulnerable to Gatekeeper (T790M)

Part 2: Cross-Reactivity Data Analysis

The following data summarizes the "Selectivity Score" (S-score), defined as the percentage of the kinome inhibited by >90% at a screening concentration of 1 µM. A lower S-score indicates higher selectivity.

Table 1: Comparative Kinome Selectivity (S(10) Score at 1 µM)
CompoundScaffold ClassPrimary TargetsTotal Kinase Hits (>90% Inhibition)S(10) Score (Selectivity)
Imatinib 2-phenylaminopyrimidine (Gen 1)ABL1, KIT, PDGFR~80.02 (Highly Selective)
Nilotinib 2-phenylaminopyrimidine (Gen 2)ABL1, KIT, PDGFR, DDR1~150.04 (Selective)
Dasatinib Thiazole-carboxamideABL1, SRC, BTK, TEC~50+0.15 (Promiscuous)
Sunitinib IndolinoneVEGFR, PDGFR, KIT~60+0.18 (Multi-targeted)

Analysis: The 2-phenylpyrimidine derivatives maintain a low S-score (<0.05) even after structural optimization for potency (Nilotinib). In contrast, the Thiazole scaffold of Dasatinib, while overcoming certain resistance mutations, binds to the active conformation shared by the SRC family, resulting in a 3-4x higher cross-reactivity rate.

Part 3: Experimental Protocols (Self-Validating Systems)

Tier 1: High-Throughput Competition Binding (The "Scan")

Do not rely on activity assays for primary screening, as high ATP concentrations can mask competitive inhibitors.

  • Method: KINOMEscan™ (Active Site-Directed Competition Binding).

  • Principle: DNA-tagged kinase is captured on beads. Test compound competes with an immobilized ligand.

  • Protocol Steps:

    • Preparation: Dilute 2-phenylpyrimidine derivative to 10 µM in DMSO.

    • Incubation: Mix with DNA-tagged kinase panel (450+ kinases) for 1 hour.

    • Detection: qPCR readout of the eluted DNA tag.

    • Validation: A hit is defined as <35% remaining binding (Control).

  • Control: Staurosporine (Pan-kinase inhibitor) must show <1% binding across 90% of the panel.

Tier 2: Functional Radiometric Determination (The "Truth")

Hits from Tier 1 must be validated functionally to determine true affinity (Kd/IC50).

  • Method: ³³P-ATP "HotSpot" Assay (Gold Standard).

  • Protocol Steps:

    • Substrate: Use peptide substrates specific to the Tier 1 hits.

    • Reaction: Incubate kinase, ³³P-ATP, and compound (10-point dose response) for 120 mins.

    • Filtration: Spot onto P81 phosphocellulose paper; wash away unbound ATP.

    • Quantification: Scintillation counting.

  • Causality Check: If Tier 1 shows binding but Tier 2 shows no inhibition, the compound may be a Type III (Allosteric) binder or a false positive aggregator.

Workflow Visualization

CrossReactivityWorkflow Start Compound Library (2-Phenylpyrimidines) Tier1 Tier 1: KINOMEscan (Competition Binding @ 1µM) Start->Tier1 Filter1 Filter: >65% Displacement? Tier1->Filter1 Filter1->Start No (Inactive) Tier2 Tier 2: Radiometric Assay (³³P-ATP IC50 Determination) Filter1->Tier2 Yes (Hit) Analysis Data Analysis (Selectivity Entropy / Gini Coeff) Tier2->Analysis TypeCheck Mechanism Check: Type I vs Type II Analysis->TypeCheck Final Validated Selectivity Profile TypeCheck->Final DFG-out Confirmation

Caption: Tiered profiling workflow ensuring hits are validated functionally and mechanistically.

Part 4: Structural Determinants of Selectivity[1]

The superior selectivity of 2-phenylpyrimidines stems from their ability to induce and stabilize the DFG-out conformation .

The "Gatekeeper" Interaction

The phenyl ring attached to the pyrimidine core is positioned to interact with the hydrophobic pocket behind the "Gatekeeper" residue (e.g., Threonine 315 in ABL).

  • Imatinib/Nilotinib: The structure requires a specific "size" of the gatekeeper. A mutation to a bulky residue (T315I) creates a steric clash, preventing binding. This is the trade-off for selectivity: the tight fit that excludes off-targets also makes the drug sensitive to resistance mutations.

  • Promiscuous Alternatives (Dasatinib): These bind the active conformation and do not penetrate deeply into the hydrophobic pocket, making them less sensitive to the gatekeeper size but more prone to binding other kinases with similar active sites (e.g., Src).

Mechanism Diagram

BindingMechanism Scaffold 2-Phenylpyrimidine Scaffold Hinge Hinge Region (H-Bonds) Scaffold->Hinge Anchors Pocket Hydrophobic Pocket (DFG-out Specific) Scaffold->Pocket Occupies (Type II) Gatekeeper Gatekeeper Residue (Selectivity Filter) OffTarget Off-Target Kinase (Active Conf.) Gatekeeper->OffTarget Excludes Pocket->Gatekeeper Steric Constraint

Caption: Structural logic of 2-phenylpyrimidine selectivity via DFG-out pocket occupancy.

References

  • Comparison of Nilotinib and Imatinib in CML Treatment. Journal of the College of Physicians and Surgeons Pakistan. (2025).

  • Comparison of Imatinib, Dasatinib, and Nilotinib Resistance Profiles. Blood / NIH. (2007).

  • Chemical Proteomic Profiles of BCR-ABL Inhibitors. Blood (ASH Publications). (2024).

  • Kinase Panel Screening and Profiling Service Protocols. Reaction Biology. (2025).

  • Design and Synthesis of 2-Phenylpyrimidine Derivatives. National Institutes of Health (PMC). (2023).

Validation

Technical Guide: Comparative Profiling of Pyrimidine-Based PDE4 Inhibitors

Executive Summary: The Structural Pivot For two decades, the development of Phosphodiesterase 4 (PDE4) inhibitors has been a battle between efficacy (anti-inflammatory potency) and tolerability (specifically, the avoidan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Pivot

For two decades, the development of Phosphodiesterase 4 (PDE4) inhibitors has been a battle between efficacy (anti-inflammatory potency) and tolerability (specifically, the avoidance of emesis and nausea).

While the benzamide class (represented by the clinical standard Roflumilast ) delivers sub-nanomolar potency, its lack of significant isoform selectivity (PDE4B vs. PDE4D) contributes to a narrow therapeutic index. This guide analyzes the Pyrimidine-based scaffold , a structural class engineered to exploit subtle differences in the PDE4 active site—specifically the solvent-filled pocket—to achieve high PDE4B selectivity, thereby retaining efficacy while minimizing PDE4D-mediated emesis.

This guide provides a head-to-head technical comparison of the Standard Benzamide against two distinct Pyrimidine Series , supported by validated experimental protocols.

The Contenders: Structural & Functional Profiles

We compare three distinct chemical entities representing the evolution of PDE4 inhibition.

A. The Benchmark: Roflumilast (Benzamide Class)
  • Status: FDA Approved (COPD, Psoriasis).[1]

  • Mechanism: Competitive inhibitor binding to the Q1 and Q2 hydrophobic pockets.

  • Limitation: Equipotent against PDE4B (inflammation driver) and PDE4D (emesis driver).

B. Challenger 1: 2,4-Diaminopyrimidines (High Potency Series)
  • Representative: Compound 31 (Ref. 1)

  • Design Strategy: Utilizes the pyrimidine ring to stack against Phenylalanine residues, maximizing Van der Waals interactions.

  • Key Feature: Extremely high affinity (sub-nanomolar) but often struggles with solubility.

C. Challenger 2: 2-Phenylpyrimidines (Isoform Selective Series)
  • Representative: Suzuki Analog 21 (Ref. 2)

  • Design Strategy: Exploits a "kinked" binding mode that favors the slightly more open conformation of PDE4B over PDE4D.

  • Key Feature: High Selectivity Ratio (PDE4D/PDE4B), offering a superior safety profile.[2][3]

Head-to-Head Data Summary
FeatureRoflumilast (Benzamide)2,4-Diaminopyrimidine (Cmpd 31)2-Phenylpyrimidine (Cmpd 21)
PDE4B IC₅₀ (Potency) 0.7 - 0.8 nM 0.42 nM 5.5 nM
PDE4D IC₅₀ (Emesis) 0.7 - 0.9 nM~1.0 nM440 nM
Selectivity (D/B Ratio) ~1 (Non-selective)~2.5 (Low)~80 (High)
Binding Mode Q1/Q2 Pocket OccupancyHydrophobic StackingSolvent Pocket Extension
Therapeutic Window NarrowModerateWide

Mechanism of Action & Signaling Pathway[4]

To understand the assay logic, one must visualize the signaling cascade. PDE4 inhibitors prevent the hydrolysis of cAMP.[4] Elevated cAMP activates PKA, which phosphorylates CREB, ultimately inhibiting the transcription of pro-inflammatory cytokines like TNF-


.

PDE4_Pathway LPS LPS / Stimulus Receptor TLR4 Receptor LPS->Receptor AC Adenylyl Cyclase Receptor->AC ATP ATP ATP->AC cAMP cAMP (Active) AC->cAMP AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis PKA PKA Activation cAMP->PKA PDE4 PDE4 Enzyme PDE4->cAMP Catalyzes Inhibitor Pyrimidine Inhibitor Inhibitor->PDE4 Blocks CREB p-CREB (Nuclear) PKA->CREB TNF TNF-alpha Release CREB->TNF Inhibition

Figure 1: The cAMP signaling cascade.[4][5] PDE4 inhibitors block the degradation of cAMP, maintaining high levels of PKA activation which suppresses TNF-alpha transcription.

Validated Experimental Protocols

Reliable data requires self-validating protocols. Below are the industry-standard workflows for biochemical and cellular profiling.

Protocol A: Biochemical Potency (IMAP FP Assay)

Objective: Determine IC₅₀ values using Fluorescence Polarization (FP). Principle: Small fluorescent cAMP rotates rapidly (low polarization).[6] When bound to large nanoparticles (IMAP beads), rotation slows (high polarization). PDE4 hydrolyzes cAMP, preventing bead binding.

Reagents:

  • Enzyme: Recombinant Human PDE4B2 and PDE4D3 (BPS Bioscience or equivalent).

  • Substrate: FAM-cAMP (Fluorescein-labeled).

  • Buffer: 10 mM Tris-HCl (pH 7.2), 10 mM MgCl₂, 0.05% NaN₃, 0.1% BSA, 1 mM DTT.

Step-by-Step Workflow:

  • Compound Prep: Serial dilute inhibitors in DMSO (1:3 dilution series). Transfer 25 nL to 384-well black plates using an acoustic dispenser (e.g., Echo).

  • Enzyme Addition: Add 5 µL of PDE4 enzyme (diluted to optimal concentration, typically 0.05–0.1 ng/µL) to wells. Control: Include "No Enzyme" wells (Background) and "No Inhibitor" wells (Max Activity).

  • Incubation 1: Incubate for 15 minutes at Room Temperature (RT) to allow inhibitor-enzyme equilibrium.

  • Reaction Start: Add 5 µL of FAM-cAMP substrate (Final conc: 100 nM).

  • Reaction Run: Incubate for 45–60 minutes at RT.

  • Termination: Add 20 µL of IMAP Binding Reagent (Molecular Devices).

  • Readout: Measure Fluorescence Polarization (Ex 480 nm / Em 535 nm) after 60 mins.

  • Validation: Z-factor must be > 0.5.

Protocol B: Cellular Efficacy (PBMC TNF- Release)

Objective: Verify that enzymatic inhibition translates to anti-inflammatory activity in human cells. Criticality: This assay accounts for cell permeability, which biochemical assays miss.

Step-by-Step Workflow:

  • Isolation: Isolate Human PBMCs from buffy coats using Ficoll-Paque density centrifugation. Resuspend in RPMI 1640 + 10% FBS.

  • Seeding: Plate 100,000 cells/well in 96-well plates.

  • Pre-treatment: Add inhibitors (in 0.1% DMSO final) and incubate for 1 hour at 37°C.

  • Stimulation: Add Lipopolysaccharide (LPS, E. coli O111:B4) to a final concentration of 100 ng/mL .

  • Incubation: Incubate for 18–24 hours at 37°C, 5% CO₂.

  • Harvest: Centrifuge plates (1000 x g, 5 min) and collect supernatant.

  • Quantification: Measure TNF-

    
     via ELISA (e.g., R&D Systems DuoSet).
    
  • Data Analysis: Calculate % Inhibition relative to LPS-only control.

Screening Workflow Visualization

The following diagram outlines the logical progression from compound synthesis to lead selection.

Screening_Cascade Lib Pyrimidine Library (Synthesis) Screen1 Primary Screen (PDE4B IMAP Assay) Lib->Screen1 Filter1 Hit Cutoff (IC50 < 50 nM) Screen1->Filter1 Filter1->Lib Fail (Refine) Screen2 Selectivity Screen (PDE4D vs PDE4B) Filter1->Screen2 Pass Filter2 Selectivity Ratio (> 20-fold) Screen2->Filter2 Cell Cellular Assay (PBMC TNF-alpha) Filter2->Cell Pass Lead Lead Candidate Cell->Lead IC50 < 100 nM

Figure 2: The screening cascade prioritizes PDE4B potency first, followed immediately by PDE4D counterscreening to ensure the safety profile.

References

  • Discovery of Pyrimidine-Based PDE4 Inhibitors: Title: PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Source: Molecules / MDPI (2023). URL:[Link]

  • The 2-Phenylpyrimidine Series (Suzuki Analog): Title: Design and Synthesis of 2-Phenylpyrimidine Derivatives as Selective PDE4B Inhibitors. Source: Bioorganic & Medicinal Chemistry Letters. Context: Describes Compound 21 and the structural basis for B/D selectivity.
  • IMAP Assay Technology: Title: IMAP FP Phosphodiesterase Evaluation Assay Kit Protocol.[7][8] Source: Molecular Devices.[7][8] URL:[Link]

  • Roflumilast Pharmacodynamics: Title: PDE4 Inhibitors: Bridging Molecular Insights With Clinical Impact. Source: Journal of Drugs in Dermatology. URL:[Link][3][9]

  • PBMC Assay Standardization: Title: Enhanced PDE4B expression augments LPS-inducible TNF expression in ethanol-primed monocytes.[5] Source: American Journal of Physiology (NIH/NLM). URL:[Link]

Sources

Comparative

Strategic Evaluation of 11β-HSD1 Inhibitor Selectivity: A Comparative Guide

The Selectivity Imperative: Why Specificity Defines Success In the development of therapeutics for metabolic syndrome and Type 2 diabetes, 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a high-value target.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

The Selectivity Imperative: Why Specificity Defines Success

In the development of therapeutics for metabolic syndrome and Type 2 diabetes, 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a high-value target.[1][2] Its primary function—converting inert cortisone into active cortisol—amplifies local glucocorticoid signaling in liver and adipose tissue.[1][3]

However, the clinical viability of any 11β-HSD1 inhibitor hinges on a single critical parameter: selectivity against 11β-HSD2 .

While HSD1 amplifies cortisol, 11β-HSD2 (expressed in the kidney and colon) inactivates cortisol to cortisone.[1][3][4] This inactivation protects the non-selective Mineralocorticoid Receptor (MR) from being flooded by cortisol. If a drug inadvertently inhibits HSD2, cortisol activates the MR, leading to sodium retention, severe hypertension, and hypokalemia—a condition mimicking the syndrome of Apparent Mineralocorticoid Excess (AME).

Therefore, a robust screening cascade must demonstrate not just potency against HSD1, but a safety margin (Selectivity Ratio) of >100-fold (ideally >1000-fold) against HSD2.

The Cortisol-Cortisone Shuttle Mechanism[5]

G Cortisone Cortisone (Inert) Cortisol Cortisol (Active) Cortisone->Cortisol NADPH dependent Cortisol->Cortisone NAD+ dependent GR Glucocorticoid Receptor (GR) Metabolic Effects Cortisol->GR MR Mineralocorticoid Receptor (MR) BP Regulation Cortisol->MR Prevented by HSD2 HSD1 11β-HSD1 (Liver/Adipose) Reductase HSD1->Cortisone HSD2 11β-HSD2 (Kidney) Dehydrogenase HSD2->Cortisol

Figure 1: The physiological shuttle. HSD1 activates cortisol (metabolic impact), while HSD2 inactivates it to protect the renal Mineralocorticoid Receptor.

Comparative Profile of Key Inhibitors[1][6]

The following table contrasts the "gold standard" reference inhibitor (Carbenoxolone) with modern clinical candidates. Note the dramatic shift in selectivity ratios in later-generation compounds.

CompoundClassTarget Potency (Human HSD1 IC50)Off-Target (Human HSD2 IC50)Selectivity Ratio (HSD2/HSD1)Clinical Status / Notes
Carbenoxolone Glycyrrhetinic Acid Deriv.~10–50 nM~10–50 nM~1 (Non-selective) Reference Only. Causes hypertension via MR activation.[3]
AZD4017 Adamantyl Amide7 nM (0.007 µM)>30,000 nM (>30 µM)>4,000 High safety margin. Demonstrates lipid profile improvements.[5][6]
INCB13739 Heterocyclic Amide1.1 nM>10,000 nM>9,000 Potent clinical candidate; effective in T2D models.
BVT.2733 Sulfonamide~100 nM>10,000 nM>100 Early selective tool compound. Mouse active.[1][2]

Key Insight: When selecting a positive control for selectivity assays, do not use Carbenoxolone alone. Use AZD4017 or INCB13739 to validate the assay's ability to distinguish selective inhibition.

Validated Experimental Protocols

To assess this profile, we utilize a Scintillation Proximity Assay (SPA). This homogeneous format eliminates the need for HPLC separation, making it the industry standard for high-throughput selectivity profiling.

Protocol A: 11β-HSD1 Potency Assay (Reductase Mode)

Objective: Measure the conversion of inert Cortisone to active Cortisol.

Reagents & Setup:

  • Enzyme Source: Human HSD1-transfected HEK-293 microsomes (or similar mammalian expression system). Note: Bacterial expression often lacks necessary post-translational modifications.

  • Substrate: [1,2-^3H]-Cortisone.

  • Cofactor: NADPH (Essential for reductase activity).

  • Detection: Anti-cortisol monoclonal antibody + Protein A SPA beads (Yttrium silicate).

Step-by-Step Workflow:

  • Buffer Prep: 50 mM HEPES (pH 7.4), 100 mM KCl, 5 mM NaCl, 2 mM MgCl2.

  • Inhibitor Addition: Dispense test compounds (in DMSO) into white 384-well plates.

  • Enzyme Mix: Add microsomes (approx. 0.2 µg protein/well) and NADPH (200 µM final).

  • Reaction Start: Add [^3H]-Cortisone (200 nM final). Incubate at 37°C for 20–60 mins (linear phase).

  • Quench & Detect: Add SPA beads pre-coated with anti-cortisol antibody in assay buffer containing 1 mM Glycyrrhetinic acid (to stop reaction completely).

  • Read: Count on a scintillation counter (e.g., MicroBeta).

    • Signal Logic: High Signal = High Cortisol (Active Enzyme). Low Signal = Inhibited Enzyme.

Protocol B: 11β-HSD2 Counter-Screen (Dehydrogenase Mode)

Objective: Confirm the inhibitor DOES NOT block the conversion of Cortisol to Cortisone.

Critical Difference: You must switch the cofactor and substrate direction.

Reagents & Setup:

  • Enzyme Source: Human HSD2-transfected CHO cell microsomes.

  • Substrate: [1,2,6,7-^3H]-Cortisol.

  • Cofactor: NAD+ (Essential for dehydrogenase activity).

  • Detection: Same Anti-cortisol SPA system (Signal interpretation is reversed).

Step-by-Step Workflow:

  • Buffer: Same as Protocol A.

  • Reaction: Incubate HSD2 microsomes + NAD+ (200 µM) + [^3H]-Cortisol + Test Compound.

  • Mechanism: Active HSD2 converts [^3H]-Cortisol -> [^3H]-Cortisone. The antibody binds only Cortisol.

  • Readout Interpretation:

    • Active Enzyme (Desired): Cortisol is consumed. Signal Decreases .

    • Inhibited Enzyme (Undesired): Cortisol remains high. Signal Remains High .

    • Selectivity Goal: You want the compound to show no effect (low signal) in this assay at concentrations where HSD1 is inhibited.

Assay Logic Visualization

Assay cluster_HSD1 HSD1 Assay (Reductase) cluster_HSD2 HSD2 Assay (Dehydrogenase) Start1 Input: [3H]-Cortisone + NADPH Enz1 Enzyme: HSD1 Microsomes Start1->Enz1 Prod1 Product: [3H]-Cortisol Enz1->Prod1 Active Enzyme SPA1 SPA Bead binds Cortisol SIGNAL HIGH Prod1->SPA1 Start2 Input: [3H]-Cortisol + NAD+ Enz2 Enzyme: HSD2 Microsomes Start2->Enz2 SPA2 SPA Bead binds Cortisol SIGNAL LOW Start2->SPA2 Residual Substrate only Prod2 Product: [3H]-Cortisone (Does not bind bead) Enz2->Prod2 Active Enzyme

Figure 2: Dual-Assay Workflow. In HSD1 assays, signal generation indicates activity. In HSD2 assays, signal loss indicates activity.

The Species Ortholog Trap

A common failure mode in 11β-HSD1 drug discovery is relying on human-specific inhibitors for rodent efficacy studies.

  • The Discrepancy: Many sulfonamide-based inhibitors are highly potent against Human HSD1 but weak against Mouse HSD1 due to amino acid differences in the binding pocket (specifically at the C-terminus).

  • The Fix: Always run a Mouse HSD1 side-by-side assay if you plan to use Diet-Induced Obesity (DIO) mouse models.

  • Data Check:

    • AZD4017:[5][6][7][8] Potent in Human, but check Mouse potency before in vivo use.

    • Compound 544: Specifically engineered for dual Human/Mouse potency to allow translational validation.

References

  • Tomlinson, J. W., et al. (2004). "11β-Hydroxysteroid Dehydrogenase Type 1: A Tissue-Specific Regulator of Glucocorticoid Response."[3] Endocrine Reviews. Link

  • Scott, J. S., et al. (2012). "Discovery of AZD4017: A Potent and Selective 11β-HSD1 Inhibitor."[8] Journal of Medicinal Chemistry. Link

  • Li, Y., et al. (2011). "INCB13739, a Selective Inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1, Improves Insulin Sensitivity and Lipid Profiles in Type 2 Diabetes." Diabetes, Obesity and Metabolism.[7][8][9][10] Link

  • Solly, K., et al. (2005). "High-Throughput Screening of 11β-Hydroxysteroid Dehydrogenase Type 1 in Scintillation Proximity Assay Format." Assay and Drug Development Technologies. Link

  • Hermanowski-Vosatka, A., et al. (2005).[11] "11β-HSD1 Inhibition Ameliorates Metabolic Syndrome and Prevents Progression of Atherosclerosis in Mice." Journal of Experimental Medicine. Link

Sources

Validation

Comparative In Silico Profiling: Thieno[2,3-d]pyrimidine vs. Pyrazolo[1,5-a]pyrimidine Scaffolds Targeting EGFR T790M

Executive Summary & Rationale The emergence of the T790M "gatekeeper" mutation in the Epidermal Growth Factor Receptor (EGFR) renders first-generation inhibitors (e.g., Gefitinib) ineffective by increasing ATP affinity a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The emergence of the T790M "gatekeeper" mutation in the Epidermal Growth Factor Receptor (EGFR) renders first-generation inhibitors (e.g., Gefitinib) ineffective by increasing ATP affinity and sterically hindering drug binding. For drug development professionals, selecting the correct core scaffold to bypass this resistance is critical.

This guide provides a comparative technical analysis of two leading fused-pyrimidine alternatives: Thieno[2,3-d]pyrimidines and Pyrazolo[1,5-a]pyrimidines . Unlike standard reviews, we evaluate these "products" based on their in silico binding energetics, residue-specific interaction maps, and structural adaptability within the mutant kinase domain.

Computational Workflow & Methodology

To ensure this guide serves as a self-validating protocol, the following methodology utilizes open-source, industry-standard tools (AutoDock Vina, PyRx) validated against experimental crystal data.

The Validation Protocol (Self-Correction Mechanism)

Before docking new scaffolds, the system must be validated by re-docking the co-crystallized ligand (e.g., Osimertinib) into the receptor.

  • Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal pose must be < 2.0 Å .[1]

  • Grid Box Setup: Centered on the T790M active site (approx. coordinates:

    
     based on PDB 3W2O/5EDP alignment).
    
Validated Workflow Diagram

The following diagram outlines the precise computational pipeline required to reproduce these results.

DockingWorkflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Execution cluster_valid Phase 3: Validation L_Prep Ligand Prep (DFT Optimization B3LYP/6-31G*) Grid Grid Generation (Center: Met793/Lys745) Size: 36x44x48 Å L_Prep->Grid P_Prep Protein Prep (PDB: 3W2O/5EDP) Remove Waters/Add H P_Prep->Grid Vina AutoDock Vina Exhaustiveness: 32 Grid->Vina RMSD RMSD Calculation (Limit: < 2.0 Å) Vina->RMSD RMSD->Grid Fail (Refine Box) Analysis Interaction Profiling (PLIP / Discovery Studio) RMSD->Analysis Pass

Caption: Figure 1. Standardized high-precision docking workflow ensuring RMSD validation before scaffold screening.

Comparative Analysis: Thieno- vs. Pyrazolo-pyrimidines

This section compares the performance of the two scaffolds based on binding affinity (


) and specific residue interactions within the EGFR T790M pocket.
Structural Pharmacophores
  • Thieno[2,3-d]pyrimidine: Characterized by a sulfur-containing five-membered ring fused to the pyrimidine. The sulfur atom enhances lipophilicity, potentially improving van der Waals contacts in the hydrophobic back-pocket.

  • Pyrazolo[1,5-a]pyrimidine: A nitrogen-rich fused system. The bridgehead nitrogen allows for unique orientation in the hinge region, often facilitating stronger hydrogen bonding networks.

Performance Data Summary

The data below synthesizes results from multiple docking studies targeting the T790M mutant.

FeatureThieno[2,3-d]pyrimidine Pyrazolo[1,5-a]pyrimidine
Binding Affinity (

)
-9.2 to -10.5 kcal/mol -8.5 to -9.8 kcal/mol
Primary Hinge Interaction Met793 (Backbone NH/CO)Met793 (Backbone NH)
Catalytic Interaction Lys745 (Salt bridge potential)Lys745 (H-bond)
Gatekeeper Interaction Met790 (Strong Hydrophobic)Met790 (Moderate Steric fit)
Experimental Potency (

)
37 - 204 nM (High Potency)163 nM - 5.0 µM (Moderate)
Key Advantage Superior hydrophobic packing in the mutant pocket.Dual inhibition potential (EGFR/HER2).[2]
Mechanistic Insight

The Thieno[2,3-d]pyrimidine scaffold generally outperforms the Pyrazolo variant in pure binding affinity for the T790M mutant.

  • Causality: The T790M mutation replaces a polar Threonine with a bulky, hydrophobic Methionine. The Thieno scaffold's sulfur atom and aromatic planarity create a superior "hydrophobic sandwich" with Met790 and Leu718 , stabilizing the complex more effectively than the more polar Pyrazolo scaffold.

  • Pyrazolo Niche: While slightly less potent against T790M, Pyrazolo derivatives often show better solubility and metabolic stability profiles due to the lack of the sulfur oxidation liability.

Interaction Logic Map

Understanding why these inhibitors work requires visualizing the spatial arrangement of the pharmacophore. The diagram below maps the critical nodes of interaction required for a successful T790M inhibitor.

InteractionMap cluster_logic Scaffold Specifics Met793 Met793 (Hinge Region) Lys745 Lys745 (Catalytic Lysine) Met790 Met790 (Gatekeeper Mutant) Scaffold Fused Pyrimidine Core Scaffold->Met793 H-Bond (Essential) Scaffold->Lys745 Cation-Pi / H-Bond Tail Hydrophobic Tail (e.g., Anilino moiety) Tail->Met790 Hydrophobic Contact (Crucial for Selectivity) Thieno Thieno-pyrimidine: High Hydrophobic Fit Thieno->Met790 Preferred Pyrazolo Pyrazolo-pyrimidine: High H-Bond Directionality

Caption: Figure 2. Pharmacophore interaction map highlighting the critical 'Hydrophobic Contact' with Met790 favored by Thieno derivatives.

Experimental Protocol for Reproduction

To verify these findings in your own lab, follow this optimized protocol:

  • Protein Preparation:

    • Download PDB ID: 5EDP (Osimertinib-bound T790M structure).

    • Use PyMOL to remove all water molecules and co-factors except the ligand.

    • Add polar hydrogens and compute Gasteiger charges using AutoDock Tools (ADT).

  • Ligand Preparation:

    • Sketch the Thieno and Pyrazolo derivatives.

    • Critical Step: Perform energy minimization using a force field (MM2 or UFF) followed by a DFT geometry optimization (B3LYP/6-31G*) if resources permit. This ensures the ligand is in a relaxed, bioactive conformation before docking.

  • Grid Box Definition:

    • Center:

      
      .
      
    • Dimensions:

      
       Å.[3]
      
    • Spacing:

      
       Å.[3]
      
  • Docking Execution (Vina):

    • Set exhaustiveness = 32 (Default is 8; increasing this is vital for finding the global minimum in the crowded T790M pocket).

    • Set num_modes = 20.

  • Analysis:

    • Filter poses by affinity (top 10%).

    • Calculate RMSD relative to the original Osimertinib pose to check for binding mode convergence.

References

  • Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. NIH / PubMed. [Link]

  • Synthesis, anticancer activity and molecular docking of new pyrazolo [1, 5-a] pyrimidine derivatives as EGFR/HER2 dual kinase inhibitors. ResearchGate. [Link]

  • Molecular Docking Analysis on the Designed Benzimidazole Derivatives as EGFR Inhibitors (Protocol Reference). Universiti Kebangsaan Malaysia. [Link]

  • Validation Studies of the Site-Directed Docking Program LibDock (RMSD Standards). ACS Publications. [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. [Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
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Reactant of Route 2
2-(Methylsulfonyl)-4-phenylpyrimidine
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